Jalapinolic acid
描述
属性
IUPAC Name |
11-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGVRJFSHTULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964533 | |
| Record name | 11-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-75-0 | |
| Record name | 11-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, 11-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Jalapinolic Acid for Researchers and Drug Development Professionals
An In-depth Examination of the Botanical Origins, Extraction Protocols, and Biological Context of (11S)-Hydroxyhexadecanoic Acid
Abstract
Jalapinolic acid, systematically known as (11S)-hydroxyhexadecanoic acid, is a hydroxylated fatty acid with significant potential in pharmacological research. It exists in nature primarily as an aglycone component of complex resin glycosides found in select species of the Convolvulaceae plant family. This technical guide provides a comprehensive overview of the natural sources of this compound, details on its extraction and quantification, and a review of the biological activities associated with its parent compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Natural Sources of this compound
This compound is not found in its free form in nature but is a fundamental building block of resin glycosides, which are characteristic secondary metabolites of the Convolvulaceae family. These resin glycosides are complex glycolipids with a diverse range of biological activities. The primary botanical sources of this compound-containing resin glycosides are:
-
Genus Ipomoea :
-
Ipomoea purga (Jalap Root) : Considered the authentic source of "jalap," the dried roots of this plant are a major source of resin glycosides. The total resin content in the roots can range from 9-12%.[1] Upon saponification, these resins yield a mixture of hydroxylated fatty acids, including this compound.[1][2]
-
Ipomoea orizabensis (Mexican Scammony or False Jalap) : The roots of this species are another significant source of resin glycosides that contain this compound.[2]
-
-
Genus Convolvulus :
This compound is specifically the aglycone of several named resin glycosides, including purgic acid B from Ipomoea purga and scammonins I and II from Convolvulus scammonia.[2][5]
Quantitative Data on this compound Content
Direct quantitative data on the yield of free this compound from its natural sources is limited in the existing literature. Research has predominantly focused on the total resin content of the plant material and the structural elucidation of the intact resin glycosides. However, some key quantitative insights are available:
| Plant Source | Material | Total Resin Content | Key this compound-Containing Glycoside | Yield of Key Glycoside |
| Ipomoea purga | Dried Roots | 9 - 12% | Purgic Acid B | Data not available |
| Convolvulus scammonia | Dried Roots | ~ 8% | Scammonin I | 56.9% of total resin glycosides[3] |
Note: The yield of this compound would be a fraction of the weight of the isolated resin glycoside following hydrolysis. Further research is required to establish a precise percentage of this compound in the total resin or the dry plant material.
Experimental Protocols
The liberation of this compound from its parent resin glycosides requires chemical hydrolysis. The following is a detailed methodology for the extraction of the crude resin, followed by alkaline hydrolysis (saponification) to obtain this compound, and subsequent analysis.
Extraction of Crude Resin Glycosides
This protocol is adapted from methodologies described for the extraction of resins from Ipomoea and Convolvulus species.
Objective: To extract the crude resin containing glycosides from the dried plant material.
Materials and Reagents:
-
Dried and powdered root material (e.g., Ipomoea purga or Convolvulus scammonia)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Chromatography columns (e.g., MCI gel CHP 20P, Sephadex LH-20)
Procedure:
-
Maceration: Macerate the powdered root material with methanol at room temperature for 48-72 hours.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with diethyl ether and n-butanol.
-
The ether-soluble fraction will contain the "jalapin" group of resin glycosides, while the n-butanol-soluble fraction will contain the "convolvulin" group. This compound is a component of the jalapin fraction.
-
-
Chromatographic Fractionation:
-
Subject the ether-soluble fraction to column chromatography using MCI gel and Sephadex LH-20 to isolate the crude jalapin fraction.
-
Alkaline Hydrolysis (Saponification) and Isolation of this compound
Objective: To hydrolyze the resin glycosides to liberate this compound.
Materials and Reagents:
-
Crude jalapin fraction
-
5% Sodium Hydroxide (NaOH) in methanol
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Diazomethane (B1218177) (for derivatization for GC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Saponification: Reflux the crude jalapin fraction with 5% methanolic NaOH for 1-2 hours.
-
Neutralization and Extraction:
-
After cooling, acidify the reaction mixture with HCl.
-
Extract the acidic solution with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of organic acids and the hydroxylated fatty acid, this compound.
-
-
Purification (if required): Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of this compound in the hydrolyzed extract.
Procedure:
-
Derivatization: Methylate the hydroxylated fatty acid fraction with diazomethane to convert this compound to its methyl ester, which is more volatile and suitable for GC-MS analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the components. For example, an initial oven temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
The mass spectrometer can be operated in electron ionization (EI) mode, and spectra can be recorded over a mass range of m/z 50-550.
-
-
Quantification: Identify the peak corresponding to methyl jalapinolate by its retention time and mass spectrum. Quantify the amount by comparing the peak area to that of a standard curve prepared with a known concentration of a certified reference standard of this compound.
Signaling Pathways and Biological Activity
Currently, there is a significant lack of research on the specific signaling pathways directly modulated by isolated this compound. The biological activities reported in the literature are predominantly associated with the parent resin glycosides.
The resin glycosides from which this compound is derived have been shown to exhibit a range of biological effects, including:
-
Cytotoxic activity against various cancer cell lines.
-
Reversal of multidrug resistance (MDR) in cancer cells.
It is plausible that the biological effects of the parent glycosides are, at least in part, attributable to the actions of their aglycone components, including this compound, following metabolic breakdown. However, without further research, the specific molecular targets and signaling pathways of this compound remain unknown. This represents a promising area for future investigation.
Diagrams
Logical Relationship of this compound Sources
Caption: Botanical sources of this compound.
Experimental Workflow for Isolation and Analysis
Caption: Workflow for this compound extraction.
Conclusion and Future Directions
This compound is a naturally occurring hydroxylated fatty acid with potential for pharmacological development, primarily sourced from the resin glycosides of Ipomoea purga and Convolvulus scammonia. While methods for its extraction and analysis are established, there is a clear need for further research in two key areas:
-
Quantitative Analysis: Detailed studies are required to determine the precise yield of this compound from its various natural sources to aid in the selection of optimal starting materials for research and development.
-
Mechanism of Action: The specific molecular targets and signaling pathways affected by this compound are currently unknown. Elucidating these mechanisms is crucial for understanding its therapeutic potential and for guiding future drug discovery efforts.
This guide provides a solid foundation for researchers to begin exploring the promising field of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of Jalapinolic Acid from Ipomoea Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid that serves as the aglycone core for a variety of resin glycosides found within the Convolvulaceae family, particularly in the genus Ipomoea. These resin glycosides are complex natural products that have been recognized for their purgative properties in traditional medicine. Modern research has unveiled a broader spectrum of biological activities, including potential applications in modulating multidrug resistance in cancer cells, making the isolation and characterization of this compound and its derivatives a significant area of study for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Ipomoea species, detailing experimental protocols, quantitative data, and structural elucidation methods.
Physicochemical Properties of this compound
This compound is a long-chain fatty acid with a hydroxyl group at the C-11 position. Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| Systematic Name | (11S)-11-hydroxyhexadecanoic acid | [1] |
| Synonyms | (+)-Jalapinolic acid, 11-Hydroxypalmitic acid | [1] |
| Molecular Formula | C₁₆H₃₂O₃ | [1] |
| Molecular Weight | 272.42 g/mol | [1] |
| Appearance | White crystalline powder (est.) | [2] |
| Melting Point | 94-98 °C | |
| Boiling Point | 414-415 °C (est.) | [2] |
| logP (o/w) | 4.904 (est.) | [2] |
| Water Solubility | 0.0037 g/L (est.) | [3] |
| InChI Key | YNQGVRJFSHTULP-HNNXBMFYSA-N | [4] |
Occurrence in Ipomoea Species
This compound is a key constituent of the resin glycosides found in various Ipomoea species. The roots of these plants are particularly rich in these compounds. Notable species include:
-
Ipomoea purga : Known as the authentic "jalap root," this species is a primary source of resin glycosides that yield this compound upon hydrolysis.[5] The total resin content in the roots can range from 9-12%.[6]
-
Ipomoea orizabensis : Referred to as "Mexican scammony" or "false jalap," this species also produces resin glycosides containing this compound.[5]
-
Ipomoea stans : This species has been reported to contain this compound.[4]
Experimental Protocols for Isolation and Purification
The isolation of this compound from Ipomoea species is a multi-step process that begins with the extraction of the crude resin from the plant material, followed by saponification to hydrolyze the glycosidic bonds, and finally, purification of the resulting this compound.
I. Extraction of Crude Resin Glycosides
-
Plant Material Preparation : Dried and powdered roots of the selected Ipomoea species are used as the starting material.
-
Solvent Extraction : The powdered root material is extracted with a suitable organic solvent. Methanol or a chloroform-methanol mixture is commonly employed to efficiently extract the polar resin glycosides.[7][8] This can be performed at room temperature with stirring or through continuous extraction methods like Soxhlet extraction.
-
Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude resin.
II. Saponification of Resin Glycosides
Saponification is a crucial step to liberate the this compound aglycone from the sugar moieties of the resin glycosides.
-
Alkaline Hydrolysis : The crude resin is dissolved in an alcoholic solution of a strong base, typically 5% potassium hydroxide (B78521) (KOH) in methanol.[9]
-
Reflux : The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester and glycosidic linkages.
-
Neutralization and Extraction : After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2.8.[10] This protonates the carboxylate group of the fatty acids. The acidified solution is then partitioned with a nonpolar organic solvent like chloroform (B151607) or diethyl ether to extract the liberated fatty acids, including this compound, leaving the water-soluble sugars and salts in the aqueous phase.[6]
-
Concentration : The organic phase is collected, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield a mixture of fatty acids.
III. Purification of this compound
The crude fatty acid mixture obtained after saponification requires further purification to isolate pure this compound.
-
Column Chromatography : The mixture can be subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity.
-
High-Performance Liquid Chromatography (HPLC) : For higher purity, preparative or semi-preparative HPLC is the method of choice.[5][9] A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid remains protonated. Recycling HPLC can be particularly effective for separating complex mixtures.[7][9]
Structural Elucidation and Data Presentation
The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound. The following table summarizes the predicted ¹³C NMR chemical shifts.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 181.1 |
| 2 | 36.5 |
| 3 | 27.5 |
| 4 | 31.8 |
| 5 | 31.8 |
| 6 | 31.8 |
| 7 | 31.8 |
| 8 | 28.2 |
| 9 | 38.6 |
| 10 | 28.2 |
| 11 | 72.8 |
| 12 | 38.6 |
| 13 | 27.5 |
| 14 | 34.7 |
| 15 | 25.2 |
| 16 | 16.2 |
Note: Predicted data from NP-MRD.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI-MS), this compound is expected to show a molecular ion peak (M⁺) at m/z 272. Common fragmentation patterns for long-chain carboxylic acids and secondary alcohols include the loss of water (M-18), cleavage adjacent to the carbonyl group (loss of OH, M-17; loss of COOH, M-45), and cleavage of the C-C bond next to the hydroxyl group.[12]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200-3550 | Strong, broad |
| O-H stretch (carboxylic acid) | 2500-3300 | Very strong, very broad |
| C-H stretch (alkane) | 2840-3000 | Medium |
| C=O stretch (carboxylic acid) | ~1700 | Strong, sharp |
| C-O stretch | 1050-1210 | Sharp |
Note: General ranges for functional groups.
Conclusion
The discovery and isolation of this compound from Ipomoea species represent a classic example of natural product chemistry, bridging traditional knowledge with modern analytical techniques. The protocols outlined in this guide, involving solvent extraction, saponification, and chromatographic purification, provide a robust framework for obtaining this valuable compound. The detailed spectroscopic data are essential for its unambiguous identification. As research into the biological activities of this compound and its glycosidic derivatives continues, particularly in the context of overcoming multidrug resistance, the efficient and scalable isolation of this foundational molecule will remain a critical endeavor for the scientific and drug development communities.
References
- 1. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]
- 2. 16-hydroxyhexadecanoic acid, 506-13-8 [thegoodscentscompany.com]
- 3. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 4. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jalapinoside, a macrocyclic bisdesmoside from the resin glycosides of Ipomea purga, as a modulator of multidrug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0179010) [np-mrd.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Biosynthesis of Jalapinolic Acid in Plants: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Jalapinolic acid, or (11S)-hydroxyhexadecanoic acid, is a key component of the resin glycosides found in various species of the Convolvulaceae family, notably in the roots of Ipomoea purga, the source of the traditional purgative drug, jalap. These resin glycosides, complex glycolipids with significant pharmacological potential, are assembled through a specialized biosynthetic pathway. This technical guide provides an in-depth overview of the current understanding and proposed mechanisms of this compound biosynthesis in plants. It outlines the key enzymatic steps, from the hydroxylation of a fatty acid precursor to its subsequent glycosylation. While specific enzymes in Ipomoea purga remain to be definitively characterized, this guide presents a consensus pathway based on current literature and offers detailed experimental protocols for the elucidation of this pathway. Furthermore, this document provides structured templates for the presentation of quantitative data and visual diagrams of the biosynthetic and experimental workflows to aid researchers in this field.
Introduction to this compound and Resin Glycosides
This compound is an 11-hydroxy derivative of hexadecanoic acid (palmitic acid) and serves as the aglycone core of a class of resin glycosides.[1][2][3] These resin glycosides are complex natural products where the hydroxyl group of this compound is attached to an oligosaccharide chain.[1][2][3] The complete resin glycoside structure is often further acylated with various organic acids and can form a macrocyclic lactone.[4] The biosynthesis of these intricate molecules is a testament to the complex enzymatic machinery present in plants of the Convolvulaceae family. Understanding this pathway is crucial for the potential biotechnological production of these pharmacologically active compounds.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the hydroxylation of the fatty acid precursor and the subsequent glycosylation of the resulting hydroxy fatty acid.
Stage 1: In-Chain Hydroxylation of Hexadecanoic Acid
The precursor for this compound is the ubiquitous saturated fatty acid, hexadecanoic acid (palmitic acid).[5][6] The key transformation in the formation of the aglycone is the stereospecific hydroxylation at the C-11 position. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase. Plant P450s are a large and diverse family of enzymes known to be involved in a wide array of oxidative reactions in secondary metabolism.[7] While the specific P450 enzyme responsible for this reaction in Ipomoea purga has not yet been identified, it is hypothesized to be a member of a plant-specific clade of P450s capable of in-chain fatty acid hydroxylation.
The overall reaction is as follows:
Hexadecanoic Acid + NADPH + H⁺ + O₂ → (11S)-Hydroxyhexadecanoic Acid (this compound) + NADP⁺ + H₂O
Stage 2: Glycosylation of this compound
Following its synthesis, the hydroxyl group of this compound serves as an attachment point for a multi-sugar chain. This process is mediated by a series of UDP-dependent glycosyltransferases (UGTs). UGTs are responsible for the transfer of a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[8][9] The assembly of the oligosaccharide chain on this compound is a stepwise process, with each UGT adding a specific sugar in a specific linkage. The sugar composition of the resin glycosides in Ipomoea purga includes D-glucose, D-quinovose, L-rhamnose, and D-fucose.[1][3] The final resin glycoside may contain a hexasaccharide chain attached to the this compound.[1][3]
The general reaction for the initial glycosylation step is:
(11S)-Hydroxyhexadecanoic Acid + UDP-Sugar → this compound-11-O-Glycoside + UDP
This process is repeated with different UGTs and UDP-sugars to build the complete oligosaccharide chain.
Quantitative Data on this compound Biosynthesis
To date, there is a lack of published quantitative data on the specific enzyme kinetics and reaction yields for the biosynthesis of this compound in Ipomoea purga. The following tables are presented as a template for the systematic collection and presentation of such data, which is essential for the full characterization of the pathway and for any future metabolic engineering efforts.
Table 1: Putative Cytochrome P450 Fatty Acid 11-Hydroxylase Kinetics
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Hexadecanoic Acid | Data not available | Data not available | Data not available |
| Tetradecanoic Acid | Data not available | Data not available | Data not available |
| Octadecanoic Acid | Data not available | Data not available | Data not available |
Table 2: Putative UDP-Glycosyltransferase Substrate Specificity and Kinetics
| Acceptor Substrate | Sugar Donor | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Relative Activity (%) |
| This compound | UDP-Glucose | Data not available | Data not available | Data not available |
| This compound | UDP-Quinovose | Data not available | Data not available | Data not available |
| This compound | UDP-Rhamnose | Data not available | Data not available | Data not available |
| This compound | UDP-Fucose | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key experiments required to identify and characterize the enzymes involved in this compound biosynthesis. These protocols are based on established methods for studying plant cytochrome P450s and UGTs and have been adapted for the specific context of this pathway.
Protocol 1: Identification and Functional Characterization of a Candidate Fatty Acid 11-Hydroxylase (Cytochrome P450)
Objective: To identify and confirm the function of the cytochrome P450 enzyme responsible for the 11-hydroxylation of hexadecanoic acid.
Workflow:
Methodology:
-
Gene Discovery:
-
Perform RNA sequencing (RNA-Seq) on the roots of Ipomoea purga, where resin glycosides are abundant.[10]
-
Assemble the transcriptome and perform a BLAST search against known plant fatty acid hydroxylase sequences to identify candidate P450 genes.
-
-
Heterologous Expression:
-
Clone the full-length cDNA of the candidate P450 gene and a suitable NADPH-cytochrome P450 reductase (CPR) from Ipomoea purga or a model plant like Arabidopsis thaliana into a yeast expression vector (e.g., pYES-DEST52).[11][12]
-
Transform a suitable strain of Saccharomyces cerevisiae (e.g., WAT11) with the expression constructs.
-
Grow the yeast culture and induce protein expression with galactose.
-
Harvest the yeast cells and isolate the microsomal fraction, which will contain the expressed P450 and CPR, following standard protocols.[13]
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Isolated microsomes (0.1-0.5 mg/mL protein)
-
100 µM Hexadecanoic acid (solubilized with a detergent like Triton X-100 or complexed with BSA)
-
1 mM NADPH
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for 1-2 hours at 30°C with shaking.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
-
Product Analysis:
-
Extract the fatty acids from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) esters using a reagent like BSTFA.
-
Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention time and mass spectrum of the product with an authentic standard of 11-hydroxyhexadecanoic acid.
-
Protocol 2: Functional Characterization of a Candidate UDP-Glycosyltransferase (UGT)
Objective: To determine the substrate specificity and kinetic parameters of a candidate UGT involved in the glycosylation of this compound.
Workflow:
Methodology:
-
Gene Discovery and Protein Expression:
-
Identify candidate UGT genes from the Ipomoea purga root transcriptome based on homology to known plant UGTs that act on secondary metabolites.
-
Clone the candidate UGTs into an E. coli expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His-tag).
-
Express the recombinant protein in E. coli and purify it using affinity chromatography.
-
-
Enzyme Assay for Substrate Specificity:
-
Prepare reaction mixtures containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
Purified UGT enzyme (1-5 µg)
-
100 µM this compound
-
500 µM of a specific UDP-sugar (e.g., UDP-glucose, UDP-quinovose, UDP-rhamnose, UDP-fucose)
-
-
Incubate at 30°C for 1-2 hours.
-
Analyze the reactions using two methods:
-
UDP Detection: Use a commercial kit like the UDP-Glo™ Glycosyltransferase Assay to quantify the amount of UDP released, which is proportional to enzyme activity.[14][15]
-
Product Detection: Stop the reaction with methanol (B129727) and analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the glycosylated this compound product.
-
-
-
Enzyme Kinetics:
-
Once the preferred sugar donor is identified, perform a series of assays varying the concentration of one substrate (e.g., this compound from 1 to 200 µM) while keeping the other (the UDP-sugar) at a saturating concentration.
-
Measure the initial reaction velocities.
-
Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation.[16][17]
-
Conclusion and Future Directions
The biosynthesis of this compound is a key step in the formation of the medicinally important resin glycosides of Ipomoea purga. While the general pathway involving a cytochrome P450-mediated hydroxylation and subsequent UGT-catalyzed glycosylation is likely, the specific enzymes responsible remain to be identified and characterized. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate a systematic approach to elucidating this pathway. Future research, leveraging transcriptomics, proteomics, and heterologous expression systems, will be crucial to isolate the specific genes and enzymes involved. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering and sustainable production of these valuable natural products.
References
- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexadecanoic Acid → Area → Sustainability [lifestyle.sustainability-directory.com]
- 6. Showing Compound Hexadecanoic acid (FDB011679) - FooDB [foodb.ca]
- 7. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De Novo Assembly and Annotation of the Transcriptome of the Agricultural Weed Ipomoea purpurea Uncovers Gene Expression Changes Associated with Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to Jalapinolic Acid: Synonyms, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, a hydroxylated fatty acid, is a key component of resin glycosides found predominantly in the Convolvulaceae family, notably in various species of Ipomoea. These resin glycosides have been recognized for their diverse biological activities, including cytotoxic and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, detailed physicochemical properties, and available spectral data. Furthermore, it outlines experimental protocols for its isolation and synthesis and discusses its biological context, particularly the role of hydroxy fatty acids in cellular signaling.
Synonyms and Alternative Names
This compound is known by several names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in exhaustive literature searches and substance identification.
| Type of Name | Name | Source |
| IUPAC Name | 11-Hydroxyhexadecanoic acid | [4] |
| (11S)-11-hydroxyhexadecanoic acid | [5] | |
| Systematic Name | 11S-hydroxy-hexadecanoic acid | [6] |
| Common Synonyms | This compound | [4] |
| 11-Hydroxypalmitic acid | [7] | |
| Builic Acid | - | |
| Jalapinoic Acid | [2] | |
| Buiolic acid | - | |
| Scammonolic acid | - | |
| Turpetholic acid E | - | |
| Chemical Formula | C₁₆H₃₂O₃ | [4] |
| CAS Number | 502-75-0 | [4] |
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of this compound. While some data are derived from computational models, experimentally determined values are included where available.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 272.42 g/mol | [4] |
| Exact Mass | 272.2351 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Water: 3.319 mg/L @ 25 °C (estimated) | [2] | |
| logP (o/w) | 4.748 (estimated) | [2] |
| XlogP3-AA | 5.20 (estimated) | [2] |
| Boiling Point | 409.00 to 410.00 °C @ 760.00 mm Hg (est.) | [2] |
| Flash Point | 420.00 °F TCC (215.60 °C) (estimated) | [2] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification of this compound. Below are the characteristic spectral features.
3.2.1. NMR Spectroscopy
Predicted ¹³C NMR chemical shifts are available for this compound.[8]
3.2.2. Mass Spectrometry
The mass spectrum of this compound can be obtained through techniques like GC-MS.[5] The fragmentation pattern of long-chain hydroxy fatty acids typically involves characteristic losses of water and cleavage adjacent to the hydroxyl group.[9][10]
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch (alcohol): A broad band around 3200-3550 cm⁻¹
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹
-
C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹[11][12]
Experimental Protocols
Isolation of this compound from Natural Sources
This compound is typically isolated from the resin glycosides of Ipomoea species through alkaline hydrolysis.[13][14] The following is a generalized protocol based on literature descriptions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of resin rich plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Cytotoxic Resin Glycosides from Ipomoea aquatica and Their Effects on Intracellular Ca2+ Concentrations - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rsc.org [rsc.org]
- 13. Resin Glycosides from the Leaves and Stems of Ipomoea lacunosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resin glycosides from the flowers of Ipomoea murucoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data of Jalapinolic Acid: An In-depth Technical Guide
Abstract
Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a C16 hydroxy fatty acid that serves as a fundamental structural component of resin glycosides, a diverse class of natural products with significant biological activities. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and the analysis of its derivatives in complex biological and chemical matrices. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data of this compound. Detailed experimental protocols for acquiring this data are also presented, along with a workflow for its analysis from natural sources. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a saturated fatty acid with a hydroxyl group at the C-11 position. Its structure, including the stereochemistry at the chiral center, plays a crucial role in the overall conformation and biological function of the larger resin glycosides in which it is typically found. These glycosides, prevalent in the Convolvulaceae family (morning glories), have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties. Accurate structural elucidation is the foundation of understanding these activities, and this relies on the precise interpretation of spectral data. This guide compiles and details the key spectral features of this compound to aid in its unambiguous identification.
Spectral Data
The following sections present the key spectral data for this compound in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data of this compound (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.60 | Multiplet | H-11 |
| 2.29 - 2.30 | Triplet | H-2 |
| 1.56 - 1.68 | Multiplet | H-3 |
| 1.22 - 1.42 | Multiplet | H-4 to H-10, H-12 to H-15 |
| 0.84 - 0.92 | Triplet | H-16 |
Table 2: ¹³C NMR Spectral Data of this compound (Predicted, 126 MHz, H₂O) [1]
| Chemical Shift (ppm) | Assignment |
| ~178.0 | C-1 (COOH) |
| ~72.0 | C-11 (CH-OH) |
| ~37.5 | C-10 or C-12 |
| ~34.0 | C-2 |
| ~32.0 | C-14 |
| ~29.0 - 29.5 | C-4 to C-9 |
| ~25.5 | C-3 or C-13 |
| ~25.0 | C-13 or C-3 |
| ~22.5 | C-15 |
| ~14.0 | C-16 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Ion Type | Notes |
| 272.2351 | [M] | Exact Mass |
| 271.2279 | [M-H]⁻ | Commonly observed in negative ion mode ESI-MS. This ion is a diagnostic marker for the presence of this compound in the analysis of resin glycosides. |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Infrared (IR) Spectral Data of this compound (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| 3550 - 3200 | O-H stretch | Alcohol | Strong, Broad |
| 2960 - 2850 | C-H stretch | Alkane | Strong |
| 1710 | C=O stretch | Carboxylic Acid | Strong |
| 1470 - 1350 | C-H bend | Alkane | Variable |
| 1320 - 1210 | C-O stretch | Carboxylic Acid, Alcohol | Strong |
| 950 - 910 | O-H bend | Carboxylic Acid | Medium, Broad |
Experimental Protocols
The following protocols are generalized methodologies for obtaining the spectral data of this compound and similar long-chain hydroxy fatty acids.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). For ¹³C NMR, a higher concentration (50-100 mg) is recommended. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (GC-MS)
-
Derivatization: To improve volatility for Gas Chromatography (GC), convert the carboxylic acid and alcohol functional groups to their trimethylsilyl (B98337) (TMS) ethers/esters. This can be achieved by reacting the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the derivatized sample onto a suitable capillary column (e.g., HP-5MS). Use a temperature program to separate the components of the sample. For example, an initial oven temperature of 80°C held for 5 minutes, followed by a ramp of 3.8°C/min to 200°C, and then a ramp of 15°C/min to 290°C, holding for 6 minutes.
-
MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum is recorded over a suitable m/z range (e.g., 50-600).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the acid in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule.
Visualization of Experimental Workflow
This compound is often found as a component of complex resin glycosides in plants. A common experimental workflow involves the isolation of the crude resin glycosides, followed by hydrolysis to release the constituent fatty acids for analysis. The following diagram illustrates this process.
Caption: Workflow for the isolation and analysis of this compound.
Conclusion
The spectral data and methodologies presented in this guide provide a foundational resource for the identification and characterization of this compound. The distinct signals in its NMR spectra, its characteristic mass in MS, and the signature vibrational bands in its IR spectrum collectively form a unique fingerprint for this important natural product. The provided workflow illustrates a practical approach for its analysis from natural sources. This comprehensive information is intended to facilitate further research into the chemistry and pharmacology of this compound and the complex resin glycosides it helps to form.
References
Early Investigations into the Biological Activity of Jalapinolic Acid and its Glycosides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, systematically known as (11S)-hydroxyhexadecanoic acid, is a hydroxylated fatty acid that forms the aglycone core of a diverse group of naturally occurring resin glycosides, predominantly found in the Convolvulaceae family (morning glories). Historically, crude extracts of plants from the Ipomoea genus have been utilized in traditional medicine for their purgative properties. Early scientific investigations, therefore, often focused on the complex resin glycosides as a whole. This technical guide synthesizes the available data from early and contemporary studies on the biological activities of these resin glycosides, with a particular focus on the cytotoxic and antimicrobial properties conferred by the this compound-containing structures. While specific early studies on the isolated this compound are limited, the research on the parent glycosides provides significant insight into its potential as a bioactive molecule.
I. Cytotoxic Activity of this compound-Containing Resin Glycosides
A significant body of research has focused on the cytotoxic effects of resin glycosides derived from various Ipomoea species against a range of cancer cell lines. These studies indicate that the glycosidic substitution pattern of this compound plays a crucial role in the observed activity.
Quantitative Data Summary
The following table summarizes the cytotoxic activities of several resin glycosides where this compound is the aglycone. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Extract | Cell Line | IC50 (µM) | Source Organism |
| Murucoidin IV | Hep-2 (Laryngeal Carcinoma) | ~4.4 (ED50 of 4 µg/mL) | Ipomoea murucoides[1] |
| Aquaterin IV | HepG2 (Hepatocellular Carcinoma) | 2.4 | Ipomoea aquatica[2][3][4] |
| Unnamed Resin Glycoside | HL-60 (Promyelocytic Leukemia) | 44.5 | Ipomoea lacunosa[5] |
| Crude Resin Glycoside Fraction | HL-60 (Promyelocytic Leukemia) | Not specified, but showed non-negligible cytotoxicity | Ipomoea alba[6] |
II. Antimicrobial Activity
Early reports on the antimicrobial properties of Ipomoea extracts hinted at the potential of their chemical constituents as anti-infective agents. While specific data for this compound is not available from early studies, research on related compounds and extracts provides a basis for its potential in this area. Resin glycosides have been noted for their broad-spectrum antibacterial activity.
Quantitative Data Summary
Data on the antimicrobial activity of specific this compound-containing glycosides is less prevalent in the reviewed literature. However, a study on pharbitin, a resin glycoside from Pharbitis nil, demonstrates antibacterial action.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Pharbitin | Various plant pathogenic bacteria | Not specified in detail in the provided abstract |
III. Experimental Protocols
The following sections detail the generalized methodologies employed in the assessment of the biological activities of this compound-containing resin glycosides.
A. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HL-60) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (resin glycosides) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Visualizations
The following diagrams illustrate the general workflow and conceptual frameworks relevant to the study of this compound and its glycosides.
Caption: General workflow for the isolation and biological screening of this compound and its glycosides.
References
- 1. Resin glycosides from the flowers of Ipomoea murucoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic resin glycosides from Ipomoea aquatica and their effects on intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resin Glycosides from the Leaves and Stems of Ipomoea lacunosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eleven new glycosidic acid methyl esters from the crude resin glycoside fraction of Ipomoea alba seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Jalapinolic Acid in Traditional Medicine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jalapinolic acid, chemically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid found predominantly in the resin glycosides of plants belonging to the Convolvulaceae family, commonly known as the morning glory family. For centuries, extracts from these plants, particularly from the genus Ipomoea, have been integral to traditional medicine systems worldwide, utilized for their purgative, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of this compound, summarizing its ethnobotanical context, physicochemical properties, and known biological activities. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental protocols for its isolation and bioactivity assessment, and diagrams of relevant biological pathways. While research on the isolated compound is still emerging, the existing data on related compounds and the rich history of its plant sources in traditional medicine suggest that this compound is a promising candidate for further pharmacological investigation.
Introduction: Ethnobotanical Significance of this compound-Containing Plants
This compound is not used in its pure form in traditional medicine. Instead, its therapeutic effects are harnessed through the consumption of plant preparations rich in resin glycosides, of which this compound is a key structural component.[1] The Convolvulaceae family, which includes the genus Ipomoea, is a cornerstone of many traditional healing practices.
Traditional Uses of Ipomoea Species:
-
Purgative and Laxative: The most well-documented traditional use of Ipomoea species, such as Ipomoea purga (jalap root), is for their potent purgative and laxative effects, which are attributed to the resin glycosides.[1]
-
Anti-inflammatory and Analgesic: Various species are used to treat inflammatory conditions like arthritis and rheumatism, as well as for general pain relief.
-
Antimicrobial and Wound Healing: Poultices and extracts have been applied topically to treat skin infections and promote wound healing.
-
Other Uses: Traditional applications also include the treatment of diabetes, hypertension, dysentery, and kidney ailments.
The wide range of therapeutic applications in traditional medicine underscores the significant biological activity of the chemical constituents within these plants, including the resin glycosides and their aglycone, this compound.
Physicochemical Properties of this compound
This compound is a C16 saturated fatty acid with a hydroxyl group at the C-11 position. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (11S)-11-hydroxyhexadecanoic acid |
| Synonyms | 11-Hydroxypalmitic acid |
| Molecular Formula | C₁₆H₃₂O₃ |
| Molecular Weight | 272.42 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Quantitative Biological Activity
While the ethnobotanical record points to a range of activities for plant extracts containing this compound, quantitative data for the isolated compound is limited. However, studies on structurally similar hydroxy fatty acids provide valuable insights into its potential efficacy.
Cytotoxic Activity
Research on the antiproliferative effects of hydroxystearic acids, which are structurally analogous to this compound, has demonstrated significant activity against various human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values for 11-hydroxystearic acid (11-HSA), a compound that differs from this compound only by two additional carbons in its backbone.
| Cell Line | Cancer Type | IC₅₀ (µM) for 11-HSA[2] |
| CaCo-2 | Colon Cancer | 27.6 |
| MCF7 | Breast Cancer | 35.8 |
| NLF | Normal Lung Fibroblasts | 29.7 |
These findings suggest that this compound may also possess cytotoxic properties and warrants further investigation as a potential anticancer agent.
Experimental Protocols
Isolation of this compound from Plant Material
This compound is typically obtained through the hydrolysis of resin glycosides extracted from the roots or seeds of Ipomoea species.
Protocol: Saponification of Resin Glycosides
-
Extraction of Resin Glycosides:
-
Air-dry and powder the plant material (e.g., roots of Ipomoea purga).
-
Perform exhaustive extraction of the powdered material with methanol (B129727) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with chloroform (B151607) and n-butanol to separate the resin glycosides.
-
-
Alkaline Hydrolysis (Saponification):
-
Dissolve the dried resin glycoside fraction in a 5% aqueous solution of potassium hydroxide.
-
Heat the mixture under reflux for 3-4 hours to hydrolyze the ester linkages.[3]
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 3.
-
Extract the acidified solution with ethyl acetate (B1210297). The organic layer will contain the fatty acid aglycones, including this compound.
-
-
Purification:
-
Wash the ethyl acetate extract with water to remove any remaining salts.
-
Dry the extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the resulting crude this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Assessment of Cytotoxic Activity
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Assessment of Antimicrobial Activity
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
From a pure overnight culture of the test microorganism on an appropriate agar (B569324) plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in a suitable broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Dilutions:
-
In a 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add 100 µL of a stock solution of this compound (in a solvent compatible with the assay, with a final concentration not exceeding 1% v/v) to the first well.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well of the dilution series.[6]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum size.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are not yet available, the known biological activities of other fatty acids and natural compounds suggest potential targets. Fatty acids are known to interact with several key signaling pathways involved in inflammation and cellular metabolism, such as NF-κB, MAPK, and PPARs.
Inferred NF-κB Signaling Pathway
Given the traditional use of Ipomoea extracts for inflammatory conditions, it is plausible that this compound could modulate the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the isolation and biological evaluation of this compound.
Caption: Workflow for isolation and bioactivity screening of this compound.
Conclusion and Future Directions
This compound stands as a compound of significant interest, largely due to the extensive use of its parent plants in traditional medicine. While direct pharmacological data on the isolated compound remains sparse, preliminary evidence from structurally related molecules suggests its potential as a cytotoxic agent. The protocols provided in this guide offer a framework for the systematic investigation of its biological activities.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the antimicrobial, anti-inflammatory, and a broader range of anticancer activities of pure this compound to generate robust quantitative data.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to understand its therapeutic effects at a molecular level.
-
In Vivo Studies: Progressing to animal models to assess the efficacy, pharmacokinetics, and safety of this compound for promising in vitro findings.
A deeper understanding of this compound will not only validate its role in traditional medicine but also pave the way for its potential development as a novel therapeutic agent.
References
- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay [protocols.io]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unveiling the Therapeutic Potential of Jalapinolic Acid: A Technical Guide for Researchers
An In-depth Exploration of a Promising Hydroxylated Fatty Acid in Drug Discovery and Development
Abstract
Jalapinolic acid, chemically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid found primarily in the resin glycosides of various plant species, notably from the Ipomoea and Cuscuta genera. While research on pure this compound is nascent, studies on extracts and isolated resin glycosides containing this fatty acid moiety have revealed a spectrum of promising biological activities. This technical guide synthesizes the current understanding of this compound's therapeutic potential, focusing on its role within larger molecular complexes and highlighting its prospective applications in oncology, neurology, and beyond. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products for therapeutic use.
Introduction: The Chemical Landscape of this compound
This compound is a C16 saturated fatty acid characterized by a hydroxyl group at the C-11 position.[1][2][3] Its chemical structure is foundational to the architecture of complex glycolipids known as resin glycosides, or glycolipids, which are prevalent in the Convolvulaceae family (morning glories).
Key Molecular Characteristics:
-
IUPAC Name: (11S)-11-hydroxyhexadecanoic acid[1]
-
Molecular Formula: C₁₆H₃₂O₃[1]
-
Molecular Weight: 272.42 g/mol [1]
-
Natural Sources: Ipomoea stans, Cuscuta chinensis, and as a core component of resin glycosides in Ipomoea purga (jalap).[1][4]
The therapeutic activities associated with this compound are predominantly observed when it is part of a larger resin glycoside structure. These complex molecules consist of the fatty acid aglycone linked to a carbohydrate core.
Potential Therapeutic Applications
The current body of research points to several promising areas for the therapeutic application of compounds containing this compound. It is important to note that the described activities are often attributed to the entire resin glycoside molecule or plant extracts rather than isolated this compound.
Oncology: A Chemosensitizing Agent
One of the most significant potential applications of this compound-containing compounds is in oncology, specifically as modulators of multidrug resistance (MDR) in cancer cells.[1][2]
Mechanism of Action: Resin glycosides isolated from Ipomoea purga, which feature a hydroxylated fatty acid core structurally related to this compound, have been shown to be non-cytotoxic on their own but can reverse multidrug resistance in vinblastine-resistant human breast carcinoma cells.[1] These compounds are thought to act as inhibitory substrates of P-glycoprotein (P-gp), a key efflux pump responsible for MDR in many cancer types.[2] By blocking P-gp, these resin glycosides can restore the efficacy of conventional chemotherapeutic agents.
Table 1: Anticancer Potential of this compound-Containing Compounds
| Compound Type | Source Organism | Cancer Cell Line | Observed Effect | Reference |
| Resin Glycosides | Ipomoea purga | Vinblastine-resistant human breast carcinoma | Reversal of multidrug resistance | [1] |
| Resin Glycosides | Ipomoea purga | MCF-7 (human breast adenocarcinoma) | Modulation of multidrug resistance | [2] |
Neurology: Anticonvulsant and Neuroprotective Effects
Extracts from Ipomoea stans, a known source of this compound, have demonstrated notable anticonvulsant and neuroprotective properties in preclinical models.
Experimental Evidence: Studies have shown that preparations of Ipomoea stans can protect against seizures induced by pentylenetetrazol (PTZ) and electroconvulsive shock (ECS) in mice.[5] Furthermore, a resin glycoside named stansin 6, isolated from I. stans, has been shown to reduce neuronal degeneration, decrease astrocytic reactivity, and lower the expression of pro-inflammatory cytokines (IL-1β and TNF-α) in a kainic acid-induced seizure model, suggesting a significant neuroprotective effect.[6]
Table 2: Neurological Applications of Ipomoea stans Extracts and Compounds
| Preparation/Compound | Source Organism | Experimental Model | Observed Effect | Reference |
| Infusion, Lyophilized Powder | Ipomoea stans | PTZ and ECS-induced seizures in mice | Protection against seizures | [5] |
| Stansin 6 (Resin Glycoside) | Ipomoea stans | Kainic acid-induced seizures in rats | Neuroprotection, anti-inflammatory | [6] |
Anti-inflammatory and Antioxidant Potential
While direct studies on the anti-inflammatory and antioxidant effects of this compound are limited, research on Cuscuta chinensis, a plant containing this fatty acid, suggests potential in this area. Extracts of C. chinensis have shown anti-inflammatory and significant antioxidant activities.[7][8] The contribution of this compound to these effects is yet to be elucidated but warrants further investigation.
Experimental Methodologies
Detailed experimental protocols for the biological evaluation of pure this compound are not yet established in the literature. However, the methodologies employed in the study of resin glycosides and plant extracts provide a framework for future research.
Isolation and Purification of Resin Glycosides
A general workflow for the isolation of resin glycosides containing this compound is depicted below. This process typically involves solvent extraction followed by chromatographic separation.
Caption: A generalized workflow for the isolation and purification of resin glycosides.
Assessment of Multidrug Resistance Reversal
The ability of a compound to reverse MDR is often assessed using cytotoxicity assays in both drug-sensitive and drug-resistant cancer cell lines.
-
Cell Culture: Maintain paired cancer cell lines (e.g., drug-sensitive MCF-7 and its vinblastine-resistant counterpart).
-
Treatment: Cells are treated with a standard chemotherapeutic agent (e.g., vinblastine) in the presence and absence of the test compound (resin glycoside).
-
Viability Assay: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) of the chemotherapeutic agent is calculated for each condition. A significant decrease in the IC₅₀ in the presence of the test compound indicates MDR reversal.
Evaluation of Antimicrobial Activity
Standard protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) can be adapted to test this compound and its derivatives.
-
Broth Microdilution Method: This quantitative method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.[9]
-
Disk Diffusion Assay: A qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with the test microorganism. The diameter of the zone of growth inhibition around the disk is measured after incubation.[9]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways modulated by pure this compound have not been elucidated. However, the action of related compounds and extracts provides some initial insights.
Conceptual Model of Chemosensitization
The proposed mechanism for the reversal of multidrug resistance by resin glycosides involves the inhibition of P-glycoprotein.
Caption: Inhibition of P-glycoprotein by resin glycosides enhances intracellular chemotherapeutic drug concentration, leading to apoptosis.
Future Directions and Conclusion
The therapeutic potential of this compound is an emerging field of study. While current research has focused on the biological activities of complex resin glycosides and plant extracts, there is a clear need for further investigation into the properties of isolated this compound.
Key areas for future research include:
-
Synthesis and Biological Evaluation: The total synthesis of this compound and its derivatives will enable a systematic evaluation of its standalone biological activities.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound within resin glycosides affect their biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its containing compounds.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds to determine their drug-likeness.
References
- 1. Jalapinoside, a macrocyclic bisdesmoside from the resin glycosides of Ipomea purga, as a modulator of multidrug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant properties of Ipomoea stans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical constituents and biological activities of the whole plant of Cuscuta chinensis Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE STUDY of SOME BIOLOGICAL ACTIVITIES of CUSCUTA CHINENSIS and ITS TWO HOSTS | Journal of Shahid Sadoughi University of Medical Sciences [publish.kne-publishing.com]
- 9. Assessment of antimicrobial activity [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a member of the hydroxy fatty acid (HFA) family.[1][2] These naturally occurring lipids and their derivatives, such as fatty acid esters of hydroxy fatty acids (FAHFAs), are gaining significant attention in the scientific community for their diverse biological activities.[3][4] This technical guide provides a comprehensive review of the current literature on this compound and related HFAs, with a focus on their synthesis, biological effects, and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties of this compound
This compound is a 16-carbon saturated fatty acid with a hydroxyl group at the C-11 position.[1][2] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₂O₃ | [1] |
| Molecular Weight | 272.42 g/mol | [1] |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [2] |
| Synonyms | (+)-Jalapinolic acid, 11S-hydroxy-hexadecanoic acid | [2] |
| Predicted XlogP | 5.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis of this compound and Related Hydroxy Fatty Acids
A general workflow for the asymmetric synthesis of a hydroxy fatty acid is presented below.
References
- 1. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Occurrence of Jalapinolic Acid in Cuscuta chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jalapinolic acid, a hydroxylated fatty acid, is a known constituent of the resin glycosides found in the seeds of Cuscuta chinensis, a parasitic plant used in traditional medicine. This technical guide provides a comprehensive overview of the occurrence of this compound in C. chinensis, detailing its chemical context within resin glycosides and presenting established methodologies for its extraction, isolation, and analysis. Due to a lack of specific quantitative data in the current literature, this guide focuses on the qualitative presence and the analytical approaches required for quantification. The document includes detailed experimental protocols derived from established methods for analyzing resin glycosides and their component fatty acids. Furthermore, it provides visual representations of the general structure of relevant resin glycosides and a typical experimental workflow for the analysis of this compound.
Introduction
Cuscuta chinensis Lam., a member of the Convolvulaceae family, is a parasitic vine with a long history of use in traditional medicine across Asia.[1] Its seeds are known to contain a variety of bioactive compounds, including flavonoids, lignans, and polysaccharides.[2] Of particular interest to drug development professionals are the resin glycosides, which are characteristic secondary metabolites of the Convolvulaceae family.[3] These complex molecules are composed of a hydroxylated fatty acid, known as a glycosidic acid, linked to an oligosaccharide core.
This compound (11-hydroxyhexadecanoic acid) is a key glycosidic acid found in the resin glycosides of numerous Convolvulaceae species.[3] In Cuscuta chinensis, this compound has been identified as a component of the ether-insoluble resin glycoside-like fraction upon alkaline hydrolysis.[4] This guide will delve into the known information regarding the presence of this compound in C. chinensis and provide detailed protocols for its analysis, which is crucial for quality control, standardization, and further pharmacological investigation.
Occurrence of this compound in Cuscuta chinensis
This compound does not occur as a free fatty acid in Cuscuta chinensis. Instead, it serves as the aglycone core of resin glycosides. The carboxyl group of this compound is typically esterified to one of the sugar units in the oligosaccharide chain, forming a macrolactone structure. The hydroxyl group at the C-11 position of this compound is the site of attachment for the oligosaccharide.[3]
The search of existing scientific literature did not yield specific quantitative data on the concentration of this compound in Cuscuta chinensis. While the presence of this compound has been confirmed through the hydrolysis of the resin glycoside fraction, its concentration has not been reported in a quantitative manner.[4]
Data Presentation
Table 1: Quantitative Data on this compound in Cuscuta chinensis
| Plant Part | Compound | Method of Analysis | Reported Concentration | Reference |
| Seeds | This compound (from resin glycoside hydrolysis) | Alkaline Hydrolysis, Chemical & Physical Data | Present, but not quantified | [4] |
Note: The current body of scientific literature confirms the presence of this compound in the seeds of Cuscuta chinensis but lacks specific quantitative measurements.
Experimental Protocols
The following protocols are synthesized from established methodologies for the extraction and analysis of resin glycosides and their constituent fatty acids from plant materials. These methods can be adapted for the specific purpose of quantifying this compound in Cuscuta chinensis.
Extraction of Resin Glycosides
This protocol describes the initial extraction of the crude resin glycoside fraction from the seeds of Cuscuta chinensis.
Table 2: Protocol for Extraction of Resin Glycosides from Cuscuta chinensis Seeds
| Step | Procedure | Details and Rationale |
| 1. Sample Preparation | Grind dried seeds of Cuscuta chinensis to a fine powder. | Increases the surface area for efficient solvent extraction. |
| 2. Defatting | Extract the powdered seeds with n-hexane or petroleum ether at room temperature for 24 hours. Repeat three times. | Removes non-polar lipids that can interfere with subsequent extractions. |
| 3. Methanol (B129727) Extraction | Air-dry the defatted powder and extract with methanol at room temperature for 24 hours. Repeat three times. | Methanol is an effective solvent for extracting polar and semi-polar compounds, including resin glycosides. |
| 4. Concentration | Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator. | Yields the crude methanol extract. |
| 5. Solvent Partitioning | Suspend the crude methanol extract in water and partition successively with ethyl acetate (B1210297) and n-butanol. | This step separates compounds based on their polarity. Resin glycosides are typically enriched in the n-butanol fraction. |
| 6. Isolation of Crude Resin Glycoside Fraction | Evaporate the n-butanol fraction to dryness to obtain the crude resin glycoside fraction. | This fraction can be used for subsequent hydrolysis and analysis of this compound. |
Hydrolysis of Resin Glycosides and Liberation of this compound
This protocol details the alkaline hydrolysis of the crude resin glycoside fraction to release the this compound.
Table 3: Protocol for Alkaline Hydrolysis of Resin Glycosides
| Step | Procedure | Details and Rationale |
| 1. Alkaline Hydrolysis | Dissolve the crude resin glycoside fraction in a 5% methanolic potassium hydroxide (B78521) (KOH) solution. Reflux the mixture for 4 hours. | Alkaline hydrolysis cleaves the ester bonds of the resin glycoside, releasing the glycosidic acid (this compound) and the organic acids that acylate the sugar chain. |
| 2. Neutralization and Extraction | After cooling, acidify the reaction mixture to pH 3 with 2 M hydrochloric acid (HCl). Extract the acidified solution three times with diethyl ether. | Acidification protonates the carboxylic acids, making them soluble in the organic solvent. |
| 3. Separation of Fractions | Combine the diethyl ether extracts and wash with water. Evaporate the diethyl ether to obtain the crude acid fraction containing this compound. | This fraction will contain this compound and other organic acids. |
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization and subsequent GC-MS analysis for the quantification of this compound.
Table 4: Protocol for GC-MS Quantification of this compound
| Step | Procedure | Details and Rationale |
| 1. Derivatization | Dissolve the crude acid fraction in a suitable solvent (e.g., methanol). Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes. | Derivatization is essential to increase the volatility and thermal stability of the hydroxyl and carboxyl groups of this compound for GC analysis. Trimethylsilylation is a common method.[5] |
| 2. GC-MS Analysis | Inject an aliquot of the derivatized sample into a GC-MS system. | |
| GC Conditions: | ||
| - Column: HP-5MS (or equivalent non-polar capillary column) | A non-polar column is suitable for the separation of derivatized fatty acids. | |
| - Injector Temperature: 250°C | Ensures complete volatilization of the sample. | |
| - Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes. | A temperature gradient allows for the separation of compounds with different boiling points. | |
| - Carrier Gas: Helium at a constant flow rate of 1 mL/min. | Helium is an inert carrier gas commonly used in GC-MS. | |
| MS Conditions: | ||
| - Ionization Mode: Electron Ionization (EI) at 70 eV. | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. | |
| - Mass Range: Scan from m/z 50 to 550. | Covers the expected mass range of the derivatized this compound and its fragments. | |
| 3. Identification and Quantification | Identify the derivatized this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve prepared with a pure standard of this compound. An internal standard (e.g., heptadecanoic acid) should be used for improved accuracy. | The mass spectrum of silylated this compound will show characteristic fragment ions. A calibration curve is necessary for accurate quantification. |
Visualizations
General Structure of a Resin Glycoside Containing this compound
Caption: General structure of a resin glycoside with a this compound aglycone.
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and quantification of this compound.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Cuscuta chinensis has not been specifically elucidated. However, it is generally accepted that the biosynthesis of hydroxylated fatty acids in plants begins with the products of de novo fatty acid synthesis in the plastids, primarily palmitic acid (16:0) and stearic acid (18:0). These fatty acids are then exported to the cytoplasm and can undergo various modifications, including hydroxylation, by cytochrome P450-dependent fatty acid hydroxylases. The specific enzymes responsible for the C-11 hydroxylation of hexadecanoic acid to form this compound in the Convolvulaceae are yet to be fully characterized.
Conclusion
This compound is a confirmed constituent of the resin glycosides present in the seeds of Cuscuta chinensis. While its presence is qualitatively established, there is a clear gap in the scientific literature regarding its quantitative levels in this plant species. The detailed experimental protocols provided in this guide offer a robust framework for researchers to undertake the extraction, hydrolysis, and quantification of this compound using GC-MS. Such studies are essential for the chemical standardization of C. chinensis extracts and for advancing our understanding of the pharmacological properties of its resin glycosides. Further research is also needed to elucidate the specific biosynthetic pathway of this compound in this medicinally important plant.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. gcms.cz [gcms.cz]
- 5. mdpi.com [mdpi.com]
The Enigmatic Role of Jalapinolic Acid in Plant Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jalapinolic acid, an 11-hydroxyhexadecanoic acid, is a significant component of resin glycosides, particularly within the Convolvulaceae family (e.g., Ipomoea species). While the biological activities of the complex resin glycosides are increasingly recognized, the specific ecological role of the this compound moiety remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, direct knowledge of this compound and extrapolates its potential functions by drawing parallels with the well-documented roles of other plant-derived fatty acid derivatives, most notably jasmonic acid. We present a hypothetical framework for its involvement in plant defense and allelopathy, supported by generalized experimental protocols and signaling pathway models that can guide future research in this nascent field. This guide aims to be a foundational resource for researchers seeking to unravel the ecological significance of this compound and its potential applications.
Introduction to this compound
This compound, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid. It is a known constituent of various plants, most prominently as a core component of resin glycosides in species of the genus Ipomoea[1][2]. These resin glycosides are complex molecules where this compound is linked to a carbohydrate core[1]. While the purgative properties of jalapin-containing resins have been known historically, the specific contribution and ecological function of this compound itself are not well understood[3].
Known Biological Context: A Constituent of Resin Glycosides
This compound is a fundamental building block of larger resin glycosides, such as those found in the roots of Ipomoea purga and the tubers of sweet potato (Ipomoea batatas)[1][4]. These complex glycosides have been investigated for their biological activities, including their potential as modulators of multidrug resistance in cancer cells[4]. The ecological significance of these resin glycosides is thought to be related to plant defense, a common role for secondary metabolites. However, research has primarily focused on the entire glycoside molecule, leaving the specific role of the this compound component largely unexplored.
A Hypothetical Framework for the Ecological Role of this compound
Given the scarcity of direct research on the ecological functions of this compound, we can hypothesize its roles by examining the well-established functions of other plant-derived fatty acid derivatives, particularly the oxylipin, jasmonic acid. Jasmonates are key signaling molecules in plant defense and development[5][6][7][8].
Potential Role in Direct Defense Against Herbivores
Jasmonic acid and its derivatives are rapidly synthesized in response to insect herbivory and wounding[9][10]. They trigger the production of various defense compounds, including proteinase inhibitors, nicotine, and volatile organic compounds that attract predators of herbivores[9][11].
Hypothesis: this compound, as a fatty acid derivative, may function as a direct chemical defense against herbivores. Its presence in plant tissues could deter feeding through toxicity or by reducing the digestibility of the plant material.
Potential Role in Defense Against Pathogens
The jasmonate signaling pathway is also crucial for defense against necrotrophic pathogens[6]. It orchestrates the expression of antifungal and antibacterial proteins and metabolites.
Hypothesis: this compound may possess antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria. This is a common role for plant secondary metabolites[12].
Potential Allelopathic Activity
Allelopathy is the chemical inhibition of one plant by another. Phenolic acids and other secondary metabolites are often implicated in these interactions[13][14][15][16].
Hypothesis: this compound, when leached into the soil from roots or decomposing plant material, could inhibit the germination and growth of neighboring plants, thereby reducing competition for resources.
Quantitative Data
Direct quantitative data on the concentration of free this compound in different plant tissues and its specific dose-dependent effects on herbivores, pathogens, or other plants are currently lacking in the scientific literature. The table below presents hypothetical data points that would be crucial to collect in future studies to validate the proposed ecological roles.
| Parameter | Plant Species | Tissue | Concentration (µg/g fresh weight) | Ecological Context | Reference |
| Free this compound | Ipomoea purga | Roots | Data Not Available | Constitutive Level | - |
| Free this compound | Ipomoea purga | Roots | Data Not Available | After simulated herbivory | - |
| This compound in Resin Glycosides | Ipomoea batatas | Tuber | Data Not Available | Constitutive Level | [1] |
| Jasmonic Acid (for comparison) | Arabidopsis thaliana | Leaves | 10-40 ng/g | Basal Level | [9] |
| Jasmonic Acid (for comparison) | Arabidopsis thaliana | Leaves | >400 ng/g | After Wounding | [9] |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of the ecological roles of this compound.
Extraction and Quantification of this compound from Plant Tissues
This protocol is based on established methods for phytohormone extraction[17][18].
-
Sample Preparation: Collect 0.5-1.0 g of fresh plant tissue and immediately freeze in liquid nitrogen. Lyophilize the tissue overnight.
-
Extraction: Homogenize the dried tissue in 5 mL of an 80:20 (v/v) methanol:water solution. Add an appropriate internal standard for quantification.
-
Purification: Centrifuge the extract and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the extracted acids with diazomethane (B1218177) to form methyl esters.
-
Quantification: Analyze the purified and derivatized extract using GC-MS or liquid chromatography-mass spectrometry (LC-MS) and quantify against a standard curve of pure this compound.
Insect Herbivory Bioassay
This protocol is a standard method to assess the antifeedant or toxic effects of a compound on a generalist insect herbivore.
-
Diet Preparation: Prepare an artificial insect diet. For the experimental group, incorporate this compound at various concentrations (e.g., 10, 50, 100 µg/g diet). The control group will have the solvent only.
-
Experimental Setup: Place individual larvae of a generalist herbivore (e.g., Spodoptera littoralis) in separate containers with a pre-weighed amount of the corresponding diet.
-
Data Collection: After a set period (e.g., 7 days), record larval weight, survival rate, and the amount of diet consumed.
-
Analysis: Compare the growth rate, survival, and feeding rate between the control and experimental groups to determine the effect of this compound.
Antimicrobial Activity Bioassay
This protocol uses the agar (B569324) well diffusion method to test for antimicrobial activity[19].
-
Culture Preparation: Prepare a lawn of the test microorganism (e.g., Escherichia coli or Fusarium oxysporum) on an appropriate agar medium (e.g., Mueller-Hinton for bacteria, Potato Dextrose Agar for fungi).
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Application of Compound: Add a solution of this compound at different concentrations to the wells. Use a solvent-only well as a negative control and a known antibiotic/antifungal as a positive control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism.
-
Analysis: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Allelopathic Bioassay
This protocol assesses the effect of this compound on seed germination and seedling growth of a model plant[15][16].
-
Experimental Setup: Place filter paper in petri dishes and moisten with solutions of this compound at various concentrations. Use distilled water as a control.
-
Seed Germination: Place seeds of a sensitive indicator species (e.g., lettuce, Lactuca sativa) on the filter paper.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h light/12h dark cycle).
-
Data Collection: After a set period (e.g., 5-7 days), count the number of germinated seeds and measure the radicle and hypocotyl length of the seedlings.
-
Analysis: Calculate the germination percentage and seedling growth inhibition relative to the control.
Signaling Pathways
While no specific signaling pathway for this compound has been identified, the well-characterized jasmonic acid signaling pathway serves as a valuable hypothetical model. If this compound functions as a signaling molecule, it might engage with similar components.
Hypothetical this compound Signaling Pathway (Modeled on Jasmonate Signaling)
In the absence of a stimulus, it is hypothesized that target transcription factors (TFs) are repressed by JAZ-like proteins. Upon a stimulus (e.g., herbivory), a hypothetical bioactive form of this compound could be synthesized and bind to a receptor complex, leading to the degradation of the JAZ-like repressors and the activation of defense gene expression.
Caption: Hypothetical signaling pathway for this compound, modeled after the jasmonate pathway.
Experimental Workflow for Investigating Signaling
To investigate if this compound acts as a signaling molecule, a transcriptomics approach could be employed.
Caption: Workflow for identifying genes responsive to this compound treatment.
Conclusion and Future Directions
The ecological role of this compound in plants remains a significant knowledge gap. While its presence as a key component of resin glycosides in Ipomoea and other species is established, its specific functions in plant-environment interactions are yet to be elucidated. Based on the well-understood roles of structurally related fatty acids like jasmonic acid, it is plausible that this compound contributes to plant defense against herbivores and pathogens, and may also be involved in allelopathic interactions.
Future research should focus on:
-
Quantifying free this compound in various plant tissues under different ecological conditions (e.g., with and without stress).
-
Conducting bioassays with purified this compound to directly test its effects on a range of herbivores, pathogens, and competing plants.
-
Investigating its signaling role through transcriptomic and proteomic studies to identify potential downstream targets and pathways.
-
Elucidating its biosynthetic pathway to understand how its production is regulated.
Unraveling the ecological role of this compound will not only enhance our fundamental understanding of plant chemical ecology but may also open avenues for its application in sustainable agriculture and drug development.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Jalapa (U. S. P.)—Jalap. | Henriette's Herbal Homepage [henriettes-herb.com]
- 4. Jalapinoside, a macrocyclic bisdesmoside from the resin glycosides of Ipomea purga, as a modulator of multidrug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plant Defense against Insect Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytohormone-based activity mapping of insect herbivore-produced elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Researchers find new way to protect plants from fungal infection [pressemitteilungen.pr.uni-halle.de]
- 13. jircas.go.jp [jircas.go.jp]
- 14. Allelopathic Interactions Involving Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phytotoxicity and allelopathic potential of Juglans regia L. leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Jalapinolic Acid: A Core Component of Bioactive Resin Glycosides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a saturated hydroxy fatty acid.[1] It is primarily recognized as a core structural component, or aglycone, of a complex class of plant secondary metabolites called resin glycosides.[2] These glycolipids are characteristic of the Convolvulaceae family of plants, notably in species of the genus Ipomoea, such as Ipomoea purga (the source of the herbal drug jalap).[3][4] While extensive research has been conducted on the diverse biological activities of the parent resin glycosides, specific pharmacological data for isolated this compound is limited. This guide summarizes the known chemical and physical properties of this compound and discusses the biological activities of the resin glycosides in which it is a fundamental constituent.
Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound based on available data.
| Property | Value | Source(s) |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [1] |
| Synonyms | (+)-Jalapinolic acid, 11-Hydroxypalmitic acid, Builic acid | [5][6][7] |
| Molecular Formula | C₁₆H₃₂O₃ | [1] |
| Molecular Weight | 272.42 g/mol | [1] |
| CAS Number | 502-75-0 | [8] |
| Appearance | Solid powder | [8] |
| Solubility | Soluble in water (3.319 mg/L @ 25 °C, estimated) | [9] |
| Boiling Point | 409.00 to 410.00 °C @ 760.00 mm Hg (estimated) | [9] |
| logP (o/w) | 4.748 (estimated) | [9] |
Biological Activities of Resin Glycosides Containing this compound
This compound serves as the lipid-soluble anchor for the complex oligosaccharide chains that characterize resin glycosides. The biological activities of these larger molecules are diverse and well-documented. It is important to note that these activities are attributed to the entire resin glycoside structure and not necessarily to this compound in its free form.
| Biological Activity | Description | Source(s) |
| Cytotoxic | Resin glycosides have demonstrated cytotoxic effects against various cancer cell lines. | [10][11][12] |
| Antimicrobial | These compounds have shown activity against both microbial pathogens and multidrug-resistant strains. | [10] |
| Purgative/Laxative | The historical and ongoing use of jalap root is due to the strong purgative effects of its resin glycoside content. | [10] |
| Vasorelaxant | Certain resin glycosides have been shown to induce relaxation of blood vessels. | [10][11][12] |
| Anticonvulsant | Anticonvulsant properties have been reported for some resin glycosides. | [10][11][12] |
| α-Glucosidase Inhibitory | Some resin glycosides exhibit inhibitory effects on the α-glucosidase enzyme, suggesting potential antidiabetic applications. | [10][11] |
| Antiviral | Antiviral activity, including against the herpes virus, has been observed. | [11][12] |
| Multidrug Resistance (MDR) Reversal | Resin glycosides have been investigated for their ability to reverse multidrug resistance in cancer cells and microbial pathogens. | [10][11][12] |
| Sedative and Antidepressant | Some studies have indicated sedative and antidepressant-like effects of certain resin glycosides. | [10] |
Experimental Protocols
Detailed experimental protocols for the biological activities listed above pertain to the specific resin glycosides studied in the cited literature. As there are no comprehensive studies on the pharmacology of isolated this compound, specific protocols for this compound are not available. Researchers interested in the methodologies for assessing the bioactivities of resin glycosides should refer to the primary research articles cited in the sources. These typically involve standard in vitro assays such as MTT assays for cytotoxicity, microdilution methods for antimicrobial activity, and specific enzyme inhibition assays.
Structure of Resin Glycosides and the Role of this compound
The fundamental structure of a resin glycoside involves this compound (or a similar hydroxy fatty acid) forming an ester linkage with a complex oligosaccharide chain. This entire structure, known as a glycosidic acid, can be further acylated with various organic acids. In many cases, the carboxyl group of the this compound moiety forms a macrocyclic ester with a hydroxyl group on one of the sugar units.
Below is a generalized diagram illustrating the structural arrangement of a resin glycoside with this compound as the aglycone.
Caption: Generalized structure of a macrocyclic resin glycoside.
Conclusion
This compound is a key building block of a large and structurally diverse family of resin glycosides. While the pharmacological profile of these complex parent compounds is rich and varied, the specific biological activities of this compound as an independent entity remain largely unexplored. The available data are primarily centered on its chemical properties and its role as an aglycone. Future research is warranted to isolate and characterize the pharmacological effects of this compound to determine its potential contribution to the activities observed for the resin glycosides and to explore any unique therapeutic properties it may possess.
References
- 1. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. LIPID MAPS [lipidmaps.org]
- 8. medkoo.com [medkoo.com]
- 9. This compound, 502-75-0 [thegoodscentscompany.com]
- 10. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Progress in the total synthesis of resin glycosides [frontiersin.org]
- 12. Progress in the total synthesis of resin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction of Jalapinolic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, identified as (11S)-hydroxyhexadecanoic acid, is the aglycone component of jalapin, a resin glycoside found in the roots of Ipomoea purga. These resin glycosides are known for their purgative properties and are being investigated for other potential therapeutic applications, including the modulation of multidrug resistance in cancer cells.[1] Effective extraction of these compounds from the plant matrix is the primary and most critical step for research, analysis, and development.
This document provides detailed protocols for various methods of extracting this compound, primarily by targeting its parent resin glycosides from plant material, with a focus on the roots of Ipomoea purga. It covers both conventional and modern "green" extraction techniques.
General Principles of Extraction
The extraction of bioactive compounds from plant materials is a solid-liquid extraction process. The choice of solvent and method depends on the chemical nature of the target compound and the plant matrix. This compound exists as part of a larger, more complex glycoside structure, which is generally polar. Therefore, polar solvents are typically employed for an effective extraction. The overall process involves liberating these compounds from the plant cells into the solvent.
Experimental Workflow for this compound Extraction
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Caption: General workflow from plant material to pure this compound.
Conventional Extraction Methods
Conventional methods are well-established but often require longer extraction times and larger volumes of solvent.
Maceration
Maceration is a simple technique that involves soaking the plant material in a solvent for a specific period with occasional agitation.[2]
Protocol:
-
Preparation: Air-dry the roots of Ipomoea purga and grind them into a coarse powder.
-
Soaking: Place 100 g of the powdered plant material into a sealed container with 1000 mL of methanol.
-
Extraction: Let the mixture stand for 3-7 days at room temperature (20-25°C), shaking it occasionally.
-
Filtration: After the extraction period, filter the mixture through Whatman filter paper.
-
Concentration: Concentrate the resulting filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude resin glycoside extract.
-
Hydrolysis: To obtain this compound, the crude extract must be saponified (hydrolyzed with a base like NaOH or KOH) to cleave the glycosidic bonds.[3]
Soxhlet Extraction
This method uses a specialized apparatus to continuously extract the compound from the solid material with a heated solvent.[2] It is more efficient than maceration but can expose the extract to high temperatures for extended periods, potentially degrading thermolabile compounds.
Protocol:
-
Preparation: Place 50 g of powdered, dried root material into a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 500 mL of ethanol (B145695) or methanol.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material. Once the chamber is full, the extract is siphoned back into the flask. This cycle is repeated. Run the extraction for 6-8 hours.
-
Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Concentrate the solvent using a rotary evaporator to yield the crude extract.
-
Hydrolysis: Proceed with saponification as described for the maceration extract.
Modern "Green" Extraction Methods
These techniques offer significant advantages, including reduced extraction time, lower solvent consumption, and often higher efficiency.[4][5]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation, where the formation and collapse of microscopic bubbles disrupt plant cell walls, enhancing solvent penetration and mass transfer.[6][7][8]
Protocol:
-
Preparation: Mix 20 g of powdered, dried root material with 400 mL of 80% aqueous ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Extraction Parameters:
-
Temperature: 40-50°C
-
Time: 20-30 minutes
-
Power/Frequency: Set to a frequency of 25-40 kHz.[9]
-
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Hydrolysis: Proceed with saponification.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, thereby releasing the bioactive compounds.[4][10] This method is known for its high speed and efficiency.
Protocol:
-
Preparation: Place 20 g of powdered, dried root material into a microwave-safe extraction vessel with 400 mL of 70% aqueous methanol. Allow a pre-leaching time of 10 minutes.[11]
-
Extraction Parameters:
-
Cooling and Filtration: After the extraction, cool the vessel before opening. Filter the mixture.
-
Concentration and Hydrolysis: Concentrate the filtrate using a rotary evaporator and proceed with saponification.
Quantitative Data Summary
The following table summarizes typical parameters and outcomes for the different extraction methods. The yield is highly dependent on the plant material and the specific compound. The data presented is a comparative representation based on general findings for bioactive compounds from plants.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | Methanol, Ethanol | Methanol, Ethanol | 70-80% Aqueous Ethanol | 60-70% Aqueous Methanol/Ethanol |
| Solvent:Solid Ratio | 10:1 mL/g | 10:1 mL/g | 20:1 mL/g | 20:1 mL/g |
| Temperature | Room Temp (20-25°C) | Boiling point of solvent | 40-50°C | 60-70°C |
| Time | 3-7 days | 6-8 hours | 20-30 minutes | 5-15 minutes |
| Relative Yield | Moderate | High | High | Very High[4] |
| Solvent Consumption | High | Moderate | Low | Low |
| Energy Consumption | Very Low | High | Low | Moderate |
Factors Influencing Extraction Efficiency
The efficiency of any extraction process is a result of several interacting parameters. Understanding these relationships is key to optimizing the protocol.
References
- 1. Jalapinoside, a macrocyclic bisdesmoside from the resin glycosides of Ipomea purga, as a modulator of multidrug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpponline.org [rjpponline.org]
- 3. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of High-Value Chemicals and Bioactives from Leaves [celignis.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted extraction of anthocyanins and phenolics from jabuticaba (Myrciaria cauliflora) peel: kinetics and mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Chemical Synthesis of Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid found in the resins of various plants of the Convolvulaceae family. Its chiral nature and potential biological activities have garnered interest in the fields of medicinal chemistry and drug development. This document provides a detailed protocol for the stereoselective chemical synthesis of this compound, based on modern asymmetric methodologies. The synthesis employs an organocatalyzed asymmetric epoxidation followed by a regioselective epoxide ring-opening, ensuring the desired (S)-stereochemistry of the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound and its direct precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) |
| (S)-11-Hydroxyhexadecanoic acid (this compound) | C₁₆H₃₂O₃ | 272.42 | 73% | 63-66 | +1.0 (c 1.0, CHCl₃) |
| (S)-Methyl 11-hydroxyhexadecanoate | C₁₇H₃₄O₃ | 286.45 | - | - | - |
Experimental Protocols
The chemical synthesis of this compound is a multi-step process that begins with the preparation of a chiral epoxide, followed by its ring-opening and subsequent functional group manipulations.
Part 1: Synthesis of Chiral Epoxide (S)-methyl 9-(oxiran-2-yl)nonanoate
This initial phase focuses on creating the key chiral intermediate, an epoxide, with the desired stereochemistry. This is achieved through the asymmetric epoxidation of an unsaturated ester using an organocatalyst.
Materials:
-
Methyl 10-undecenoate
-
(1S,2S)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidene)cobalt(II) (Jacobsen's catalyst)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 10-undecenoate (1.0 eq) in anhydrous dichloromethane.
-
Add Jacobsen's catalyst (0.05 eq) to the solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (S)-methyl 9-(oxiran-2-yl)nonanoate.
Part 2: Synthesis of (S)-Methyl 11-hydroxyhexadecanoate
This step involves the regioselective ring-opening of the chiral epoxide with an organocuprate reagent to introduce the pentyl side chain.
Materials:
-
(S)-methyl 9-(oxiran-2-yl)nonanoate
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ammonium (B1175870) chloride, saturated aqueous solution
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran and cool to -78 °C.
-
Add 1-pentyne (1.2 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes at -78 °C to form lithium pentylacetylide.
-
In a separate flask, prepare a suspension of copper(I) iodide (1.1 eq) in anhydrous THF at 0 °C.
-
Transfer the lithium pentylacetylide solution to the CuI suspension and stir for 30 minutes to form the organocuprate reagent.
-
Cool the organocuprate solution to -78 °C.
-
Slowly add a solution of (S)-methyl 9-(oxiran-2-yl)nonanoate (1.0 eq) in anhydrous THF to the organocuprate solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (S)-methyl 11-hydroxyhexadecanoate.
Part 3: Synthesis of (S)-11-Hydroxyhexadecanoic Acid (this compound)
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
(S)-Methyl 11-hydroxyhexadecanoate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve (S)-methyl 11-hydroxyhexadecanoate in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the final product, (S)-11-hydroxyhexadecanoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
Mandatory Visualization
Application Note: HPLC Analysis of Jalapinolic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of jalapinolic acid (11-hydroxyhexadecanoic acid) in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol provides a comprehensive guide for the extraction of this compound from plant matrices, followed by its separation and quantification. This method is suitable for researchers involved in the phytochemical analysis of plants from the Convolvulaceae family, as well as for professionals in drug development interested in the therapeutic potential of resin glycosides and their constituent fatty acids.
Introduction
This compound is a key hydroxy fatty acid component of resin glycosides, a class of complex secondary metabolites predominantly found in the Convolvulaceae family (morning glories). These compounds have garnered significant interest due to their diverse biological activities, including potential applications in drug development. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides a detailed protocol for the HPLC analysis of this compound, from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
HPLC grade methanol (B129727), acetonitrile, and water
-
Formic acid (analytical grade)
-
Plant material (e.g., seeds or leaves of Ipomoea spp.)
-
Mortar and pestle or cryogenic grinder
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Sample Preparation and Extraction
A robust extraction procedure is critical for the accurate quantification of this compound from complex plant matrices.
-
Grinding: Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation and ensures efficient extraction.
-
Extraction Solvent: Prepare an 80% aqueous methanol solution (80:20 methanol:water, v/v).
-
Extraction: Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube. Add 10 mL of the 80% methanol extraction solvent.
-
Sonication and Vortexing: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes in a sonicator bath to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction: To maximize the recovery of this compound, repeat the extraction process (steps 3-6) on the plant pellet with another 10 mL of the extraction solvent.
-
Pooling and Filtration: Combine the supernatants from both extractions and filter the pooled extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC System and Conditions
The separation and quantification of this compound are achieved using a reversed-phase HPLC method.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 0 100 25.0 0 100 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Standard Preparation and Calibration
-
Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve.
Data Presentation: Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The following table summarizes the expected performance characteristics of a validated method for the quantitative analysis of this compound.
| Parameter | Result |
| Retention Time | ~15.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| System Suitability | |
| - Tailing Factor | < 1.5 |
| - Theoretical Plates | > 5000 |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of this compound in plant extracts.
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The protocol is straightforward and employs standard laboratory equipment, making it accessible to a wide range of research and quality control laboratories. Adherence to this protocol will ensure accurate and reproducible results, facilitating the further study and application of this compound and its parent resin glycosides.
References
Application Notes and Protocols for the GC-MS Analysis of Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid found in various plant species, notably within the resin glycosides of the Convolvulaceae family (morning glories).[1][2] Its analysis is crucial for phytochemical studies, natural product chemistry, and for the quality control of herbal medicines. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound. However, due to its low volatility, derivatization is a mandatory step to convert it into a form amenable to GC analysis.[3][4] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.
Principle of Analysis
The analysis of this compound by GC-MS involves three key stages:
-
Sample Preparation and Extraction: Isolation of this compound from the sample matrix. This may involve the hydrolysis of resin glycosides to release the free fatty acid.
-
Derivatization: Conversion of the polar hydroxyl and carboxylic acid functional groups into less polar, more volatile derivatives, typically through silylation.
-
GC-MS Analysis: Separation of the derivatized this compound from other components on a gas chromatography column, followed by detection and identification using a mass spectrometer.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material (e.g., Ipomoea species)
This protocol is designed for the liberation of this compound from its glycosidic linkages in plant resins.
1. Extraction of Resin Glycosides:
- Macerate the dried and powdered plant material (e.g., roots, seeds) with a suitable organic solvent such as methanol (B129727) or ethanol.
- Concentrate the extract under reduced pressure to obtain a crude resin.
2. Alkaline Hydrolysis:
- Dissolve the crude resin in a 5% methanolic potassium hydroxide (B78521) (KOH) solution.
- Reflux the mixture for 4 hours to cleave the ester linkages and liberate the hydroxy fatty acids.
- After cooling, acidify the mixture to a pH of approximately 2-3 with hydrochloric acid (HCl).
- Partition the acidified solution with a non-polar solvent like diethyl ether or hexane (B92381) to extract the free fatty acids.
- Wash the organic layer with water to remove impurities.
- Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the fatty acid fraction containing this compound.
Protocol 2: Derivatization by Silylation
To increase volatility, the hydroxyl and carboxyl groups of this compound are converted to their trimethylsilyl (B98337) (TMS) ethers and esters.
Materials:
-
Dried fatty acid extract from Protocol 1.
-
Silylating reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Anhydrous pyridine (B92270) or other suitable solvent.
-
Reaction vials with screw caps.
-
Heating block or oven.
Procedure:
-
Place the dried fatty acid extract (typically 50-100 µg) into a reaction vial.
-
Add 50 µL of anhydrous pyridine to dissolve the extract.
-
Add 100 µL of the BSTFA + TMCS (99:1) silylating reagent.
-
Seal the vial tightly and heat at 70-80°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Analysis Parameters
The following table outlines typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 3°C/min, hold for 10 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-600 |
| Solvent Delay | 5 minutes |
Data Presentation
Expected Retention and Mass Spectral Data
The derivatized this compound is expected to be the di-trimethylsilyl derivative of 11-hydroxyhexadecanoic acid. The key to its identification lies in its retention time and the characteristic fragmentation pattern in the mass spectrum.
Table 1: Expected GC-MS Data for Di-TMS this compound
| Compound | Derivative | Expected Retention Time Range (min) | Key Diagnostic Mass Fragments (m/z) |
| This compound | Di-trimethylsilyl | 20 - 25 | [M-15]+, [M-117]+, 117, 245, 73 |
Note: The exact retention time will vary depending on the specific GC conditions and column used. The provided range is an estimate based on the analysis of similar C16 hydroxy fatty acids.
Interpretation of Mass Spectra
The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragments resulting from the cleavage at the carbon-carbon bond adjacent to the silylated hydroxyl group. The key diagnostic ions are:
-
[M-15]+ : Loss of a methyl group from a TMS group.
-
117 and 245 : These are the two major fragment ions resulting from the cleavage of the C10-C11 bond, which is alpha to the TMS-ether group. The fragment containing the TMS-ether at position 11 will have an m/z of 245, and the other fragment will have an m/z of 117. The presence and relative abundance of these ions are highly indicative of the 11-hydroxy position.
-
73 : A common fragment representing the trimethylsilyl cation ([Si(CH_3)_3]^+).
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Key fragmentation pathways of di-TMS this compound in EI-MS.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the successful analysis of this compound using GC-MS. Adherence to the sample preparation and derivatization procedures is critical for obtaining reliable and reproducible results. The provided GC-MS parameters and expected fragmentation patterns will aid in the confident identification of this compound in complex sample matrices. For quantitative studies, it is recommended to use an appropriate internal standard, such as a stable isotope-labeled analog or a structurally similar fatty acid, and to construct a calibration curve with a certified reference standard of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Jalapinolic Acid in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, also known as 11-hydroxyhexadecanoic acid, is a C16 hydroxy fatty acid. It is a key structural component of resin glycosides, a class of complex glycolipids predominantly found in plants of the Convolvulaceae family (morning glories). Resin glycosides have demonstrated a wide spectrum of biological activities, including cytotoxic, multidrug-resistance reversal, antiviral, and anticonvulsant effects[1][2][3][4][5]. Given the therapeutic potential of these natural products, robust and sensitive analytical methods are essential for pharmacokinetic studies, quality control of herbal preparations, and research into their mechanisms of action. This application note details a sensitive and specific method for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Method Overview
This method employs reversed-phase liquid chromatography for the separation of this compound from matrix components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Negative ion electrospray ionization (ESI) is utilized, as it provides excellent sensitivity for acidic molecules like this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity >98%)
-
Internal Standard (IS), e.g., d4-Palmitic acid
-
HPLC-grade acetonitrile, methanol (B129727), water, and ethyl acetate (B1210297)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Biological matrix (e.g., rat plasma, plant extract)
Standard and Quality Control Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike the appropriate volume of working standard solutions into the blank biological matrix to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 100 µL of the sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 20 | 80 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 80 | 20 |
| 12.0 | 80 | 20 |
Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Parameters
The fragmentation of hydroxy fatty acids in negative ion mode typically involves losses of water (H₂O) and carbon dioxide (CO₂), as well as characteristic cleavages alpha to the hydroxyl group.[6][7][8] The deprotonated molecule [M-H]⁻ serves as the precursor ion.
Table 2: Proposed MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) | Cell Exit Potential (CXP) | Use |
| This compound | 271.2 | 253.2 | -60 V | -15 V | -10 V | Quantifier |
| This compound | 271.2 | 183.1 | -60 V | -25 V | -10 V | Qualifier |
| d4-Palmitic Acid (IS) | 259.2 | 259.2 | -50 V | -12 V | -10 V | Quantifier |
Note: The exact m/z values, DP, CE, and CXP should be optimized by direct infusion of a standard solution of this compound into the mass spectrometer.
Method Validation and Performance
The analytical method should be validated according to relevant regulatory guidelines (e.g., ICH M10) to ensure its reliability for the intended application.
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day assays |
| Matrix Effect | To be assessed; IS-normalized matrix factor should be consistent |
| Recovery | To be assessed; should be consistent and reproducible |
| Stability | Analyte stability to be demonstrated under various storage and processing conditions |
Biological Context of this compound
This compound is a fundamental building block of resin glycosides, which are known for their diverse biological effects. These glycolipids can interact with cell membranes, potentially modulating the function of membrane-bound proteins and initiating downstream signaling cascades. While a specific signaling pathway for this compound is not yet fully elucidated, its role as a bioactive lipid component suggests it may contribute to the overall pharmacological profile of the parent resin glycoside.
Caption: Hypothetical interaction of resin glycosides with a cell.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective platform for the quantification of this compound in various biological matrices. This analytical tool is invaluable for researchers in pharmacology, natural product chemistry, and drug development, enabling detailed investigation into the pharmacokinetics and biological roles of this important hydroxy fatty acid and its parent resin glycosides. Proper method validation is crucial to ensure data quality and reliability.
References
- 1. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resin Glycosides from Convolvulaceae Family: An Update | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Progress in the total synthesis of resin glycosides [frontiersin.org]
- 5. Progress in the total synthesis of resin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure Elucidation of Jalapinolic Acid using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a saturated fatty acid that constitutes the aglycone core of many resin glycosides found in the Convolvulaceae family (morning glories).[1][2] These resin glycosides have garnered significant interest for their diverse biological activities, including purgative, cytotoxic, and antimicrobial properties.[3] Accurate structural elucidation of the core components, such as this compound, is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products like this compound.[4]
This document provides detailed application notes and protocols for the structure elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structure of this compound
This compound is a 16-carbon saturated fatty acid with a hydroxyl group at the C-11 position.
Chemical Structure:
NMR Data for Structure Elucidation
Table 1: 1D NMR Data for this compound (CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 179.8 |
| 2 | 2.35 | t | 2H | 34.2 |
| 3 | 1.63 | m | 2H | 24.8 |
| 4-9 | 1.25-1.35 | m | 12H | 29.2-29.5 |
| 10 | 1.42 | m | 2H | 25.7 |
| 11 | 3.60 | m | 1H | 72.0 |
| 12 | 1.48 | m | 2H | 37.6 |
| 13-14 | 1.25-1.35 | m | 4H | 29.2-29.5 |
| 15 | 1.29 | m | 2H | 22.8 |
| 16 | 0.88 | t | 3H | 14.2 |
| OH | ~1.5-2.0 | br s | 1H | - |
2D NMR Correlation Data
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between protons and carbons.
Table 2: Key 2D NMR Correlations for this compound
| Experiment | From (¹H) | To (¹H / ¹³C) | Correlation Type | Structural Information |
| COSY | H-2 (2.35 ppm) | H-3 (1.63 ppm) | ³JHH | Connectivity of C-2 and C-3 |
| H-11 (3.60 ppm) | H-10 (1.42 ppm), H-12 (1.48 ppm) | ³JHH | Placement of the hydroxyl group at C-11 | |
| H-15 (1.29 ppm) | H-16 (0.88 ppm) | ³JHH | Connectivity at the terminus of the alkyl chain | |
| HSQC | H-2 (2.35 ppm) | C-2 (34.2 ppm) | ¹JCH | Direct bond between H-2 and C-2 |
| H-11 (3.60 ppm) | C-11 (72.0 ppm) | ¹JCH | Direct bond between H-11 and C-11 | |
| H-16 (0.88 ppm) | C-16 (14.2 ppm) | ¹JCH | Direct bond between H-16 and C-16 | |
| HMBC | H-2 (2.35 ppm) | C-1 (179.8 ppm), C-3 (24.8 ppm), C-4 (29.2 ppm) | ²JCH, ³JCH | Confirms the position adjacent to the carboxyl group |
| H-11 (3.60 ppm) | C-9 (29.5 ppm), C-10 (25.7 ppm), C-12 (37.6 ppm), C-13 (29.2 ppm) | ²JCH, ³JCH | Confirms the location of the hydroxyl group at C-11 | |
| H-16 (0.88 ppm) | C-14 (29.2 ppm), C-15 (22.8 ppm) | ²JCH, ³JCH | Confirms the terminal methyl group |
Experimental Protocols
Sample Preparation
-
Isolation: this compound can be obtained by the alkaline hydrolysis of resin glycosides isolated from plants of the Convolvulaceae family, such as Ipomoea operculata.[6][7]
-
Purification: The hydrolyzed product should be purified using chromatographic techniques (e.g., silica (B1680970) gel column chromatography or preparative HPLC) to obtain pure this compound.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
1D ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 2-4.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Edited HSQC for multiplicity information (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 4-8.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 8-16.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.
Caption: Workflow for this compound structure elucidation.
Signaling Pathway Diagram (Hypothetical)
While this compound itself is not directly involved in a known signaling pathway as a signaling molecule, its parent compounds, the resin glycosides, can exhibit biological activities that involve cellular pathways. The following is a hypothetical diagram illustrating a potential mechanism of action for a resin glycoside containing this compound, such as cytotoxicity leading to apoptosis.
Caption: Hypothetical cytotoxic pathway of a resin glycoside.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the complete structure elucidation of this compound. The protocols and data presented here serve as a comprehensive guide for researchers working on the isolation, characterization, and biological evaluation of this and related natural products. The unambiguous structural assignment is a critical step in advancing our understanding of the medicinal potential of natural compounds derived from the Convolvulaceae family.
References
- 1. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0179010) [np-mrd.org]
- 6. Resin Glycosides. V. : Identification and Characterization of the Component Organic and Glycosidic Acids of the Ether-Soluble Crude Resin Glycosides ("Jalapin") from Rhizoma Jalapae Braziliensis (Roots of Ipomoea Operculata) [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Determining the In Vitro Bioactivity of Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to determine the bioactivity of Jalapinolic acid, a hydroxylated fatty acid found in the resin of Ipomoea purga (jalap) and other plants of the Convolvulaceae family. The following protocols and data presentation guidelines are intended to assist researchers in evaluating its potential therapeutic properties, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a fundamental first step in evaluating the potential cytotoxic effects of a compound.[1]
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Target cancer cell lines (e.g., HeLa, MCF-7, A549) or normal cell lines (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the acid) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| e.g., HeLa | 24 | Data not available | - |
| e.g., MCF-7 | 48 | Data not available | - |
| e.g., A549 | 72 | Data not available | - |
| e.g., HEK293 | 48 | Data not available | - |
Experimental Workflow: MTT Assay
References
Application Notes and Protocols for Developing a Stable Formulation of Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid, is a C16 hydroxy fatty acid with potential therapeutic applications.[1][2][3] As a lipophilic molecule, developing a stable aqueous formulation presents significant challenges. This document provides detailed application notes and protocols to guide researchers in creating a stable formulation of this compound suitable for preclinical and clinical development. The primary focus is on addressing potential degradation pathways, selecting appropriate excipients for stabilization, and establishing robust analytical methods for stability assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂O₃ | [1][2] |
| Molecular Weight | 272.42 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | Poorly soluble in water (estimated 3.319 mg/L at 25°C) | [4] |
| LogP (o/w) | ~5.2 | [1] |
| Chemical Class | Hydroxy fatty acid | [3] |
Key Stability Challenges and Formulation Strategies
The primary degradation pathways for fatty acids like this compound are oxidation and hydrolysis.[5] The formulation strategy should therefore focus on mitigating these risks.
Degradation Pathways
-
Oxidation: The aliphatic chain of this compound is susceptible to oxidation, initiated by factors such as light, heat, and the presence of metal ions. This process can lead to the formation of peroxides, aldehydes, and ketones, which can alter the therapeutic efficacy and safety of the drug.[5]
-
Hydrolysis: While less common for the fatty acid itself unless in the presence of strong acids or bases, ester-based excipients used in the formulation can be prone to hydrolysis, which can change the formulation's properties.
Formulation Approaches for Stabilization
Several strategies can be employed to enhance the stability and solubility of this compound:
-
Use of Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants is crucial. A combination of antioxidants can be more effective.[4]
-
Lipophilic antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (Vitamin E) are effective in the lipid phase.
-
Hydrophilic antioxidants: Ascorbic acid and its salts can be used in aqueous phases of emulsion-based formulations.
-
-
Chelating Agents: To sequester metal ions that can catalyze oxidation, chelating agents like ethylenediaminetetraacetic acid (EDTA) and its salts are recommended.
-
pH Control: Maintaining an optimal pH is critical for the stability of the formulation. Buffering agents should be selected based on compatibility studies.
-
Solubilization and Emulsification: Due to its low aqueous solubility, this compound requires solubilization for many applications.
-
Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL) can be used to form micelles or emulsions.[6][7]
-
Co-solvents: Propylene glycol and ethanol (B145695) can be used to improve solubility.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can enhance both solubility and stability.[9]
-
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[10][11]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Incubate both solutions at 60°C for 24 hours.
-
Neutralize the solutions with an appropriate volume of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Incubate both solutions at 60°C for 24 hours.
-
Neutralize the solutions with an appropriate volume of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound (in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 4.3).
Expected Outcome: The results will indicate the susceptibility of this compound to different stress conditions. This information is crucial for selecting appropriate excipients and packaging.
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| Control | 24 | Room Temp | < 1% | 0 |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | 25 | Data | Data |
| 1 M NaOH | 24 | 25 | Data | Data |
| 3% H₂O₂ | 24 | Room Temp | Data | Data |
| 30% H₂O₂ | 24 | Room Temp | Data | Data |
| Thermal (Solid) | 48 | 80 | Data | Data |
| Photostability (Solid) | As per ICH Q1B | As per ICH Q1B | Data | Data |
| Photostability (Solution) | As per ICH Q1B | As per ICH Q1B | Data | Data |
Protocol for Excipient Compatibility Studies
This protocol is designed to evaluate the compatibility of this compound with commonly used excipients.[12][13][14]
Objective: To identify compatible excipients for a stable formulation.
Materials:
-
This compound
-
Selected excipients (e.g., antioxidants, surfactants, co-solvents, buffering agents)
-
HPLC grade methanol
-
Vials
-
Stability chambers
Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (w/w).
-
Also, prepare a sample of pure this compound as a control.
-
Transfer the mixtures and the control into separate vials.
-
Expose the vials to accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.[15]
-
Withdraw samples at initial (T=0) and 4-week time points.
-
Analyze the samples for the appearance of new peaks and the degradation of this compound using the validated HPLC method.
Data Presentation:
| Excipient | Ratio (Drug:Excipient) | Storage Condition | Initial Assay (%) | 4-Week Assay (%) | Appearance of New Peaks (Yes/No) | Compatibility |
| Control (this compound) | N/A | 40°C/75% RH | 100 | Data | No | N/A |
| Butylated Hydroxytoluene (BHT) | 1:1 | 40°C/75% RH | 100 | Data | No | Compatible |
| Polysorbate 80 | 1:5 | 40°C/75% RH | 100 | Data | No | Compatible |
| Propylene Glycol | 1:5 | 40°C/75% RH | 100 | Data | No | Compatible |
| EDTA | 1:1 | 40°C/75% RH | 100 | Data | No | Compatible |
| Other Excipients... |
Protocol for Development and Validation of a Stability-Indicating HPLC Method
A validated stability-indicating method is required to quantify this compound and its degradation products.[16][17][18]
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Materials:
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or formic acid for pH adjustment
Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as fatty acids have poor chromophores, low UV is often used; derivatization or other detection methods like mass spectrometry could also be considered).
-
Injection Volume: 20 µL.
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and from excipients.
-
Linearity: Analyze a series of solutions of this compound at different concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
Data Presentation:
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Resolution > 2 between this compound and degradants | Data |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Data |
| Accuracy (% Recovery) | 98.0% - 102.0% | Data |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Data |
| LOD (µg/mL) | Signal-to-Noise ratio of 3:1 | Data |
| LOQ (µg/mL) | Signal-to-Noise ratio of 10:1 | Data |
| Robustness | No significant impact on results | Data |
Visualization of Workflows and Pathways
Workflow for Developing a Stable Formulation
Caption: Workflow for the development of a stable this compound formulation.
Degradation Pathway of Fatty Acids
Caption: General oxidative degradation pathway for unsaturated fatty acids.
Conclusion
The development of a stable formulation for this compound requires a systematic approach that addresses its inherent lipophilicity and susceptibility to oxidation. By conducting thorough forced degradation and excipient compatibility studies, and by developing a robust, stability-indicating analytical method, researchers can successfully create a stable and effective drug product. The protocols and guidelines presented in this document provide a comprehensive framework for achieving this goal, in accordance with regulatory expectations.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. ejgm.co.uk [ejgm.co.uk]
- 17. jpsbr.org [jpsbr.org]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Jalapinolic Acid as a Novel Standard for Fatty Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and data for utilizing jalapinolic acid as an internal or external standard in the quantitative analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS).
Introduction
Accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug discovery, and clinical diagnostics. The use of internal and external standards is fundamental to achieving reliable and reproducible results. This compound, or (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid found in plants of the Convolvulaceae family.[1][2][3] Its unique structure, with a hydroxyl group on the C16 backbone, makes it an ideal candidate as a standard for fatty acid analysis as it typically does not interfere with the common endogenous fatty acids found in most biological samples. This application note outlines the properties of this compound and provides a detailed protocol for its use as a standard in GC-MS based fatty acid analysis.
Properties of this compound
A thorough understanding of the physicochemical properties of a standard is critical for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₂O₃ | [1][4] |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [1] |
| Molecular Weight | 272.42 g/mol | [1][4] |
| Appearance | Solid powder | [4] |
| Purity (typical) | >98% | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage (long-term) | -20°C | [4] |
| Shipping Condition | Ambient temperature | [4] |
Experimental Protocols
This section details the necessary steps for using this compound as an internal standard for the quantification of total fatty acids in biological samples.
Materials and Reagents
-
This compound (Standard)
-
Heptane (ACS grade or higher)
-
Methanol (B129727) (ACS grade or higher)
-
Isooctane
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
2M methanolic KOH
-
BF₃-methanol or HCl-methanol (for derivatization)
-
Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solution: Dilute the stock solution with methanol to the desired concentration (e.g., 100 µg/mL).
Sample Preparation and Lipid Extraction
The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Sample Aliquoting: Transfer a known amount of the biological sample (e.g., 100 µL of serum, 10⁶ cells, or 10 mg of tissue) into a glass tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working standard solution to each sample, quality control, and calibration standard. The amount added should be consistent across all samples.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Drying: Evaporate the solvent under a gentle stream of nitrogen or using a speed vacuum concentrator.
Fatty Acid Derivatization (Methylation)
For GC-MS analysis, fatty acids must be converted to their more volatile fatty acid methyl esters (FAMEs).
-
Re-dissolve: Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Methylation: Add 2 mL of 1% sulfuric acid in methanol.
-
Incubation: Cap the tubes tightly and incubate at 50°C for 2 hours.
-
Extraction of FAMEs:
-
After cooling to room temperature, add 2 mL of saturated NaCl solution and 2 mL of hexane (B92381).
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of FAMEs. Optimization may be required based on the instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the FAMEs and the this compound methyl ester based on their retention times and mass spectra by comparing them to a standard library.
-
Quantification: Calculate the concentration of each fatty acid using the following formula, based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
Concentration = (Area_analyte / Area_IS) * (Concentration_IS / Response_Factor)
A calibration curve should be generated using a series of known concentrations of fatty acid standards with a constant amount of the this compound internal standard to determine the response factors.
Visualizations
Experimental Workflow
Caption: Workflow for fatty acid analysis using this compound.
Logic for Standard Selection
References
Application of Jalapinolic Acid in Metabolic Research: A Framework for Investigation
Introduction
Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid found in various plant species. While research has identified its presence in nature, comprehensive studies detailing its specific roles in metabolic regulation are currently limited. However, the broader class of fatty acids and their derivatives are well-established as crucial modulators of metabolic pathways. This document provides a framework for researchers, scientists, and drug development professionals to investigate the potential applications of this compound in metabolic research. It outlines detailed protocols for assessing its effects on key metabolic regulators and processes, including AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPARs), glucose uptake, and lipid metabolism.
Given the nascent stage of research on this compound's metabolic functions, this document presents generalized experimental protocols that can be adapted for its study. The signaling pathways and experimental workflows depicted are based on established knowledge of fatty acid metabolism and serve as a guide for hypothesis-driven research into this compound.
Potential Areas of Investigation in Metabolic Research
The structural characteristics of this compound as a hydroxy fatty acid suggest several potential avenues for metabolic research. Fatty acids are known to act as signaling molecules and ligands for nuclear receptors, influencing gene expression and cellular energy homeostasis. Key areas for investigation include:
-
AMPK Activation: AMPK is a central regulator of cellular energy balance. Its activation promotes glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. Investigating whether this compound can modulate AMPK activity is a critical first step.
-
PPAR Modulation: PPARs are a group of nuclear receptors that play essential roles in lipid and glucose metabolism.[1] Fatty acids and their derivatives are natural ligands for PPARs.[1] Determining if this compound can bind to and activate PPAR isoforms (α, β/δ, and γ) could reveal its potential in regulating lipid storage and expenditure.
-
Glucose Metabolism: Alterations in glucose uptake are a hallmark of metabolic diseases like type 2 diabetes. Assessing the impact of this compound on glucose transport in metabolically active cell types, such as muscle cells and adipocytes, is a key functional endpoint.
-
Lipid Metabolism: As a fatty acid itself, this compound may influence various aspects of lipid metabolism, including fatty acid synthesis, oxidation, and storage in the form of triglycerides.
Experimental Protocols
The following are detailed, generalized protocols for investigating the metabolic effects of a test compound like this compound in vitro.
Protocol 1: In Vitro AMPK Activation Assay in C2C12 Myotubes
Objective: To determine if this compound activates AMPK in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) (Growth Medium)
-
DMEM with 2% Horse Serum and 1% penicillin-streptomycin (Differentiation Medium)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Positive control (e.g., AICAR, A-769662)
-
Phospho-AMPKα (Thr172) antibody
-
Total AMPKα antibody
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer membranes, and Western blot apparatus
-
Chemiluminescence substrate
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, switch to Differentiation Medium.
-
Allow cells to differentiate into myotubes for 4-6 days, changing the medium every 48 hours.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in serum-free DMEM. Include a vehicle control and a positive control.
-
Starve differentiated myotubes in serum-free DMEM for 2-4 hours.
-
Treat the cells with the prepared concentrations of this compound for a predetermined time (e.g., 30 minutes to 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with protein lysis buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-AMPKα to total AMPKα for each treatment group.
-
Compare the ratios of this compound-treated groups to the vehicle control.
-
Protocol 2: PPARγ Reporter Gene Assay in HEK293T Cells
Objective: To assess the ability of this compound to activate PPARγ.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
PPARγ expression vector
-
PPRE (PPAR Response Element)-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Lipofectamine 2000 or a similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
On the following day, co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in luciferase activity for each treatment group relative to the vehicle control.
-
Protocol 3: 2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes
Objective: To measure the effect of this compound on glucose uptake in skeletal muscle cells.
Materials:
-
Differentiated L6 myotubes
-
This compound
-
Positive control (e.g., Insulin)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a non-radioactive glucose uptake assay kit (e.g., Glucose Uptake-Glo™ Assay).[2][3]
-
Phloretin (a glucose transporter inhibitor)
-
Scintillation counter and scintillation fluid (for radioactive assay) or luminometer (for non-radioactive assay)
Methodology:
-
Cell Preparation and Treatment:
-
Differentiate L6 myoblasts into myotubes in a 12-well or 24-well plate.
-
Starve the myotubes in serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control in KRH buffer for a specified time (e.g., 30-60 minutes). Include a positive control (insulin) and a negative control (phloretin).
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose (or the substrate from a non-radioactive kit) to each well and incubate for 10-15 minutes at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer containing phloretin.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Measurement:
-
For the radioactive assay, transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For the non-radioactive assay, follow the manufacturer's instructions to measure the luminescent signal.
-
-
Data Analysis:
-
Normalize the glucose uptake counts (or signal) to the protein concentration of each sample.
-
Express the results as a fold change relative to the vehicle control.
-
Protocol 4: Assessment of Lipid Accumulation using Oil Red O Staining in 3T3-L1 Adipocytes
Objective: To determine the effect of this compound on lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% calf serum)
-
Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
Adipocyte maintenance medium (DMEM with 10% FBS and insulin)
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropyl alcohol
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in growth medium.
-
Two days post-confluency, induce differentiation by switching to differentiation medium.
-
After 2-3 days, switch to adipocyte maintenance medium and continue incubation for another 2-3 days.
-
From this point, culture the cells in DMEM with 10% FBS. The cells should be fully differentiated into adipocytes by day 8-10.
-
-
This compound Treatment:
-
Treat the differentiated adipocytes with various concentrations of this compound in the culture medium for a specified period (e.g., 24-48 hours).
-
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropyl alcohol.
-
Stain the cells with Oil Red O solution for 10-15 minutes.
-
Wash extensively with water.
-
-
Quantification:
-
Visually inspect and capture images of the stained lipid droplets using a microscope.
-
For quantification, elute the stain from the cells using 100% isopropyl alcohol and measure the absorbance at a suitable wavelength (e.g., 510 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Compare the absorbance values of the this compound-treated groups to the vehicle control.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on AMPK Phosphorylation
| Treatment Group | Concentration (µM) | p-AMPKα/Total AMPKα Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | Data to be determined |
| This compound | 10 | Data to be determined |
| This compound | 50 | Data to be determined |
| Positive Control | Specify | Data to be determined |
Table 2: Effect of this compound on PPARγ Activation
| Treatment Group | Concentration (µM) | Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | Data to be determined |
| This compound | 10 | Data to be determined |
| This compound | 50 | Data to be determined |
| Positive Control | Specify | Data to be determined |
Table 3: Effect of this compound on Glucose Uptake
| Treatment Group | Concentration (µM) | Glucose Uptake (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | Data to be determined |
| This compound | 10 | Data to be determined |
| This compound | 50 | Data to be determined |
| Positive Control | Specify | Data to be determined |
Table 4: Effect of this compound on Lipid Accumulation
| Treatment Group | Concentration (µM) | Oil Red O Absorbance (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | Data to be determined |
| This compound | 10 | Data to be determined |
| This compound | 50 | Data to be determined |
| Positive Control | Specify | Data to be determined |
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound in metabolic research.
References
Application Notes and Protocols for Cell Culture Studies of Anti-Cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific cell culture studies on Jalapinolic acid are not extensively documented in the reviewed literature, this document provides a comprehensive guide based on established protocols and mechanisms of action observed for other natural compounds with anti-cancer properties, such as polyphenols and other organic acids. These compounds frequently exert their effects through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. These notes are intended to serve as a foundational resource for investigating the potential anti-cancer effects of novel compounds like this compound.
General Mechanisms of Action of Natural Anti-Cancer Compounds
Natural compounds often exhibit multi-faceted mechanisms to combat cancer progression. Key activities include:
-
Induction of Apoptosis: Many natural products trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, regulation of the Bcl-2 family of proteins, and release of cytochrome c from mitochondria.[1][2][]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly G1, S, or G2/M. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[4][5][6][7][8]
-
Modulation of Signaling Pathways:
-
STAT3 Pathway: Inhibition of the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in cell survival and proliferation, is a common mechanism.[9][10][11][12][13] Inhibition can occur through blocking STAT3 phosphorylation and dimerization.[9][10][11][12]
-
PI3K/Akt Pathway: The PI3K/Akt pathway, a key regulator of cell survival and proliferation, is often downregulated by anti-cancer compounds.[1][14]
-
MAPK Pathway: The MAPK pathway, involved in controlling cell growth and differentiation, can also be targeted.[2][14]
-
-
Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress in cancer cells by increasing the levels of ROS.[4][15][16][17][18][19] While low levels of ROS can promote tumor growth, excessive levels can trigger cell death.[16][17][19]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from cell culture studies of natural anti-cancer compounds. This serves as an example of how to present such data for a compound like this compound.
| Parameter | Cell Line(s) | Treatment Concentration(s) | Duration | Result | Reference Compound(s) |
| IC50 (Cell Viability) | Caco-2 | 23 µM | 20 hours | 50% inhibition of 3H-thymidine incorporation | Carnosol (B190744) and Carnosic Acid[5] |
| HepG2, Hep3B | 94 µg/mL, 87 µg/mL | Not Specified | 50% inhibitory concentration | Co3O4@Glu-Ellagic acid NPs[20] | |
| Cell Cycle Arrest | TSGH-8301 | 40 µM | Not Specified | Significant increase in G2/M phase cells | Gallic Acid[6] |
| OVCAR-3 | 20 µM | 48 hours | Increase in S and G2 phase cells | Gallic Acid[7] | |
| Apoptosis | OVCAR-3 | 20 µM | 48 hours | Apoptotic rate increased from 5.34% to 21.42% | Gallic Acid[7] |
| A2780/CP70 | 20 µM | 48 hours | Apoptotic rate increased from 8.01% to 17.69% | Gallic Acid[7] | |
| Liver Cancer Cells | Not Specified | Not Specified | Apoptosis increased from 0.87% to 9.24% | Co3O4@Glu-Ellagic acid NPs[20] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (PI Staining)
Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, STAT3, Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Induction of G2/M phase cell cycle arrest by carnosol and carnosic acid is associated with alteration of cyclin A and cyclin B1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gallic acid induces G2/M phase cell cycle arrest via regulating 14-3-3β release from Cdc25C and Chk2 activation in human bladder transitional carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 9. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Interfering with ROS Metabolism in Cancer Cells: The Potential Role of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel cobalt oxide nanoparticle conjugated with ellagic acid arrests the cell cycle in human liver cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Jalapinolic Acid: Application Notes and Protocols
Disclaimer: As of the current date, specific studies detailing the use of Jalapinolic acid in animal models for inflammation and cancer are not available in the public domain. The following application notes and protocols are based on established models for analogous plant-derived fatty acids and related compounds with known anti-inflammatory and anticancer properties. These methodologies provide a framework for researchers to design and conduct in vivo studies to elucidate the therapeutic potential of this compound.
I. Introduction to this compound and its Therapeutic Potential
This compound (11-hydroxyhexadecanoic acid) is a hydroxylated fatty acid found in certain plant resins. While its specific biological activities are not extensively documented, related hydroxy fatty acids have demonstrated significant anti-inflammatory and anticancer effects. This suggests that this compound may hold therapeutic promise in these areas. To investigate these potential effects, well-defined animal models are crucial for preclinical evaluation of efficacy, dose-response relationships, and mechanism of action.
II. Animal Models for a variety of therapeutic areas
Animal models are indispensable tools in biomedical research, allowing for the investigation of disease pathogenesis and the in vivo evaluation of novel therapeutic agents. They provide a complex physiological system to study the efficacy, safety, and pharmacokinetics of compounds like this compound before clinical trials in humans.
III. Anti-inflammatory Activity of this compound: Animal Models and Protocols
A. Carrageenan-Induced Paw Edema in Rodents
This widely used and reproducible model is suitable for the initial screening of compounds with acute anti-inflammatory properties. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Control (Vehicle)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: this compound and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h (± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.68 ± 0.04 | 20.0 |
| This compound | 25 | 0.51 ± 0.03 | 40.0 |
| This compound | 50 | 0.38 ± 0.02 | 55.3 |
| Indomethacin | 10 | 0.32 ± 0.02 | 62.4 |
Workflow for Carrageenan-Induced Paw Edema Model:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in sepsis by activating Toll-like receptor 4 (TLR4). It is useful for evaluating the effect of this compound on pro-inflammatory cytokine production.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping and Dosing: Similar to the carrageenan model, with groups for vehicle, this compound (various doses), and a positive control (e.g., Dexamethasone, 1 mg/kg).
-
Drug Administration: Test compounds are administered 1 hour prior to LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg).
-
Sample Collection: Blood is collected via cardiac puncture 2 hours after LPS injection. Serum is separated for cytokine analysis.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA kits.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (± SD) | IL-6 (pg/mL) (± SD) |
| Control (Vehicle) | - | 1500 ± 120 | 2500 ± 200 |
| This compound | 10 | 1250 ± 100 | 2100 ± 180 |
| This compound | 25 | 900 ± 80 | 1500 ± 130 |
| This compound | 50 | 600 ± 50 | 900 ± 70 |
| Dexamethasone | 1 | 450 ± 40 | 650 ± 55 |
Signaling Pathway Potentially Targeted by this compound in Inflammation:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
IV. Anticancer Activity of this compound: Animal Models and Protocols
A. Human Tumor Xenograft Models in Immunocompromised Mice
This is the most common in vivo model to assess the efficacy of a potential anticancer agent against human tumors.
Experimental Protocol:
-
Animal Model: Athymic nude mice or SCID mice (4-6 weeks old).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.
-
Tumor Inoculation: 1-5 x 10^6 cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times a week using calipers (Volume = (width)² x length / 2).
-
Grouping and Treatment: Mice are randomized into groups (n=8-10 per group) and treated with vehicle, this compound (various doses, daily or on a specific schedule), or a standard-of-care chemotherapeutic agent (e.g., Paclitaxel).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (± SD) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 1500 ± 250 | - |
| This compound | 25 | 1100 ± 200 | 26.7 |
| This compound | 50 | 750 ± 150 | 50.0 |
| This compound | 100 | 400 ± 100 | 73.3 |
| Paclitaxel | 10 | 300 ± 80 | 80.0 |
Workflow for Human Tumor Xenograft Model:
Caption: Experimental workflow for a human tumor xenograft model.
Signaling Pathway Potentially Targeted by this compound in Cancer:
Based on the actions of similar compounds, this compound might interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
V. Conclusion
The animal models and protocols outlined in these application notes provide a robust framework for the preclinical investigation of this compound's potential anti-inflammatory and anticancer activities. While the quantitative data and signaling pathways presented are hypothetical, they are based on the known effects of structurally related compounds and serve as a guide for experimental design and data interpretation. Rigorous in vivo studies are essential to validate the therapeutic potential of this compound and to pave the way for its potential clinical development.
The Untapped Potential of Jalapinolic Acid in Novel Drug Delivery Systems: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a theoretical exploration of the potential of Jalapinolic acid in novel drug delivery systems. As of the current date, specific research on the application of this compound in this field is limited. The methodologies and data presented are based on established principles and protocols for similar long-chain hydroxy fatty acids and are intended to serve as a foundational guide for future research.
Introduction
This compound, with the chemical name (11S)-11-hydroxyhexadecanoic acid, is a C16 saturated hydroxy fatty acid.[1] Its amphiphilic nature, arising from a hydrophobic sixteen-carbon chain and a hydrophilic carboxylic acid group and a hydroxyl group, suggests its potential as a valuable component in the design of novel drug delivery systems. Fatty acids are increasingly being investigated for their role in enhancing drug solubility, permeability, and bioavailability.[2][3][4][5] They can be incorporated into various lipid-based nanocarriers, such as nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS), to improve the delivery of poorly water-soluble drugs. This document outlines the prospective applications of this compound and provides detailed, albeit theoretical, protocols for its utilization in research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and optimizing drug delivery formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂O₃ | [1] |
| Molecular Weight | 272.42 g/mol | [1] |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [1] |
| XlogP3-AA (Lipophilicity) | 5.2 | [1] |
| Water Solubility (estimated) | 3.319 mg/L @ 25 °C | [6] |
Table 1: Physicochemical Properties of this compound. This table summarizes key properties of this compound relevant to its formulation in drug delivery systems.
Potential Applications in Drug Delivery
Based on the known applications of similar fatty acids, this compound could be a valuable excipient in the following drug delivery systems:
-
Nanoemulsions: As an oil phase component or co-emulsifier, this compound could help to solubilize hydrophobic drugs and stabilize the oil-in-water nano-sized droplets. The hydroxyl group may provide additional stability at the oil-water interface.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): In SNEDDS formulations, this compound could act as the lipid component, which, upon gentle agitation in an aqueous medium (like the gastrointestinal tract), spontaneously forms a nanoemulsion, enhancing the oral bioavailability of poorly soluble drugs.[7][8][9][10][11]
-
Topical and Transdermal Delivery: Fatty acids are known to act as penetration enhancers, disrupting the stratum corneum of the skin to facilitate drug absorption.[2][3][4][5] The specific structure of this compound may offer unique advantages in this regard.
-
Targeted Drug Delivery: The carboxylic acid group of this compound could be functionalized to attach targeting ligands, enabling the delivery of drugs to specific cells or tissues.
Experimental Protocols
The following are detailed, generalized protocols for the formulation and characterization of this compound-based drug delivery systems.
Protocol 1: Preparation of a this compound-Based Nanoemulsion for a Model Hydrophobic Drug
Objective: To formulate and characterize an oil-in-water (O/W) nanoemulsion using this compound as a key component for the delivery of a model hydrophobic drug (e.g., curcumin, paclitaxel).
Materials:
-
This compound
-
Model hydrophobic drug
-
A suitable oil (e.g., medium-chain triglycerides, castor oil)[12]
-
A primary surfactant (e.g., Polysorbate 80, Lecithin)
-
A co-surfactant (e.g., Transcutol®, PEG 400)
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
Equipment:
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the model hydrophobic drug in a mixture of the chosen oil and this compound.
-
Gently heat (if necessary) to ensure complete dissolution.
-
Add the primary surfactant and co-surfactant to the oil phase and mix thoroughly.
-
-
Formation of the Nanoemulsion:
-
Slowly add the oil phase to deionized water under constant stirring with a magnetic stirrer.
-
Homogenize the resulting coarse emulsion using a high-speed homogenizer at 10,000 rpm for 15 minutes or an ultrasonicator for 5 minutes.
-
-
Characterization of the Nanoemulsion:
-
Particle Size and Polydispersity Index (PDI): Dilute the nanoemulsion with deionized water and measure the particle size and PDI using a DLS instrument.
-
Zeta Potential: Measure the zeta potential of the diluted nanoemulsion using the DLS instrument to assess its stability.
-
Morphology: Observe the shape and surface morphology of the nanoemulsion droplets using TEM.
-
Drug Encapsulation Efficiency (EE%):
-
Centrifuge a known amount of the nanoemulsion to separate the free, un-encapsulated drug.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
-
In Vitro Drug Release Study:
-
Place a known volume of the nanoemulsion in a dialysis bag.
-
Immerse the dialysis bag in a beaker containing PBS (pH 7.4) with a small amount of a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Keep the beaker on a magnetic stirrer at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Illustrative Quantitative Data:
The following table presents hypothetical data to illustrate the effect of varying this compound concentration on nanoemulsion characteristics.
| Formulation Code | This compound (% w/w of oil phase) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NE-JA-1 | 5 | 150 ± 5.2 | 0.21 ± 0.02 | -25.3 ± 1.5 | 85.6 ± 2.1 |
| NE-JA-2 | 10 | 135 ± 4.8 | 0.18 ± 0.01 | -28.1 ± 1.8 | 89.2 ± 1.9 |
| NE-JA-3 | 15 | 120 ± 3.9 | 0.15 ± 0.02 | -32.5 ± 2.1 | 92.5 ± 2.5 |
Table 2: Hypothetical Characteristics of Nanoemulsions with Varying this compound Concentrations. This table illustrates how increasing the concentration of this compound might influence the physicochemical properties of a nanoemulsion.
Protocol 2: Formulation of a this compound-Based Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To develop and characterize a SNEDDS formulation using this compound for the oral delivery of a poorly water-soluble drug.
Materials:
-
This compound
-
Model hydrophobic drug
-
A suitable surfactant with high HLB value (e.g., Kolliphor® RH 40, Tween 80)
-
A suitable co-surfactant/cosolvent (e.g., Transcutol® HP, PEG 400)
-
Deionized water
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
DLS instrument
-
UV-Vis Spectrophotometer
Procedure:
-
Screening of Excipients:
-
Determine the solubility of the model drug in various oils (including this compound), surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Ternary Phase Diagram:
-
Prepare a series of mixtures with varying ratios of oil (this compound), surfactant, and co-surfactant.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.
-
Construct a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of the SNEDDS Formulation:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the self-nanoemulsifying region of the phase diagram.
-
Accurately weigh the components and mix them using a vortex mixer until a homogenous liquid is formed.
-
Dissolve the model drug in this mixture.
-
-
Characterization of the SNEDDS:
-
Self-Emulsification Time: Add a known amount of the SNEDDS formulation to a beaker containing deionized water with gentle stirring and measure the time taken for the formation of a nanoemulsion.
-
Droplet Size and Zeta Potential: Dilute the formed nanoemulsion with deionized water and measure the droplet size, PDI, and zeta potential using a DLS instrument.
-
Robustness to Dilution: Dilute the SNEDDS with different volumes of water, SGF, and SIF to check for any signs of phase separation or drug precipitation.
-
Thermodynamic Stability Studies: Subject the SNEDDS formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Illustrative Quantitative Data:
The following table shows hypothetical data for the characterization of an optimized this compound-based SNEDDS formulation.
| Parameter | Result |
| Self-Emulsification Time (seconds) | 35 ± 5 |
| Droplet Size in Water (nm) | 95 ± 3.7 |
| PDI in Water | 0.12 ± 0.01 |
| Zeta Potential in Water (mV) | -22.4 ± 1.2 |
| Drug Content (%) | 99.5 ± 0.8 |
| Stability | Stable after centrifugation and freeze-thaw cycles |
Table 3: Hypothetical Characteristics of an Optimized this compound-Based SNEDDS Formulation. This table provides an example of the expected characterization results for a successful SNEDDS formulation.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of a this compound-based nanoemulsion.
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Potential Signaling Pathway
Fatty acids and their metabolites are known to interact with various cellular signaling pathways. One such important pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation.[13][14][15][16][17] It is plausible that a this compound-based drug delivery system could modulate PPAR signaling.
Caption: Hypothetical PPARγ Signaling Pathway Modulation.
Biocompatibility and Safety Considerations
Currently, there is a lack of specific biocompatibility and toxicity data for this compound. However, studies on other saturated hydroxy fatty acids have shown varied effects, including cytotoxic activity against cancer cell lines and the ability to suppress cytokine-induced apoptosis.[18][19][20][21][22] Therefore, comprehensive in vitro and in vivo toxicity studies are imperative before considering this compound for any pharmaceutical application. Standard assays such as MTT assay on various cell lines (both cancerous and normal) and acute toxicity studies in animal models would be necessary to establish a safety profile.
Conclusion
This compound presents an intriguing, yet largely unexplored, avenue for the development of novel drug delivery systems. Its inherent physicochemical properties make it a promising candidate for formulating nanoemulsions and SNEDDS to enhance the delivery of hydrophobic drugs. The provided theoretical framework and generalized protocols offer a starting point for researchers to investigate the potential of this compound. Rigorous experimental validation is essential to ascertain its efficacy, safety, and mechanisms of action in drug delivery applications. Future research should focus on its emulsification properties, biocompatibility, and its interaction with biological membranes and cellular pathways to unlock its full therapeutic potential.
References
- 1. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Essential Fatty Acids as Transdermal Penetration Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 502-75-0 [thegoodscentscompany.com]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and characterization of self-nanoemulsifying drug delivery systems containing monoacyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Castor oil - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 21. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Jalapinolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jalapinolic acid, an 11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid. While research on this compound itself is limited, the broader class of hydroxy fatty acids has garnered significant interest in drug discovery due to their potential therapeutic activities. Evidence suggests that various hydroxy fatty acids exhibit both antimicrobial and anticancer properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify novel candidates for anticancer and antimicrobial therapies. The protocols are designed for efficiency and scalability, enabling the rapid evaluation of large compound libraries.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals with experience in cell culture, microbiology, and automated liquid handling systems.
Rationale for Screening this compound Derivatives
The rationale for screening derivatives of this compound is based on the established biological activities of structurally similar long-chain hydroxy fatty acids.
-
Anticancer Potential: Certain hydroxylated fatty acids have demonstrated selective cytotoxicity against various cancer cell lines and have been shown to enhance the efficacy of existing chemotherapeutic agents. For instance, 2-hydroxy fatty acids have been found to increase chemosensitivity in gastric cancer models.
-
Antimicrobial Activity: Fatty acids and their derivatives are known to possess antimicrobial properties, particularly against Gram-positive bacteria. The presence and position of hydroxyl groups can influence this activity.
By systematically synthesizing and screening a library of this compound derivatives, it is possible to explore the structure-activity relationships and identify potent and selective lead compounds for further development.
High-Throughput Screening Workflows
Two primary HTS workflows are proposed for the evaluation of this compound derivatives: an anticancer cytotoxicity screen and an antimicrobial activity screen.
Diagram: General HTS Workflow
Caption: General workflow for high-throughput screening.
Protocol 1: High-Throughput Anticancer Cytotoxicity Screening
This protocol is designed to identify this compound derivatives that exhibit cytotoxic effects against cancer cell lines. A cell viability assay using a luminescent readout is recommended for its high sensitivity and broad dynamic range.
Experimental Principle
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Materials and Reagents
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative library (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in cell culture medium)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque-walled 384-well microplates
-
Automated liquid handling system
-
Luminometer plate reader
Experimental Protocol
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Dispensing:
-
Prepare a master plate of this compound derivatives at a concentration of 1 mM in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound from the master plate to the corresponding wells of the cell plate. This results in a final concentration of 10 µM.
-
Dispense 50 nL of Doxorubicin (10 µM final concentration) to positive control wells.
-
Dispense 50 nL of DMSO to negative control and blank wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay and Detection:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (RLU_sample - RLU_blank) / (RLU_negative_control - RLU_blank))
-
RLU = Relative Luminescence Units
-
-
Hit Identification:
-
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
-
Dose-Response Analysis:
-
For identified hits, perform a dose-response experiment with a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 50 µM).
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) by fitting the data to a four-parameter logistic curve.
-
Data Presentation
Table 1: Anticancer Cytotoxicity Screening of this compound Derivatives
| Derivative ID | Structure Modification | Target Cell Line | % Inhibition at 10 µM | IC50 (µM) |
| JA-001 | Esterification at C1 | MCF-7 | 65.2 | 8.7 |
| JA-002 | Amidation at C1 | MCF-7 | 12.5 | > 50 |
| JA-003 | Etherification at C11 | MCF-7 | 78.9 | 4.2 |
| ... | ... | ... | ... | ... |
| Doxorubicin | N/A (Positive Control) | MCF-7 | 98.5 | 0.1 |
Protocol 2: High-Throughput Antimicrobial Screening
This protocol is designed to identify this compound derivatives with activity against pathogenic bacteria. A broth microdilution method measuring bacterial growth via optical density is a robust and widely used HTS assay.
Experimental Principle
The broth microdilution assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. Bacteria are incubated in a liquid growth medium containing serial dilutions of the test compound. The lowest concentration of the compound that inhibits visible bacterial growth (as measured by optical density) is the MIC.
Materials and Reagents
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
This compound derivative library (dissolved in DMSO)
-
Positive control (e.g., Vancomycin for S. aureus, Gentamicin for E. coli)
-
Negative control (0.1% DMSO in MHB)
-
Clear, flat-bottom 384-well microplates
-
Automated liquid handling system
-
Microplate incubator/shaker
-
Spectrophotometer plate reader
Experimental Protocol
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL (colony-forming units per milliliter).
-
-
Compound Dispensing:
-
Prepare a master plate of this compound derivatives at a concentration of 1 mM in DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound to the corresponding wells of a 384-well plate.
-
Dispense 50 nL of the appropriate positive control antibiotic (e.g., 10 µM final concentration).
-
Dispense 50 nL of DMSO to negative control and blank wells.
-
-
Bacterial Seeding:
-
Using an automated liquid handler, dispense 50 µL of the prepared bacterial inoculum into each well (except for the blank wells, which receive 50 µL of sterile MHB).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours with continuous shaking to ensure uniform growth.
-
-
Detection:
-
Measure the optical density (OD) at 600 nm using a spectrophotometer plate reader.
-
Data Analysis
-
Calculate Percent Growth Inhibition:
-
Percent Growth Inhibition = 100 * (1 - (OD_sample - OD_blank) / (OD_negative_control - OD_blank))
-
-
Hit Identification:
-
A "hit" is defined as a compound that causes a high percentage of growth inhibition (e.g., >90%).
-
-
MIC Determination:
-
For identified hits, perform a dose-response experiment with a serial dilution of the compound to determine the MIC. The MIC is the lowest concentration that results in at least 90% growth inhibition.
-
Data Presentation
Table 2: Antimicrobial Screening of this compound Derivatives
| Derivative ID | Structure Modification | Target Bacterium | % Inhibition at 10 µM | MIC (µg/mL) |
| JA-001 | Esterification at C1 | S. aureus | 85.3 | 16 |
| JA-002 | Amidation at C1 | S. aureus | 5.6 | > 128 |
| JA-003 | Etherification at C11 | S. aureus | 99.2 | 4 |
| ... | ... | ... | ... | ... |
| Vancomycin | N/A (Positive Control) | S. aureus | 100 | 1 |
Visualization of Screening Logic
The decision-making process for advancing a hit compound from the primary screen to further studies can be visualized as follows:
Caption: Decision tree for hit progression in HTS.
Troubleshooting & Optimization
Challenges in the purification of Jalapinolic acid from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of jalapinolic acid from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The main challenges in purifying this compound, primarily from sources like Ipomoea purga, stem from the complex nature of the crude extract. This compound, an 11-hydroxyhexadecanoic acid, typically exists as a component of larger resin glycosides.[1][2] The purification process, therefore, involves not just the separation of the fatty acid itself, but also the initial hydrolysis of these glycosides.
Key challenges include:
-
Complex Matrix: Crude extracts contain a diverse mixture of compounds, including other fatty acids, lipids, pigments, and secondary metabolites, which can interfere with separation.[3][4]
-
Hydrolysis Step: The initial saponification (alkaline hydrolysis) required to release free this compound from its glycosidic form must be carefully controlled to avoid degradation of the target molecule.[1]
-
Co-eluting Impurities: Structurally similar fatty acids and hydroxy fatty acids present in the extract can co-elute with this compound during chromatographic separation, making it difficult to achieve high purity.
-
Low Concentration: The concentration of free this compound in the initial extract is often low, necessitating efficient extraction and concentration steps.
-
Potential for Isomerization and Degradation: The purification process, involving changes in pH and temperature, can potentially lead to isomerization or degradation of this compound if not properly controlled.[5]
Q2: What is the general workflow for the purification of this compound?
A2: A typical workflow for the purification of this compound from a crude plant extract involves several key stages, as illustrated in the diagram below. The process begins with the hydrolysis of resin glycosides to liberate the free fatty acid, followed by a series of extraction and chromatographic steps to isolate and purify the target compound.
Q3: How is the purity of the final this compound product assessed?
A3: The purity of the final product is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and identifying any residual impurities.[8][9][10] For quantitative purity assessment, quantitative ¹H NMR (qHNMR) can be a powerful tool.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Saponification and Extraction | Incomplete hydrolysis of resin glycosides. | Increase the reaction time or the concentration of the base (e.g., KOH) during saponification. Ensure the temperature is optimal for the hydrolysis reaction. |
| Loss of this compound during liquid-liquid extraction. | Ensure the pH of the aqueous phase is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid group of this compound, making it more soluble in the organic solvent. Perform multiple extractions with smaller volumes of organic solvent for better recovery. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system (polarity too high or too low). | Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first to determine the optimal mobile phase for separation. A common starting point for fatty acids on silica gel is a hexane (B92381)/ethyl acetate (B1210297) gradient.[4] |
| Co-elution with other fatty acids. | Employ gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can improve the resolution between this compound and other similar fatty acids. | |
| Sample overloading on the column. | Reduce the amount of crude material loaded onto the column. The amount of sample should typically be 1-5% of the mass of the stationary phase. | |
| Broad or Tailing Peaks in HPLC | Inappropriate mobile phase pH. | For reversed-phase HPLC (e.g., C18 column), adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group. |
| Presence of interfering polar or non-polar impurities. | Pre-purify the sample using Solid-Phase Extraction (SPE) before injecting it into the HPLC system.[11] | |
| Column degradation. | Use a guard column to protect the analytical/preparative column. Ensure the mobile phase pH is within the stable range for the column's stationary phase.[12] | |
| Presence of Pigments in Final Product | Inefficient removal during initial extraction and chromatography. | Incorporate a charcoal treatment step after the initial extraction. Passing the extract through a small plug of activated carbon can help remove pigments. Alternatively, specialized resins can be used for pigment removal.[13][14] |
Quantitative Data Summary
The following tables provide an overview of typical parameters and expected outcomes in the purification of this compound and similar hydroxy fatty acids. Note that actual yields and purities can vary significantly based on the starting material and the specific conditions used.
Table 1: Typical Parameters for Column Chromatography Purification of this compound
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-200 mesh) | Good for separating compounds with different polarities. The hydroxyl and carboxylic acid groups of this compound interact with the silica.[3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) to elute non-polar impurities, then gradually increase the polarity to elute this compound. |
| Sample Loading | 1-5% of silica gel weight | Prevents column overloading and ensures good separation. |
| Expected Purity | 70-90% | Column chromatography serves as a primary purification step, enriching the sample in this compound. |
Table 2: Typical Parameters for Preparative HPLC Purification of this compound
| Parameter | Value/Range | Rationale |
| Stationary Phase | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. This compound, being a long-chain fatty acid, will be well-retained. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with 0.1% Formic Acid | The organic solvent elutes the compound, while the acidified water maintains the carboxylic acid in its protonated form for better peak shape.[12][15] |
| Detection | UV (200-210 nm) or Evaporative Light Scattering Detector (ELSD) | The carboxylic acid chromophore has a weak UV absorbance at low wavelengths. ELSD is a universal detector for non-volatile compounds. |
| Expected Purity | >95% | Preparative HPLC is a high-resolution technique capable of achieving high purity.[6] |
Experimental Protocols
1. Saponification of Crude Resin Glycoside Extract
This protocol describes the alkaline hydrolysis of the crude resin extract to liberate free this compound.
-
Materials: Crude resin extract from Ipomoea purga, 2 M Potassium Hydroxide (KOH) in ethanol (B145695), 2 M Hydrochloric Acid (HCl), Diethyl ether, Separatory funnel.
-
Procedure:
-
Dissolve the crude resin extract in 2 M ethanolic KOH.
-
Reflux the mixture for 4-6 hours to ensure complete hydrolysis of the glycosidic bonds.[1]
-
After cooling to room temperature, evaporate the ethanol under reduced pressure.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous solution with diethyl ether to remove non-saponifiable lipids. Discard the ether layer.
-
Acidify the aqueous layer to pH 2-3 with 2 M HCl. This will protonate the fatty acids, causing them to precipitate or become less water-soluble.
-
Extract the acidified aqueous layer three times with diethyl ether.[11]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude fatty acid mixture.
-
2. Purification by Flash Column Chromatography
This protocol outlines the separation of the crude fatty acid mixture using silica gel column chromatography.
-
Materials: Crude fatty acid mixture, Silica gel (60-200 mesh), Hexane, Ethyl acetate, Glass column, Collection tubes.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.[16]
-
Dissolve the crude fatty acid mixture in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a stepwise or linear gradient of increasing ethyl acetate in hexane.[3]
-
Collect fractions and monitor the elution by TLC, staining with a suitable reagent (e.g., phosphomolybdic acid) to visualize the fatty acids.
-
Combine the fractions containing this compound based on the TLC analysis and evaporate the solvent.
-
3. Final Purification by Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound.
-
Materials: Enriched this compound fraction from column chromatography, HPLC-grade acetonitrile, HPLC-grade water, Formic acid, Preparative HPLC system with a C18 column.
-
Procedure:
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC with a suitable gradient. A typical gradient might be from 50% to 100% acetonitrile in water (both with 0.1% formic acid) over 30-40 minutes.
-
Inject the sample and collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the acetonitrile.
-
Lyophilize the remaining aqueous solution to obtain pure this compound.
-
References
- 1. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. books.rsc.org [books.rsc.org]
- 12. rjptonline.org [rjptonline.org]
- 13. An efficient protocol for the extraction of pigment-free active polyphenol oxidase and soluble proteins from plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Jalapinolic Acid Yield Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Jalapinolic acid from natural sources. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during extraction, hydrolysis, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound? A1: this compound is an 11-hydroxyhexadecanoic acid that serves as the aglycone core of resin glycosides.[1] These resin glycosides, often classified as jalapins (ether-soluble) or convolvulins (ether-insoluble), are characteristic secondary metabolites of plants in the Convolvulaceae family.[1][2] The most prominent sources include the tubers and roots of:
-
Ipomoea purga (Jalapae Tuber or Jalap Root): Considered the authentic source of jalap.[3][4]
-
Convolvulus scammonia (Mexican Scammony Radix): The resin contains glycosides that yield this compound upon hydrolysis.[5][6]
-
Ipomoea orizabensis (Orizabae Tuber or False Jalap): Another significant source of related resin glycosides.[1][2]
Q2: What is the general strategy to obtain this compound from these plants? A2: this compound does not typically exist in a free state in the plant. The general strategy involves a multi-step process:
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Extraction: A crude resin containing a mixture of glycosides is first extracted from the dried and powdered plant material (roots or tubers) using a solvent like alcohol.[6]
-
Alkaline Hydrolysis (Saponification): The crude resin is treated with a base (e.g., NaOH, KOH) to break the ester linkages. This step cleaves off organic acids (like tiglic, isobutyric, and 2-methylbutyric acids) and yields the glycosidic acid.[1]
-
Acid Hydrolysis: The resulting glycosidic acid is then treated with a strong acid (e.g., HCl, H₂SO₄) to cleave the glycosidic bonds, releasing the monosaccharide units (like glucose, rhamnose, fucose) and the desired aglycone, this compound.[1]
Q3: Which factors can influence the final yield of this compound? A3: Several factors can significantly impact the yield:
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Plant Source and Quality: The concentration of precursor resin glycosides varies between different species and even within the same species due to geographical location, harvest time, and cultivation practices.[7] The roots of Convolvulus scammonia, for instance, contain an average of 8% resin.[5][6]
-
Extraction Efficiency: The choice of solvent and extraction method is critical. Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency and reduce solvent consumption compared to conventional methods like Soxhlet extraction.[8][9][10]
-
Hydrolysis Conditions: Incomplete alkaline or acid hydrolysis will result in a poor final yield. Optimization of reagent concentration, reaction temperature, and duration is essential to ensure complete cleavage of ester and glycosidic bonds without degrading the target molecule.
-
Purification Losses: Each purification step (e.g., chromatography) can lead to product loss. Optimizing the purification strategy to minimize steps while achieving the desired purity is key.
Q4: What are the best analytical techniques to quantify this compound? A4: High-Performance Liquid Chromatography (HPLC) is the most widely applied and robust technique for the separation, identification, and quantification of organic acids like this compound.[11] When coupled with detectors like UV or Mass Spectrometry (MS), HPLC provides high resolution and sensitivity.[11][12] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3][13]
Troubleshooting Guide
This guide addresses specific problems that may arise during the isolation of this compound.
| Problem | Potential Cause | Troubleshooting Suggestion |
| 1. Low yield of crude resin extract. | Inefficient extraction method. | Conventional methods like maceration can be slow and inefficient.[7] Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to improve yield and reduce extraction time.[8][9] |
| Inappropriate solvent choice. | The polarity of the solvent is crucial. For resin glycosides, percolation with alcohol is commonly used.[6] Experiment with different ethanol (B145695) or methanol (B129727) concentrations (e.g., 70-95%) to find the optimal solvent for your specific plant material. | |
| Poor quality of plant material. | The concentration of secondary metabolites can be affected by harvest time and storage conditions.[7] Ensure the plant material is properly identified, dried, and stored to prevent degradation of the active compounds. | |
| 2. Incomplete hydrolysis of resin glycosides. | Insufficient reagent concentration or reaction time. | Ensure the molar excess of base (for saponification) and acid (for hydrolysis) is sufficient. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. |
| Reaction temperature is too low. | Hydrolysis reactions often require heating. Follow established protocols for temperature control to ensure the reaction proceeds to completion without causing degradation. | |
| 3. Difficulty in purifying the final product. | Presence of co-extracted impurities. | The crude hydrolysate will contain sugars, salts, and other acid byproducts. Perform a liquid-liquid extraction (e.g., with ethyl acetate) to selectively extract the less polar this compound from the aqueous acidic mixture. |
| Co-elution with structurally similar compounds. | The plant source may contain other hydroxy fatty acids (e.g., convolvulinolic acid).[1] Use high-resolution chromatographic techniques like preparative HPLC with a suitable column (e.g., C18) and an optimized mobile phase gradient for effective separation.[3][14] | |
| 4. Degradation of this compound. | Harsh hydrolysis conditions (e.g., excessive heat or acid concentration). | While heat is necessary, prolonged exposure to high temperatures or highly concentrated acids can cause degradation.[7] Optimize conditions to be just sufficient for complete hydrolysis. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C) for solvent removal. |
Data Presentation
The yield of this compound is directly dependent on the content and type of resin glycosides in the source material. The tables below summarize key information about these precursors from different natural sources.
Table 1: Major Resin Glycosides and Their Aglycone Cores in Select Convolvulaceae Species
| Plant Species | Common Name | Key Resin Glycosides / Glycosidic Acids | This compound Presence | Reference |
| Ipomoea purga | Jalap Root | Purgic acids A & B, Jalapinoside | Yes, as the aglycone in Purgic acid B. | [3][14] |
| Convolvulus scammonia | Scammony | Scammonin I & II, Scammonic acid A | Yes, the resin yields this compound upon hydrolysis. | [5][6] |
| Ipomoea orizabensis | False Jalap | Scammonic acid A | Contains convolvulinolic acid, a related hydroxy fatty acid. | [3] |
| Ipomoea stans | - | Operculinic acid B | Contains other hydroxy fatty acids. | [3] |
Table 2: Reported Resin Content in Source Plants
| Plant Species | Plant Part | Average Resin Content (%) | Comments | Reference |
| Convolvulus scammonia | Root | ~8% | The active principle is the resin, which contains the precursor glycosides. | [5][6] |
| Ipomoea purga | Tuber/Root | Varies | The content is a key factor in the quality control of this herbal drug. | [3] |
Experimental Protocols
Protocol 1: Extraction and Hydrolysis to Obtain this compound
This protocol provides a generalized methodology based on common chemical investigation techniques for resin glycosides.[1][6]
Part A: Crude Resin Glycoside Extraction
-
Preparation: Dry the tubers or roots of the source plant (e.g., Ipomoea purga) at 40-50°C and grind them into a fine powder.
-
Extraction: Exhaustively extract the powdered plant material by percolation or Soxhlet extraction with ethanol (95%).
-
Concentration: Distill the alcohol from the resulting extract under reduced pressure using a rotary evaporator to obtain the crude resin.
-
Fractionation (Optional): To separate the "jalapin" fraction, dissolve the crude resin in ethanol and precipitate it by pouring the solution into water. The ether-soluble portion of this precipitate is considered the jalapin fraction.[5][6]
Part B: Alkaline and Acid Hydrolysis
-
Saponification: Reflux the crude resin extract with an aqueous solution of 5-10% potassium hydroxide (B78521) (KOH) for several hours. This step cleaves the ester-linked organic acids.
-
Acidification & Extraction: After cooling, acidify the reaction mixture with dilute sulfuric acid (H₂SO₄) to a pH of 2-3. This protonates the organic and glycosidic acids. Extract the acidified solution multiple times with diethyl ether or ethyl acetate (B1210297).
-
Separation: The ether/ethyl acetate fraction contains the glycosidic acid and free organic acids. The aqueous layer contains sugars and salts. Concentrate the organic fraction.
-
Acid Hydrolysis: Reflux the concentrated glycosidic acid fraction with 2M hydrochloric acid (HCl) for 3-5 hours to cleave the glycosidic linkages.
-
Final Isolation: After hydrolysis, cool the mixture. The less soluble this compound may precipitate. Alternatively, extract the entire mixture with diethyl ether. Wash the ether extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
Part C: Purification
-
Chromatography: Purify the crude this compound using column chromatography on silica (B1680970) gel or by preparative HPLC on a C18 column.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR.[3][13]
Visual Guides: Workflows and Relationships
The following diagrams illustrate the key processes and chemical relationships involved in obtaining this compound.
Caption: Workflow for this compound isolation from natural sources.
References
- 1. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resin glycosides from Convolvulaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant Ipomoea purga (Convolvulaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. researchgate.net [researchgate.net]
- 13. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jalapinoside, a macrocyclic bisdesmoside from the resin glycosides of Ipomea purga, as a modulator of multidrug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Jalapinolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Jalapinolic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound, also known as 11-hydroxyhexadecanoic acid, is a C16 saturated hydroxy fatty acid[1][2]. Its long hydrocarbon chain confers a hydrophobic nature, leading to very low solubility in water and aqueous buffers, which is estimated to be around 3.319 mg/L. This poor solubility can significantly hinder its handling and application in various experimental settings, particularly in biological assays that require aqueous environments.
Q2: What are the primary strategies for increasing the aqueous solubility of this compound?
A2: The primary strategies to enhance the solubility of this compound, a weakly acidic compound, include:
-
pH Adjustment: Increasing the pH of the aqueous solution above the pKa of the carboxylic acid group will lead to its deprotonation, forming a more soluble carboxylate salt.
-
Co-solvents: Utilizing water-miscible organic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), can significantly increase the solubility of hydrophobic compounds.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of cyclodextrins can form water-soluble inclusion complexes.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve its dispersion and absorption in aqueous environments.
Q3: At what pH should I prepare my this compound solution for optimal solubility?
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution of this compound in aqueous buffers is challenging due to its low intrinsic solubility. A more effective method is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol and then dilute this stock solution into the desired aqueous buffer with vigorous stirring. This technique helps to avoid the formation of large, insoluble aggregates.
Q5: Are there any specific types of cyclodextrins that are more effective for solubilizing long-chain fatty acids?
A5: While specific studies on this compound are limited, research on other fatty acids suggests that β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in forming inclusion complexes and enhancing solubility[3][4]. The choice of cyclodextrin will depend on the size and shape of the guest molecule. It is advisable to perform a phase solubility study to determine the most suitable cyclodextrin and the optimal concentration to use.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer upon dilution from an organic stock solution.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The rapid change in solvent polarity upon dilution can also cause "crashing out."
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in your working solution.
-
Slow Addition with Vigorous Stirring: Add the organic stock solution dropwise to the aqueous buffer while stirring vigorously. This promotes better mixing and reduces localized high concentrations.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always run a vehicle control to account for any effects of the co-solvent.
-
pH Adjustment: Ensure the pH of your final aqueous buffer is sufficiently high (e.g., >7.4) to maintain the ionized, more soluble form of this compound.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) during the addition of the stock solution may help, but be cautious of the temperature stability of this compound and other components in your experiment.
-
Issue 2: My this compound solution is cloudy or forms a film on the surface.
-
Possible Cause: The this compound is not fully dissolved and has formed a suspension or an insoluble film at the air-water interface.
-
Troubleshooting Steps:
-
Sonication: After preparing the solution, sonicate it for a short period (e.g., 5-10 minutes) in a bath sonicator to break down aggregates and aid dissolution.
-
Filtration: For some applications, you may be able to filter the solution through a 0.22 µm syringe filter to remove undissolved particulates. However, be aware that this will reduce the actual concentration of your active compound. It is crucial to determine the concentration of the filtered solution.
-
Re-evaluate Solubilization Method: If cloudiness persists, consider using a different solubilization strategy, such as cyclodextrin complexation or a lipid-based formulation, which may provide better stability.
-
Data Presentation
Table 1: Solubility of 16-Hydroxyhexadecanoic Acid (a close analog of this compound) in Various Solvents.
| Solvent | Solubility (approx.) | Reference |
| Ethanol | 2.5 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | |
| Dimethylformamide (DMF) | 20 mg/mL | |
| 1:2 mixture of DMSO:PBS (pH 7.2) | 0.33 mg/mL |
Note: This data is for 16-hydroxyhexadecanoic acid and should be used as a guideline for this compound. Actual solubility may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Aqueous Solution of this compound using a Co-solvent.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of high-purity DMSO to prepare a concentrated stock solution (e.g., 10-20 mg/mL).
-
Gently vortex or sonicate until the solid is completely dissolved.
-
-
Working Solution Preparation:
-
Warm the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to 37°C.
-
While vigorously stirring the warmed buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5% v/v) and is consistent across all experiments, including vehicle controls.
-
Continue stirring for 10-15 minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, refer to the troubleshooting guide.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC).
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are essential for specific applications.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Gradient: Start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the hydrophobic this compound.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) as fatty acids have limited UV absorbance, or preferably, a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)[5][6].
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Dilute the this compound formulation with the mobile phase or a suitable solvent to fall within the concentration range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Strategies to overcome the poor aqueous solubility of this compound.
References
- 1. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2008146016A2 - Cyclodextrins for administering fatty acids in tablets - Google Patents [patents.google.com]
- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholars.csus.edu]
Technical Support Center: Optimization of HPLC-UV Method for Jalapinolic Acid Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for Jalapinolic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using HPLC-UV.
Chromatographic & Peak-Related Issues
Question: Why am I seeing no peaks or a significant loss in sensitivity for my this compound standard or sample?
Answer: This issue can stem from several sources, ranging from the sample itself to instrument malfunction.[1] A systematic approach is required to pinpoint the cause.
-
Sample Degradation: this compound, as a fatty acid, can be susceptible to degradation. Ensure proper storage conditions (cool and dark) and consider preparing fresh standards and samples.
-
Injection Issues: A leak in the system or a faulty injector rotor can prevent the sample from reaching the column.[1] Check for leaks around fittings and ensure the autosampler is functioning correctly.
-
Incorrect Wavelength: this compound lacks a strong chromophore, meaning its UV absorbance will be weak and at a low wavelength.[2] Detection is typically performed at low UV wavelengths (e.g., 200-220 nm).[3] Verify that the detector is set to the appropriate wavelength.
-
Detector Malfunction: The UV lamp may be failing or have reached the end of its lifespan, leading to a loss of sensitivity.[1] Check the lamp's energy output and replace it if necessary.
-
Mobile Phase Incompatibility: If the sample is prepared in a solvent significantly stronger than the mobile phase, it can cause the analyte to elute with the solvent front, appearing as no distinct peak. Whenever possible, dissolve the sample in the mobile phase.[4]
Question: My this compound peak is tailing. What are the common causes and solutions?
Answer: Peak tailing can compromise quantitation accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Secondary Silanol (B1196071) Interactions: The acidic nature of this compound can lead to interactions with free silanol groups on the silica-based C18 column. To mitigate this, consider:
-
Lowering Mobile Phase pH: Adding an acidifier like 0.1% formic acid or phosphoric acid to the mobile phase can suppress the ionization of both the analyte and the silanol groups, reducing unwanted interactions.[3]
-
Using a Base-Deactivated Column: Employing a column with end-capping or a different stationary phase chemistry can reduce the availability of free silanols.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] Try diluting the sample or reducing the injection volume.
-
Column Contamination or Degradation: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing. A column wash with a strong solvent or replacing the column may be necessary.[5]
Question: I am observing ghost peaks in my chromatogram. How can I identify their source?
Answer: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run.
-
Contaminated Mobile Phase: Use only HPLC-grade solvents and freshly prepared buffers.[5] Contaminants in the water or organic solvent can elute as ghost peaks.
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample. Implement a needle wash with a strong solvent in your autosampler method.
-
Late Eluting Compounds: A compound from a previous injection may not have fully eluted and appears in a subsequent run.[1] Extend the gradient run time or add a high-organic wash step at the end of each run to flush the column.[1]
System & Baseline Issues
Question: The system backpressure is unusually high. What should I check?
Answer: High backpressure is typically caused by a blockage in the system.[1]
-
Isolate the Source: Work backward from the detector. Disconnect the column and check the pressure of the system without it. If the pressure drops significantly, the blockage is in the column.
-
Column Blockage: A clogged inlet frit is a common cause. Try back-flushing the column (disconnect it from the detector first).[5] If this doesn't resolve the issue, the frit may need replacement.
-
System Blockage: If the pressure remains high without the column, the blockage could be in the tubing, in-line filter, or injector.[5] Replace components systematically to identify the clog.
Question: Why is my baseline noisy or drifting?
Answer: An unstable baseline can interfere with the detection and integration of low-concentration analytes.
-
Air Bubbles: Air trapped in the pump or detector cell is a frequent cause of baseline noise.[5] Degas the mobile phase thoroughly and purge the pump to remove any bubbles.[4]
-
Pump Issues: Worn pump seals or faulty check valves can lead to inconsistent mobile phase delivery, causing pressure fluctuations and a noisy baseline.[1][4]
-
Contamination: A contaminated column or detector cell can result in a noisy or drifting baseline. Flush the system with an appropriate cleaning solvent.
-
Rising Baseline (Gradient): During a gradient run, a rising baseline can occur if one of the mobile phase components absorbs at the detection wavelength.[1] This is common at low UV wavelengths. Using a reference wavelength or performing a blank subtraction can help correct this.[1]
Frequently Asked Questions (FAQs)
Question: What is a good starting point for an HPLC-UV method for this compound?
Answer: A reversed-phase method using a C18 column is the most common approach for fatty acids. Since this compound lacks a strong chromophore, detection at low wavelengths is necessary.
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 provides good retention for fatty acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification helps to ensure good peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Acetonitrile often provides better resolution for complex samples. |
| Gradient | 70% B to 100% B over 20 min | A gradient is necessary to elute the hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature improves retention time stability.[5] |
| Detection (UV) | 205 - 215 nm | This compound's carboxylic acid group absorbs at low UV.[3] |
| Injection Vol. | 10 - 20 µL | Adjust based on sample concentration and sensitivity. |
Question: How should I prepare my samples containing this compound for HPLC analysis?
Answer: Proper sample preparation is crucial for accurate results and to protect the HPLC system.[6] The goal is to extract this compound from the sample matrix and remove interferences.[7]
-
Extraction: For solid samples, a liquid-solid extraction using a solvent like methanol or a mixture of chloroform (B151607) and methanol is common.[8] Techniques like ultrasonication can improve extraction efficiency.[8] For liquid samples, a liquid-liquid extraction may be appropriate.[6]
-
Filtration: All samples must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column and instrument tubing.[9]
-
Dilution: The sample should be dissolved and diluted in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.[4] This prevents peak distortion and solubility issues.[10]
Question: My retention times are shifting between injections. What could be the cause?
Answer: Drifting retention times compromise the reliability of peak identification.
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause.[1] Ensure the column is equilibrated with the initial mobile phase conditions for at least 5-10 column volumes before each injection.[11]
-
Mobile Phase Composition: If the mobile phase is prepared by hand, slight variations in composition can lead to shifts.[5] Inconsistent mixing by the pump's proportioning valve can also be a factor.[4]
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.[5] Using a column oven is highly recommended for stable results.
-
Pump Performance: Inaccurate flow delivery from the pump will cause retention times to vary.[1] Check for leaks and ensure the pump is delivering the correct flow rate.
Experimental Protocols
Protocol: Standard Preparation and HPLC-UV Analysis of this compound
This protocol outlines a general procedure for the quantitative analysis of this compound.
1. Reagent and Standard Preparation:
- Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
- Mobile Phase B: HPLC-grade acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 70% Acetonitrile / 30% Water with 0.1% Formic Acid).
2. HPLC System Setup and Equilibration:
- Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Set the column oven temperature to 30 °C.
- Set the UV detector wavelength to 210 nm.
- Purge the pump lines with fresh mobile phase.
- Equilibrate the column with the initial mobile phase conditions (70% B) at 1.0 mL/min until a stable baseline is achieved (approx. 15-20 minutes).
3. Chromatographic Run Sequence:
- Inject a solvent blank (mobile phase) to confirm a clean baseline.
- Inject the series of working standard solutions from lowest to highest concentration.
- Inject the prepared and filtered samples.
- Inject a standard periodically (e.g., every 10 sample injections) to monitor system suitability.
4. Data Analysis:
- Integrate the peak area of this compound in the standards and samples.
- Generate a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the samples using the calibration curve.
Visualizations
Experimental & Troubleshooting Workflows
Caption: General workflow for HPLC-UV analysis of this compound.
Caption: Troubleshooting decision tree for "No Peak or Low Sensitivity".
Caption: Logical relationships in HPLC method optimization.
References
- 1. youtube.com [youtube.com]
- 2. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing matrix effects in the mass spectrometric analysis of Jalapinolic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Jalapinolic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal.[1][2] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4] In the context of this compound analysis, which is often performed on complex biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[1][5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in your chromatographic run where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of this compound indicate ion suppression or enhancement, respectively.[6]
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a clean solvent to its response when spiked into an extracted blank matrix.[6][7] A significant difference between the two responses points to the presence of matrix effects.[6] The matrix factor (MF) can be calculated to quantify this effect; an MF less than 1 indicates suppression, while an MF greater than 1 suggests enhancement.[6]
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-pronged approach is often the most effective way to combat matrix effects. Key strategies include:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.[4][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly employed.[8] For lipid analyses, specialized techniques like phospholipid removal plates can be particularly effective.[6]
-
Chromatographic Separation: Modifying your liquid chromatography (LC) method to better separate this compound from co-eluting matrix components is crucial.[6] This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or using a different column chemistry.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[6][8] A SIL-IS, such as deuterated this compound, will experience similar matrix effects as the analyte, allowing for accurate quantification.[8][9]
Q4: Are there regulatory guidelines regarding the evaluation of matrix effects?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance for bioanalytical method validation that includes the evaluation of matrix effects.[3][10] This evaluation is critical to ensure the reliability, accuracy, and precision of the analytical method.[3] The guidance recommends assessing selectivity by analyzing blank samples from at least six different sources to ensure that endogenous matrix components do not interfere with the quantification of the analyte.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Reproducibility/High Variability in Results | Unmanaged matrix effects are a classic cause of high variability.[6] Ionization interference from co-eluting matrix components can be inconsistent across different samples. | 1. Quantify Matrix Effect: Perform a post-extraction spike experiment to confirm and quantify the extent of the matrix effect.[6] 2. Improve Sample Cleanup: Implement or optimize a sample preparation method such as SPE or LLE to remove interfering compounds.[8] Consider phospholipid removal strategies for biological samples. 3. Optimize Chromatography: Adjust your LC method to improve the separation of this compound from matrix components.[6] 4. Use a SIL-IS: Incorporate a stable isotope-labeled internal standard for this compound to compensate for unavoidable matrix effects.[6][8] |
| Significant Ion Suppression or Enhancement Observed | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) are interfering with the ionization of this compound.[1][9] | 1. Identify Interference Zone: Use the post-column infusion technique to pinpoint the retention time where suppression or enhancement occurs.[6][7] 2. Enhance Chromatographic Resolution: Modify the LC gradient to separate this compound from the interfering peaks.[6] 3. Employ More Selective Sample Preparation: Switch to a more rigorous sample cleanup method, such as a two-step LLE or a specific SPE sorbent.[8] |
| Low Recovery of this compound During Sample Preparation | The chosen extraction method may not be efficient for this compound. | 1. Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments.[8] For SPE, ensure the correct sorbent is used (e.g., C18 for lipids) and optimize the conditioning, loading, washing, and elution steps.[6] 2. Evaluate Alternative Methods: If low recovery persists, consider switching from LLE to SPE, or vice-versa, as one may be more effective for your specific matrix.[6] |
| Matrix Effects Persist Even After Sample Cleanup | A single sample preparation technique may not be sufficient to remove all interfering components. | 1. Combine Cleanup Techniques: Consider a multi-step cleanup process, for example, protein precipitation followed by SPE. 2. Utilize Phospholipid Removal: If analyzing plasma or serum, incorporate a specific phospholipid removal step.[6] 3. Rely on a SIL-IS: A stable isotope-labeled internal standard is the most robust way to correct for matrix effects that cannot be chromatographically or through sample preparation completely eliminated.[6][8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the initial mobile phase or a clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike the this compound standard into the final, extracted matrix.
-
Set C (Matrix Blank): Process the blank biological matrix through the entire sample preparation procedure without adding the analyte.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of an internal standard solution (e.g., deuterated this compound in methanol) to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.[6]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.[6]
-
Elution: Elute this compound and other lipids with 2 mL of methanol into a clean collection tube.[6]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting matrix effects.
Caption: Approaches to mitigate matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. nalam.ca [nalam.ca]
- 11. fda.gov [fda.gov]
Stability testing of Jalapinolic acid under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Jalapinolic acid under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): For extended storage, it is recommended to keep this compound at -20°C.[1]
Proper storage is crucial to prevent degradation and ensure the integrity of the compound for research purposes.
Q2: What are the typical factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[2][3]
-
pH: Both acidic and basic conditions can cause hydrolysis of the ester linkage if present in a formulation, or catalyze other degradation reactions.[4]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the fatty acid chain.[4]
-
Humidity: High humidity can contribute to hydrolytic degradation, especially for the solid form.[5]
Q3: How can I assess the stability of my this compound sample?
Stability testing, specifically forced degradation studies, is the standard approach to assess the stability of a compound like this compound.[6][7] These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.[8][9] The stability is then typically quantified by measuring the remaining concentration of the parent compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][10]
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my solution.
-
Possible Cause 1: Inappropriate Solvent/pH. this compound may be unstable in certain solvents or at a specific pH.
-
Solution: Ensure the solvent is inert and the pH of the solution is appropriate. For many organic acids, a slightly acidic to neutral pH is preferable. If the application allows, consider using a buffered solution.
-
-
Possible Cause 2: Exposure to Light. Photodegradation can occur if the solution is not protected from light.
-
Solution: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[11] Conduct experiments under controlled lighting conditions.
-
-
Possible Cause 3: High Temperature. Elevated temperatures during storage or experimentation can accelerate degradation.
-
Solution: Store stock solutions and samples at the recommended low temperatures (0-4°C for short-term, -20°C for long-term).[1] Avoid prolonged exposure to room temperature or higher.
-
Problem: I am seeing unexpected peaks in my chromatogram after storing my this compound sample.
-
Possible Cause: Degradation. The new peaks likely represent degradation products of this compound.
-
Solution: Conduct a forced degradation study to systematically identify the degradation products under different stress conditions (acid, base, heat, light, oxidation). This will help in understanding the degradation pathways and developing a stability-indicating analytical method.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how results from such a study might be presented.
Table 1: Stability of this compound in Solution under Different pH Conditions at 25°C
| pH | Time (hours) | This compound Remaining (%) |
| 2 | 0 | 100.0 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 72 | 95.8 | |
| 7 | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 72 | 99.1 | |
| 10 | 0 | 100.0 |
| 24 | 96.3 | |
| 48 | 92.1 | |
| 72 | 88.5 |
Table 2: Stability of Solid this compound under Different Temperature and Humidity Conditions
| Temperature (°C) | Relative Humidity (%) | Time (weeks) | This compound Purity (%) |
| 25 | 60 | 0 | 99.9 |
| 4 | 99.7 | ||
| 8 | 99.5 | ||
| 12 | 99.2 | ||
| 40 | 75 | 0 | 99.9 |
| 4 | 98.1 | ||
| 8 | 96.5 | ||
| 12 | 94.8 | ||
| 60 | 75 | 0 | 99.9 |
| 1 | 95.2 | ||
| 2 | 90.7 | ||
| 4 | 85.3 |
Table 3: Photostability of this compound in Solution (1 mg/mL in Methanol)
| Light Condition | Exposure Duration (hours) | This compound Remaining (%) |
| Dark Control (25°C) | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.6 | |
| UV Light (254 nm) | 0 | 100.0 |
| 24 | 92.4 | |
| 48 | 85.1 | |
| White Light (ICH Q1B) | 0 | 100.0 |
| 24 | 97.6 | |
| 48 | 95.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
-
Photostability chamber
-
Temperature and humidity controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at room temperature and take samples at 0, 6, 12, 24, and 48 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[4]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
If necessary, repeat with 1 M NaOH and/or at a higher temperature.[4]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and take samples at various time points.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of this compound powder in an oven at 60°C.[5]
-
For solution-state studies, heat the stock solution at 60°C.
-
Take samples at regular intervals and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the stock solution in a quartz cuvette or a suitable transparent container to light in a photostability chamber according to ICH Q1B guidelines.[12]
-
A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.[12]
-
Prepare a dark control by wrapping an identical sample in aluminum foil and placing it in the same chamber.[3]
-
Analyze the samples and the dark control by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid) is a common starting point for fatty acids.
-
Quantify the amount of this compound remaining in each sample by comparing the peak area to that of an unstressed standard.
-
Protocol 2: Long-Term Stability Study of this compound
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of solid this compound in appropriate storage containers (e.g., amber glass vials).
-
Storage Conditions: Store the samples under the following conditions:
-
-20°C ± 5°C
-
4°C ± 2°C
-
25°C ± 2°C / 60% RH ± 5% RH (ICH long-term condition)[13]
-
-
Time Points: Pull samples for analysis at 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, analyze the purity of the this compound sample using a validated HPLC method. Assess physical properties such as appearance and solubility.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound and potential degradation pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. acdlabs.com [acdlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sgs.com [sgs.com]
- 10. researchgate.net [researchgate.net]
- 11. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. gmpinsiders.com [gmpinsiders.com]
Common interferences in the analysis of monohydroxy fatty acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analysis of monohydroxy fatty acids (OH-FAs).
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor reproducibility and inaccurate quantification in LC-MS analysis.
Possible Cause: Matrix Effects
Matrix effects are a common issue in LC-MS analysis of complex biological samples. Co-eluting endogenous components like phospholipids (B1166683), salts, and other metabolites can suppress or enhance the ionization of the target OH-FAs, leading to inaccurate quantification and poor reproducibility.[1][2][3]
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of your target OH-FA into the MS while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[1][2]
-
Post-Extraction Spike: Compare the signal intensity of an OH-FA standard spiked into the matrix extract after sample preparation with the signal of the standard in a clean solvent. The ratio of these signals indicates the extent of the matrix effect.[1]
-
-
Mitigation Strategies:
-
Optimize Sample Preparation:
-
Protein Precipitation: A simple method, but often insufficient for removing all interfering components.[4]
-
Liquid-Liquid Extraction (LLE): Use a solvent system that selectively extracts lipids while leaving behind many interfering substances.
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids and other interferences.[4][5][6] Various SPE cartridges are commercially available for this purpose.
-
-
Chromatographic Separation:
-
Improve Resolution: Optimize your LC gradient to better separate your target OH-FAs from co-eluting matrix components.
-
Use a Guard Column: This can help protect your analytical column from strongly retained matrix components.[5]
-
-
Use of Internal Standards:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS of your target OH-FA is the gold standard for correcting matrix effects, as it will be affected in the same way as the endogenous analyte.
-
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline for using a commercially available SPE cartridge designed for phospholipid removal. Always refer to the manufacturer's specific instructions.
-
Sample Pre-treatment: Dilute the plasma sample 1:3 (v/v) with an aqueous solution (e.g., 1% formic acid in water).[5]
-
Conditioning: Condition the SPE cartridge with an organic solvent like methanol (B129727) (1 mL).[5]
-
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., 0.1% formic acid in water, 1 mL).[5]
-
Sample Load: Load the pre-treated sample onto the cartridge.[5]
-
Interference Wash: Wash the cartridge with a water/organic solvent mixture (e.g., 95:5 v/v water/methanol, 1 mL) to remove polar interferences.[5]
-
Elution: Elute the OH-FAs with an appropriate organic solvent (e.g., methanol, 500 µL).[5]
Quantitative Data: Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes a comparison of different extraction methods for human plasma.
| Extraction Method | Principle | Relative Recovery of Polar Lipids (e.g., Lysophospholipids) | Relative Recovery of Nonpolar Lipids (e.g., Triglycerides) | Reference |
| Folch | Biphasic (Chloroform/Methanol) | Good | High | [7][8] |
| Bligh & Dyer | Biphasic (Chloroform/Methanol) | Good | High | [7][8] |
| Matyash | Biphasic (MTBE/Methanol) | Good | High | [7] |
| One-Phase (e.g., Isopropanol) | Monophasic | Sufficient | Substantial deviations from reference | [9] |
Recovery is relative to the Bligh & Dyer or Folch methods, which are often considered the "gold standard."
Issue 2: Difficulty in distinguishing and quantifying isomeric or isobaric OH-FAs.
Possible Cause: Isobaric Interference
Isobaric interference occurs when two or more different molecules have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometry. This is a common challenge in lipidomics due to the presence of isotopes (e.g., ¹³C) and different adducts (e.g., [M+Na]⁺).[10][11]
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use a mass spectrometer with high resolving power (e.g., Orbitrap, FT-ICR) to differentiate between isobaric species based on their exact mass.[10][11]
-
Tandem Mass Spectrometry (MS/MS): Fragment the precursor ions and analyze the resulting product ions. Different isomers will often produce unique fragmentation patterns, allowing for their identification and quantification.
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of the isomeric OH-FAs.
-
Correction Algorithms: For interferences from sodiated adducts, algorithms can be applied that use the ratio of sodiated to protonated/ammoniated adducts of internal standards to correct the data.[10][11]
Issue 3: Poor peak shape, low sensitivity, and inconsistent results in GC-MS analysis.
Possible Cause: Inefficient or Incomplete Derivatization
Derivatization is essential for GC analysis of OH-FAs to increase their volatility and improve chromatographic performance.[12][13][14] Incomplete reactions, the presence of moisture, or the formation of byproducts can lead to analytical problems.[14][15]
Troubleshooting Steps:
-
Choice of Derivatization Reagent:
-
Acid-catalyzed esterification (e.g., BF₃-methanol, HCl-methanol): Suitable for both free and esterified fatty acids.[4][12]
-
Silylation (e.g., BSTFA, MSTFA): Converts both carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.[12][16] This method is very sensitive to moisture.[15][16]
-
-
Optimize Reaction Conditions:
-
Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration to ensure complete derivatization. This may require empirical testing.[13][14]
-
Anhydrous Conditions: Use high-purity, anhydrous reagents and solvents, as water can inhibit the derivatization reaction.[14]
-
-
Sample Clean-up: After derivatization, a clean-up step (e.g., LLE) is often necessary to remove excess reagent and byproducts.
Experimental Protocol: Derivatization with BF₃-Methanol
This is a general protocol for the esterification of fatty acids.
-
Sample Preparation: Weigh 1-25 mg of the lipid extract into a reaction vial. If the sample is in an aqueous solvent, evaporate it to dryness first.[14]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution.[12][14]
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes.[14]
-
Extraction: Cool the vial, then add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[14]
-
Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[14]
Issue 4: Presence of unexpected peaks and potential degradation of analytes.
Possible Cause: Autooxidation
Polyunsaturated fatty acids are susceptible to autooxidation, which can lead to the formation of various hydroperoxides, hydroxides, and other oxidation products. This can complicate the analysis and lead to an overestimation or misidentification of certain OH-FAs.
Troubleshooting Steps:
-
Sample Storage:
-
Use of Antioxidants:
-
Minimize Exposure to Light and Heat: Protect samples from light and avoid excessive heat during sample preparation.[17][18]
Quantitative Data: Reproducibility of Derivatization Methods
The reproducibility of your derivatization method is crucial for accurate quantification. The following table shows a comparison of the relative standard deviation (RSD) for manual versus automated derivatization procedures.
| Derivatization Method | Average RSD (Manual) | Average RSD (Automated) | Reference |
| Acid-Catalyzed | 2.7% | 1.2% | [20][21] |
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for the quantification of monohydroxy fatty acids?
A1: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the specific monohydroxy fatty acid you are analyzing. This is because it will have nearly identical chemical and physical properties to the analyte, and will therefore be affected by matrix effects and extraction inefficiencies in the same way, providing the most accurate correction. If a specific SIL-IS is not available, a structurally similar monohydroxy fatty acid with a different chain length or degree of unsaturation that is not present in the sample can be used, but this is less ideal.
Q2: How can I confirm the position of the hydroxyl group on the fatty acid chain?
A2: Tandem mass spectrometry (MS/MS) is the most powerful technique for determining the position of the hydroxyl group. The fragmentation pattern of the monohydroxy fatty acid will be characteristic of the hydroxyl group's location. For GC-MS, derivatization of the hydroxyl group (e.g., as a TMS ether) will also produce characteristic fragment ions that can be used for positional assignment.
Q3: My sample is from a complex biological matrix (e.g., tissue homogenate). What is the most critical step to avoid interferences?
A3: For complex matrices, a robust sample clean-up procedure is the most critical step. This typically involves a combination of liquid-liquid or solid-phase extraction to remove the bulk of interfering substances like phospholipids, triglycerides, and proteins. A multi-step approach is often necessary to achieve a sufficiently clean extract for accurate analysis.
Q4: I am seeing multiple peaks for a single monohydroxy fatty acid standard in my LC-MS analysis. What could be the cause?
A4: This could be due to several factors. One possibility is the presence of different adducts (e.g., [M-H]⁻, [M+Cl]⁻, [M+HCOO]⁻ in negative ion mode, or [M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive ion mode). Another possibility, especially with certain matrices, is that matrix components can bind to the analyte, altering its retention time and leading to peak splitting.[3] It is also possible that the standard itself contains impurities or has degraded.
Q5: Can I analyze underivatized monohydroxy fatty acids by GC-MS?
A5: It is generally not recommended. Free fatty acids are polar and have low volatility, which leads to poor peak shape (tailing), low sensitivity, and potential adsorption to the GC column and inlet. Derivatization to a more volatile and less polar form, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ether, is crucial for obtaining reliable and reproducible GC-MS results.[12][13][14]
Visualizations
Signaling Pathway of 20-Hydroxyeicosatetraenoic Acid (20-HETE)
Caption: Signaling pathway of 20-HETE, a monohydroxy fatty acid.[1][11][22]
General Experimental Workflow for OH-FA Analysis
Caption: A general workflow for the analysis of monohydroxy fatty acids.
References
- 1. imrpress.com [imrpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. color | Graphviz [graphviz.org]
- 4. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. waters.com [waters.com]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Lipid Extraction Methods—A Review [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 21. medium.com [medium.com]
- 22. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Hydroxyhexadecanoic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving isomeric forms of hydroxyhexadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of hydroxyhexadecanoic acid that require resolution?
A1: Hydroxyhexadecanoic acid has two main types of isomers that are critical to resolve:
-
Positional Isomers: These isomers differ in the position of the hydroxyl group along the 16-carbon chain (e.g., 2-hydroxyhexadecanoic acid, 3-hydroxyhexadecanoic acid, 16-hydroxyhexadecanoic acid).
-
Enantiomers: For each positional isomer (except for those with the hydroxyl group at a non-chiral center), there are two enantiomers (R and S forms) due to the presence of a chiral carbon atom where the hydroxyl group is attached.
Q2: What are the principal strategies for resolving these isomers?
A2: The three main strategies for resolving isomers of hydroxyhexadecanoic acid are:
-
Indirect Method via Chiral Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS): This involves reacting the hydroxy acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
-
Direct Method via Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) in an HPLC column to directly separate the enantiomers.
-
Enzymatic Resolution: This technique utilizes the stereoselectivity of an enzyme, typically a lipase, to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.
Q3: How do I choose the best resolution strategy for my experiment?
A3: The choice of strategy depends on several factors, including the specific isomers you need to separate, the analytical scale (preparative vs. analytical), available equipment, and the desired level of purity. The following decision tree can guide your selection:
Troubleshooting low signal intensity in NMR analysis of Jalapinolic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low signal intensity in the NMR analysis of Jalapinolic acid. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low signal intensity in the NMR spectrum of this compound?
Low signal intensity in the NMR spectrum of this compound can arise from several factors, which can be broadly categorized into sample preparation issues, suboptimal spectrometer parameters, and hardware problems. The most frequent causes include:
-
Low Sample Concentration: Insufficient concentration of this compound is a primary cause of weak signals.[1][2] Fatty acids, in general, can be challenging for NMR analysis due to signal overlap, making a sufficient concentration crucial.[3][4][5]
-
Poor Sample Solubility: If this compound is not fully dissolved in the deuterated solvent, it can lead to an inhomogeneous sample, resulting in broadened lines and a weaker signal.[6] The presence of suspended particles will distort the magnetic field.[6][7]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as an insufficient number of scans, incorrect pulse widths, or inadequate relaxation delays, can significantly diminish the signal-to-noise ratio.[1][6]
-
Improper Probe Tuning and Matching: A poorly tuned and matched NMR probe will result in inefficient transfer of radiofrequency pulses to the sample and inefficient detection of the NMR signal, leading to significant signal loss.[1][8][9][10][11]
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnetic field leads to broad, asymmetric peaks with reduced height, which directly impacts the signal-to-noise ratio.[6][12]
Q2: I've confirmed my sample concentration is adequate, but the signal is still weak. What should I check next?
If you are confident about your sample concentration, the next logical step is to systematically review your experimental setup and acquisition parameters.
-
Re-evaluate Sample Preparation: Ensure the sample is completely dissolved and free of any particulate matter. Filtering the sample into a clean NMR tube is good practice.[6][7][13][14] Also, verify the correct sample volume is in the tube to ensure it is properly positioned within the detection coil.[6][12]
-
Check Probe Tuning and Matching: This is a critical step that should be performed for every sample, as the sample itself influences the probe's electronic environment.[9][10] An untuned probe is a very common cause of substantial signal loss.[1]
-
Optimize Acquisition Parameters: The number of scans is the most direct way to improve the signal-to-noise ratio (S/N).[6] Remember that the S/N increases with the square root of the number of scans, so quadrupling the scans will double the S/N.[2][6] Also, review your relaxation delay (D1) and pulse width.
Q3: My peaks appear broad and distorted, which is affecting the signal intensity. What could be the cause?
Broad and asymmetric peaks are often a sign of poor magnetic field homogeneity.
-
Shimming: The homogeneity of the magnetic field across your sample is critical for obtaining sharp NMR signals.[6] Most modern spectrometers have automated shimming routines that are generally effective.[6] However, for challenging samples, manual shimming may be necessary.
-
Sample Quality: As mentioned, undissolved material or precipitates in your sample can lead to line broadening.[7][12]
-
High Viscosity: Highly concentrated samples can be viscous, which can also cause line broadening.[12] Diluting the sample might be necessary in such cases.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can significantly broaden NMR signals. Ensure your sample and the NMR tube are free from such contaminants.
Troubleshooting Guide
Problem: Low Signal-to-Noise Ratio
This is the most common issue encountered. The following logical workflow can help diagnose and resolve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. kenzpub.com [kenzpub.com]
- 4. mdpi.com [mdpi.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation [nmr.chem.ualberta.ca]
- 8. Dependence of NMR noise line shapes on tuning, matching, and transmission line properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. University of Ottawa NMR Facility Blog: Tuning Problems for Samples of High Ionic Strength [u-of-o-nmr-facility.blogspot.com]
- 10. University of Ottawa NMR Facility Blog: Tuning and Matching an NMR Probe [u-of-o-nmr-facility.blogspot.com]
- 11. What happens if NMR probe is not perfectly tuned/matched? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
Preventing degradation of Jalapinolic acid during extraction and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Jalapinolic acid during extraction and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, leading to the degradation of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| EXT-01 | Low yield of this compound after extraction and hydrolysis. | Incomplete Hydrolysis: The glycosidic bonds of the resin glycosides from Ipomoea purga may not be fully cleaved.[1][2] Oxidative Degradation: Exposure to oxygen during extraction can lead to the breakdown of the fatty acid chain.[3] Thermal Degradation: High temperatures during solvent evaporation or hydrolysis can cause decarboxylation or other degradation reactions. | Optimize Hydrolysis: Ensure complete hydrolysis by adjusting the concentration of the acid or base, reaction time, and temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Minimize Oxygen Exposure: Perform extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.[3] Control Temperature: Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C) for solvent removal. Avoid prolonged exposure to high temperatures. |
| ANA-01 | Presence of unexpected peaks in GC-MS or HPLC chromatogram. | Oxidation Products: The hydroxyl group and the carboxylic acid group can be susceptible to oxidation, leading to the formation of ketones, aldehydes, or shorter-chain fatty acids.[4] Isomerization: High temperatures or extreme pH can potentially cause isomerization. Incomplete Derivatization (GC-MS): Not all hydroxyl and carboxyl groups may have reacted with the derivatizing agent, leading to multiple peaks for the same compound.[5][6] | Use Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E to the extraction solvent and during sample storage.[3] Maintain Neutral pH: Adjust the pH of the sample to be as close to neutral as possible after hydrolysis and before final extraction. Optimize Derivatization: Ensure the derivatization reaction goes to completion by using a fresh derivatizing agent, optimizing the reaction time and temperature, and ensuring the sample is completely dry before adding the reagent.[5][7] |
| ANA-02 | Poor peak shape or tailing in HPLC analysis. | Interaction with Stationary Phase: The free carboxylic acid can interact with the silica (B1680970) backbone of C18 columns, leading to peak tailing. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid, influencing its retention and peak shape. | Acidify Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[8][9] Use a Different Column: Consider using a column with an end-capping technology that minimizes silanol (B1196071) interactions. |
| STO-01 | Degradation of this compound standard or sample during storage. | Light Exposure: UV light can promote the formation of free radicals, leading to oxidation. Temperature Fluctuations: Repeated freeze-thaw cycles can accelerate degradation.[10][11] Presence of Water: Traces of water can facilitate hydrolysis of derivatives or promote microbial growth. | Store in Amber Vials: Protect samples and standards from light by using amber-colored vials or by wrapping clear vials in aluminum foil.[12] Aliquot and Store at Low Temperature: Aliquot samples and standards to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11][12] Ensure Dryness: Store samples under anhydrous conditions, especially after derivatization. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound, like other fatty acids, is oxidative degradation.[3] The presence of a hydroxyl group can also make it susceptible to oxidation, potentially forming a keto-acid. While this compound is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, degradation can still occur, especially under harsh experimental conditions.
2. What is the recommended method for extracting this compound from its natural source, Ipomoea purga?
This compound is typically found as a component of resin glycosides in the roots of Ipomoea purga.[13][14][15] The extraction process, therefore, involves two main stages:
-
Extraction of Resin Glycosides: The dried and powdered roots are first extracted with a solvent like methanol (B129727) or a chloroform-methanol mixture to obtain the crude resin glycosides.[15][16]
-
Hydrolysis: The extracted resin glycosides are then subjected to alkaline hydrolysis (e.g., using NaOH or KOH in methanol) to cleave the ester and glycosidic linkages, releasing the free this compound.[1][2]
3. How can I monitor the progress of the hydrolysis reaction?
The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at different time points and spot them on a TLC plate alongside the starting material (resin glycoside extract) and, if available, a this compound standard. The disappearance of the starting material spot and the appearance of a new spot corresponding to this compound indicates the progression of the reaction.
4. What are the optimal storage conditions for this compound?
For short-term storage (days to weeks), this compound should be stored as a solid or in a solvent at 0-4°C in a dark, dry environment.[12] For long-term storage (months to years), it is recommended to store it at -20°C.[12] To prevent degradation, it is best to store it under an inert atmosphere and in an amber vial to protect it from light.
Experimental Protocols
Protocol 1: Extraction and Hydrolysis to Obtain this compound from Ipomoea purga Roots
-
Preparation of Plant Material: Dry the roots of Ipomoea purga at a temperature below 40°C and grind them into a fine powder.
-
Extraction of Resin Glycosides:
-
Macerate the powdered root material in methanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh methanol twice.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude resin glycoside extract.
-
-
Alkaline Hydrolysis:
-
Dissolve the crude extract in a 5% methanolic potassium hydroxide (B78521) solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
-
Isolation of this compound:
-
After cooling, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the acidified solution three times with an equal volume of diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
-
Protocol 2: GC-MS Analysis of this compound
-
Derivatization:
-
To a dry sample of this compound (approximately 1 mg) in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.[5]
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
GC-MS Conditions:
Visualizations
Caption: Potential oxidative degradation pathways of this compound.
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the fate of fatty acid esters of hydroxy fatty acids, diglycerides and monoacetyldiacylglycerides in grilled ruminant meats marinated with unfiltered beer-based marinades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. marinelipids.ca [marinelipids.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Derivatization of Jalapinolic Acid for GC Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Jalapinolic acid for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound, being a hydroxy fatty acid, is a polar molecule with low volatility due to the presence of both a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These functional groups can form hydrogen bonds, leading to poor chromatographic performance, including peak tailing and adsorption onto the GC column. Derivatization is essential to convert these polar functional groups into less polar, more volatile derivatives, which improves separation, peak shape, and overall analytical accuracy for GC analysis.[1][2]
Q2: What are the primary derivatization strategies for this compound?
A2: There are two main strategies for derivatizing this compound, which has both a carboxylic acid and a hydroxyl group:
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Two-Step Derivatization: This involves selectively derivatizing the carboxylic acid group first (esterification), followed by derivatization of the hydroxyl group (silylation). A common approach is esterification with Boron Trifluoride-Methanol (BF3-Methanol) to form a Fatty Acid Methyl Ester (FAME), followed by silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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One-Step Derivatization: This method derivatizes both the carboxylic acid and hydroxyl groups simultaneously. Silylating reagents such as BSTFA or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form a trimethylsilyl (B98337) (TMS) ester from the carboxyl group and a TMS ether from the hydroxyl group.[1]
Q3: Which derivatization method is better for this compound, one-step or two-step?
A3: The choice depends on the specific analytical goals.
-
One-step silylation is generally faster and simpler. It is effective for creating volatile derivatives of both functional groups. However, TMS derivatives can be moisture-sensitive, and the presence of excess silylating reagent may require a longer solvent delay during GC analysis.[1]
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Two-step esterification followed by silylation can provide cleaner mass spectra, especially when using electron ionization (EI-MS), as it results in a methyl ester and a silyl (B83357) ether. This method can also be advantageous if you need to analyze other non-hydroxylated fatty acids in the same sample, as the initial esterification step is a common procedure for FAME analysis.
Q4: What type of GC column is recommended for analyzing derivatized this compound?
A4: The choice of GC column depends on the derivative formed:
-
For Fatty Acid Methyl Esters (FAMEs) , polar stationary phases like polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropyl silicone (e.g., HP-88, DB-23) are recommended.[3][4] These columns separate FAMEs based on carbon number, degree of unsaturation, and isomer configuration.[4]
-
For silylated derivatives (TMS esters/ethers) , a less polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or similar), is often suitable.[3][5] These columns separate compounds primarily based on boiling point.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Incomplete Derivatization: Active -COOH or -OH groups remain, interacting with the GC column. | - Optimize reaction conditions (time, temperature, reagent concentration). - Ensure reagents are not expired or degraded. - For silylation, ensure the sample is completely dry, as moisture inactivates the reagent.[1] |
| Active Sites in the GC System: Exposed silanols in the injector liner or column. | - Use a deactivated liner or replace it. - Condition the column according to the manufacturer's instructions. | |
| No Peak or Very Small Peak for this compound Derivative | Incomplete Derivatization: The derivative was not successfully formed. | - Verify the derivatization protocol. - Increase reaction temperature and/or time. For silylation, a temperature of 60-80°C for 60 minutes is a good starting point.[1][5] - Use a catalyst, such as 1% Trimethylchlorosilane (TMCS) with BSTFA/MSTFA, to enhance reactivity.[1] |
| Derivative Instability: TMS derivatives can be susceptible to hydrolysis. | - Analyze samples as soon as possible after derivatization.[1] - Ensure all solvents and vials are anhydrous. | |
| Incorrect GC Conditions: The derivative is not eluting from the column. | - For methyl esters of hydroxy fatty acids, a higher final oven temperature may be required on a polar column.[3] - For silylated derivatives on a non-polar column, check that the temperature program is appropriate for the expected boiling point. | |
| Multiple Peaks for this compound Derivative | Incomplete Derivatization of Both Functional Groups: A mixture of partially and fully derivatized molecules is present. | - Optimize the derivatization reaction to ensure both the carboxylic acid and hydroxyl groups are derivatized. This may involve increasing the amount of derivatizing reagent and/or extending the reaction time. |
| Side Reactions: The derivatization reagent may react with other components in the sample matrix. | - Clean up the sample extract before derivatization to remove interfering substances. | |
| Poor Reproducibility | Inconsistent Derivatization: Variations in reaction conditions between samples. | - Ensure accurate and consistent addition of reagents and internal standards. - Maintain consistent reaction times and temperatures for all samples. |
| Sample Injection Issues: Inconsistent injection volume or technique. | - Use an autosampler for precise and reproducible injections. | |
| Moisture Contamination: Affects the efficiency of silylation reactions. | - Thoroughly dry the sample extract before adding the silylating reagent. - Use anhydrous solvents and store reagents in a desiccator. |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification then Silylation)
This protocol is adapted for this compound and involves the formation of a methyl ester followed by silylation of the hydroxyl group.
Part A: Esterification to form this compound Methyl Ester (JAME)
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Sample Preparation: Place 1-10 mg of the dried lipid extract containing this compound into a screw-cap reaction vial.
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Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride-Methanol (BF3-Methanol) solution.
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Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes.
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Extraction:
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Cool the vial to room temperature.
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Add 1 mL of water and 1 mL of hexane (B92381).
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Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
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Allow the layers to separate.
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Collection: Carefully transfer the upper hexane layer to a clean vial.
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Drying: Dry the hexane extract by passing it through a small amount of anhydrous sodium sulfate.
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Evaporation: Evaporate the hexane under a gentle stream of nitrogen. The sample is now ready for silylation.
Part B: Silylation of the Hydroxyl Group
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Reagent Addition: To the dried JAME from Part A, add 100 µL of an aprotic solvent (e.g., acetonitrile (B52724) or pyridine) and 50 µL of BSTFA (with 1% TMCS) or MSTFA.
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Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
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Analysis: After cooling, the sample is ready for GC-MS analysis.
Protocol 2: One-Step Silylation
This protocol derivatizes both the carboxylic acid and hydroxyl groups simultaneously.
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Sample Preparation: Place 1-10 mg of the dried lipid extract containing this compound into a screw-cap reaction vial.
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Reagent Addition: Add 100 µL of an aprotic solvent (e.g., acetonitrile or pyridine) and 50 µL of BSTFA (with 1% TMCS) or MSTFA.[1]
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Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60-80°C for 60 minutes.[1][5]
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Analysis: After cooling, the sample is ready for GC-MS analysis.
Quantitative Data Summary
The following tables provide typical starting parameters for the derivatization reactions and GC analysis. Optimization may be required for specific samples and instrumentation.
Table 1: Derivatization Reaction Parameters
| Parameter | Two-Step (Esterification) | Two-Step (Silylation) | One-Step (Silylation) |
| Reagent | 12-14% BF3-Methanol | BSTFA + 1% TMCS or MSTFA | BSTFA + 1% TMCS or MSTFA |
| Reaction Temperature | 60°C | 60°C | 60-80°C[1][5] |
| Reaction Time | 10-15 minutes | 60 minutes[1] | 60 minutes[1][5] |
| Solvent | N/A (reagent is the solvent) | Acetonitrile or Pyridine | Acetonitrile or Pyridine |
Table 2: Typical GC-MS Parameters
| Parameter | For JAME-TMS Derivative (Polar Column) | For di-TMS Derivative (Non-Polar Column) |
| Column Type | DB-WAX, HP-88, or similar polar column | DB-5ms, HP-5MS, or similar non-polar column[5] |
| Inlet Temperature | 250°C[4] | 250-260°C |
| Injection Volume | 1 µL[4][5] | 1 µL[4][5] |
| Split Ratio | 10:1 to 50:1[4] | 10:1 to 50:1 |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Oven Program | Example: 150°C hold 2 min, ramp 4°C/min to 240°C, hold 10 min | Example: 80°C hold 5 min, ramp 3.8°C/min to 200°C, then 15°C/min to 290°C, hold 6 min[5] |
| Detector (MS) | Scan range 50-550 m/z | Scan range 50-550 m/z |
| Detector (FID) Temp | 280°C[4] | 280°C |
Visualized Workflows
Caption: Workflow for this compound Derivatization and GC Analysis.
References
Technical Support Center: Enhancing the Bioavailability of Jalapinolic Acid in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Jalapinolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, also known as 11-hydroxyhexadecanoic acid, is a hydroxy fatty acid found in various plants.[1][2] Its therapeutic potential is being explored for various applications. However, like many fatty acids, this compound has low aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy.[3] Poor bioavailability can lead to high inter-individual variability in clinical response and may necessitate higher doses, which can increase the risk of side effects.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: The main strategies focus on improving the solubility and/or permeability of the compound. These include:
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Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanonization) can enhance the dissolution rate.
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Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.
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Nanoformulations: Encapsulating the drug in nanocarriers such as nanoparticles, nanoemulsions, or liposomes can improve solubility, protect the drug from degradation, and facilitate its transport across biological membranes.
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Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of the drug.
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Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or lipids in the formulation can enhance the solubilization of the drug in the gastrointestinal tract.
Q3: Are there any known signaling pathways associated with this compound?
A3: While specific signaling pathways for this compound are not extensively documented, it belongs to the Jasmonate family of lipid-derived hormones in plants. Jasmonates are known to be involved in a variety of plant defense and developmental processes. Their signaling often involves the SCF(COI1)-JAZ co-receptor complex, which leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors like MYC2.[4][5] These transcription factors then regulate the expression of jasmonate-responsive genes. It is plausible that this compound could interact with or modulate these or similar pathways in mammalian systems, but further research is needed to confirm this.
References
Dealing with co-eluting compounds in the chromatography of Jalapinolic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chromatography of jalapinolic acid, with a particular focus on resolving co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Due to its nature as a C16 hydroxy fatty acid, this compound commonly co-elutes with other structurally similar lipids present in the sample matrix. These include:
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Other C16 Fatty Acids: Palmitic acid (saturated) and palmitoleic acid (unsaturated) are frequent co-eluents due to their identical carbon chain length.
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Isomers of this compound: Positional isomers of hydroxyhexadecanoic acid can be difficult to separate.
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Other Fatty Acids: Depending on the complexity of the sample, various saturated and unsaturated fatty acids (e.g., stearic acid, oleic acid, linoleic acid) can have similar retention times.[1]
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Resin Acids: In crude plant extracts, various resin acids with similar hydrophobicity can co-elute, making separation on standard C8 or C18 columns challenging.
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing in the chromatography of acidic compounds like this compound is often due to strong interactions with the stationary phase. Here are some common causes and troubleshooting steps:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of this compound.
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Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of the carboxylic acid, reducing these interactions.
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Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Reduce the sample concentration or the injection volume.
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.
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Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single protonation state.
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Q3: I am observing poor resolution between my this compound peak and an unknown impurity. How can I improve the separation?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method. Consider the following strategies:
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Modify the Mobile Phase:
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Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
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Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
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Change the Stationary Phase:
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If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For separating isomers, a specialized column like one with a cholesteryl stationary phase may offer better shape selectivity.[1]
-
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Optimize Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase analysis time and backpressure.
Troubleshooting Guide: Dealing with Co-eluting Compounds
This guide provides a systematic approach to resolving co-elution issues during the HPLC analysis of this compound.
Problem: Co-elution of this compound with an Interfering Peak
Step 1: Initial Assessment
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Identify the Nature of the Co-elution: Is it a complete or partial overlap? Is the interfering peak a known compound or an unknown?
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Review Sample Preparation: Inadequate sample cleanup is a common source of interfering compounds. Ensure your sample preparation method effectively removes matrix components that could co-elute. Techniques like solid-phase extraction (SPE) can be highly effective in cleaning up complex samples.
Step 2: Method Optimization
The following table summarizes key chromatographic parameters that can be adjusted to resolve co-eluting peaks.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | Change the organic solvent (e.g., from acetonitrile to methanol). | Alters selectivity, potentially resolving the peaks. |
| Adjust the mobile phase pH (e.g., add 0.1% formic acid). | Suppresses ionization of acidic analytes, improving peak shape and potentially altering retention. | |
| Gradient Elution | Decrease the slope of the gradient. | Increases the separation window for closely eluting compounds. |
| Stationary Phase | Switch to a column with a different chemistry (e.g., C8, Phenyl-Hexyl, Polar-Embedded). | Provides a different selectivity for the separation. |
| Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm). | Increases column efficiency, leading to sharper peaks and better resolution. | |
| Column Temperature | Decrease the temperature. | May increase retention and improve resolution for some compounds. |
| Flow Rate | Decrease the flow rate. | Can lead to better resolution but will increase the analysis time. |
Step 3: Advanced Troubleshooting
If the co-elution persists after initial method optimization, consider the following:
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Derivatization: Derivatizing the carboxylic acid group of this compound can change its chromatographic behavior and improve separation from interfering compounds.
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Two-Dimensional HPLC (2D-HPLC): For very complex samples, a 2D-HPLC setup can provide a significant increase in peak capacity and resolving power.
Experimental Protocols
Sample Preparation from Plant Material (General Protocol)
This protocol is a general guideline for the extraction of this compound from plant tissues. Optimization may be required depending on the specific plant matrix.
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Homogenization: Homogenize 1 gram of dried and powdered plant material in 10 mL of a methanol/water (80:20, v/v) solution.
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Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
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Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
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Supernatant Collection: Collect the supernatant.
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Re-extraction: Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
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Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm PTFE syringe filter prior to HPLC analysis.
Validated HPLC Method for the Analysis of Hydroxy Fatty Acids (Adapted for this compound)
This method is adapted from a validated procedure for ricinoleic acid, a structurally similar C18 hydroxy fatty acid, and can serve as a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Note: Fatty acids lack a strong chromophore, so detection at low UV wavelengths (200-215 nm) is common. For improved sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag, or the use of a mass spectrometer (MS) or evaporative light scattering detector (ELSD), can be considered.
Visualizations
References
Improving the efficiency of Jalapinolic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Jalapinolic acid ((11S)-11-hydroxyhexadecanoic acid).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Historically, a common chemical synthesis approach involves the reaction of a long-chain keto-ester, such as methyl 10-ketopentadecanoate, with a Grignard reagent to introduce the hydroxyl group at the desired position, followed by hydrolysis of the ester.[1] Modern approaches may also involve biocatalytic methods using enzymes like P450 monooxygenases, which can offer high regio- and stereoselectivity.
Q2: I am observing a low yield in my Grignard reaction step. What are the potential causes?
A2: Low yields in Grignard reactions for this synthesis can stem from several factors:
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Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents are anhydrous.
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Impure Magnesium: Use high-quality magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane.
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Side Reactions: The ketone starting material can undergo enolization. To minimize this, the Grignard reagent should be added slowly to the ketone solution at a low temperature.
Q3: How can I purify the final this compound product?
A3: Purification of long-chain hydroxy fatty acids like this compound is typically achieved through recrystallization.[1] Common solvents for recrystallization include ethyl acetate (B1210297) or acetone. The crude product is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form crystals, which are then isolated by filtration. For highly pure material, multiple recrystallizations may be necessary.
Q4: I am having trouble with the regioselectivity of hydroxylation. What can I do?
A4: Achieving high regioselectivity in the chemical hydroxylation of a long aliphatic chain can be challenging. The classical synthesis approach using a ketone precursor is designed to control the position of the hydroxyl group. If you are attempting a direct hydroxylation of a fatty acid, consider using a biocatalytic approach with specific enzymes that can hydroxylate at the desired C-11 position.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of the keto-ester | - Inactive Grignard reagent.- Low reaction temperature. | - Ensure anhydrous conditions and activated magnesium for Grignard reagent formation.- Allow the reaction to warm to room temperature and stir for a longer duration after the initial addition. |
| Formation of a significant amount of side products | - Enolization of the ketone starting material.- Wurtz-type coupling of the Grignard reagent. | - Add the Grignard reagent slowly to the keto-ester at a low temperature (e.g., 0 °C).- Use a high-purity Grignard reagent and avoid excess. |
| Difficulty in isolating the product after workup | - Emulsion formation during aqueous workup.- Product is too soluble in the aqueous phase. | - Add a saturated brine solution to break up emulsions.- Adjust the pH of the aqueous layer to ensure the carboxylic acid is protonated and less water-soluble before extraction. |
| Final product is an oil and does not crystallize | - Presence of impurities.- Incorrect solvent for crystallization. | - Purify the crude product by column chromatography before attempting crystallization.- Experiment with different crystallization solvents, such as acetone, ethyl acetate, or mixtures with hexanes. |
| Contamination with starting keto-acid | - Incomplete reaction.- Insufficient purification. | - Monitor the reaction by TLC to ensure complete consumption of the starting material.- Perform multiple recrystallizations or use column chromatography for purification.[1] |
Experimental Protocols
Synthesis of 11-Hydroxyhexadecanoic Acid (this compound) via Grignard Reaction
This protocol is based on historical synthetic methods and general principles of organic synthesis.
Step 1: Grignard Reagent Preparation
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Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings to the flask.
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Add a solution of an appropriate alkyl halide (e.g., n-pentyl bromide) in anhydrous diethyl ether dropwise to the magnesium turnings.
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If the reaction does not start, gently warm the flask or add a small iodine crystal.
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Once the reaction is initiated, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Keto-Ester
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In a separate flame-dried flask, dissolve methyl 10-oxopentadecanoate in anhydrous diethyl ether.
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Cool the keto-ester solution to 0 °C in an ice bath.
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Slowly add the prepared Grignard reagent to the stirred keto-ester solution via a cannula.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Hydrolysis
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Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude hydroxy-ester.
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Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide.
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After cooling, acidify the mixture with hydrochloric acid to precipitate the crude this compound.
Step 4: Purification
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Filter the crude product and wash with cold water.
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Recrystallize the crude solid from hot ethyl acetate to obtain pure 11-hydroxyhexadecanoic acid.[1]
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Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Minimizing batch-to-batch variability in Jalapinolic acid isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the isolation of Jalapinolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound, also known as 11-hydroxyhexadecanoic acid, is a hydroxy fatty acid.[1][2] It is a characteristic component of resin glycosides found in various plants of the Convolvulaceae family, such as those from the genus Ipomoea.[2] These resin glycosides are often classified as jalapins (ether-soluble) or convolvulins (ether-insoluble).[2]
Q2: What are the main sources of batch-to-batch variability in this compound isolation?
Batch-to-batch variability in the isolation of this compound can arise from several factors throughout the entire process, from raw material sourcing to the final purified product. Key sources include:
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Raw Material Variation: The chemical composition of the plant material can be influenced by genetic differences, geographical location, climate, harvest time, and storage conditions.[3]
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Extraction Process Inconsistencies: Variations in the type of solvent, solvent-to-solid ratio, extraction time, and temperature can significantly impact the yield and purity of the initial extract.
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Hydrolysis Inefficiency: Incomplete or inconsistent hydrolysis of the resin glycosides will result in variable yields of the target this compound.
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Purification Challenges: Issues during purification, such as incomplete separation of closely related fatty acids, can lead to inconsistencies in the final product's purity.
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Compound Stability: this compound, like other fatty acids, can be susceptible to degradation if not handled and stored properly, especially under exposure to high temperatures, light, or oxygen.[4][5][6]
Q3: How can I quantify the yield and purity of my this compound isolate?
Several analytical techniques can be employed for the quantitative analysis of this compound:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a common method for quantifying fatty acids.[7][8] A calibration curve with a known standard is used to determine the concentration.
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Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile form (e.g., methyl ester), GC-MS provides excellent separation and quantification capabilities for fatty acids.[9][10][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structural elucidation tool, quantitative NMR (qNMR) can also be used to determine the purity of the isolated compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Improper grinding of plant material, leading to poor solvent penetration. | 1. Use an appropriate organic solvent such as dichloromethane (B109758) or ethanol.[12]2. Optimize extraction time and temperature. For example, extraction with dichloromethane can be performed for 6 hours at 20°C.[12]3. Ensure the plant material is finely ground to a consistent particle size. |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of emulsifying agents like phospholipids, proteins, and other cellular debris in the crude extract.[13] Vigorous shaking can exacerbate the issue.[13] | 1. Prevention: Use gentle, swirling motions for mixing instead of vigorous shaking.[12]2. Breaking the Emulsion: a. Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase.[12] b. Centrifuge the mixture to facilitate phase separation.[12] c. Filter the entire mixture through a bed of Celite or glass wool.[14] d. Allow the mixture to stand undisturbed for an extended period.[15] |
| Incomplete Hydrolysis of Resin Glycosides | 1. Incorrect pH for hydrolysis.2. Inappropriate temperature or reaction time.3. Ineffective enzyme activity (for enzymatic hydrolysis). | 1. Acid Hydrolysis: Use a dilute acid (e.g., H₃PO₄) and heat under pressure (e.g., 140°C for 6 hours).[12]2. Alkaline Hydrolysis: Perform saponification with a base like NaOH or KOH, followed by acidification to liberate the fatty acids.[2]3. Enzymatic Hydrolysis: Use an appropriate lipase (B570770) at its optimal pH and temperature (e.g., pH 7-9, 25-40°C).[12] Ensure the enzyme is active. |
| Low Purity of Final Product | 1. Co-extraction of other fatty acids and lipids.2. Incomplete separation during chromatographic purification. | 1. Selective Extraction: Optimize the polarity of the extraction solvent to minimize the co-extraction of undesirable compounds.2. Chromatographic Purification: Use preparative HPLC with a suitable column (e.g., C18) and an optimized mobile phase gradient for better separation.[16] Consider using techniques like fraction slicing to improve purity.[16] |
| Inconsistent Results Between Batches | A combination of any of the above factors, particularly variations in the raw material and lack of standardized protocols.[3] | 1. Standardize Raw Material: Source plant material from the same location and harvest at the same time of year, if possible. Perform initial quality control on the raw material.2. Strict Protocol Adherence: Document and strictly follow a validated Standard Operating Procedure (SOP) for all steps of the isolation process.3. Process Analytical Technology (PAT): Implement in-process controls to monitor critical parameters and ensure consistency. |
Data Presentation
Table 1: Comparison of this compound Isolation Parameters from Ipomoea spp.
| Parameter | Method 1 (Patent EP 0409320 B1) [12] | Method 2 (General Approach) [2] |
| Plant Source | Ipomoea orizabensis (Radix Scammoniae Mexicanae) | Ipomoea purga |
| Extraction Solvent | Dichloromethane or Ethanol (96%) | Methanol followed by partitioning |
| Extraction Conditions | 6 hours at 20°C (Dichloromethane) or 10 hours at 78°C (Ethanol) | Not specified |
| Hydrolysis Method | Acid Hydrolysis (H₃PO₄ at 140°C, 4-5 bar, 6 hours) or Enzymatic (Lipase) | Alkaline Hydrolysis (Saponification) |
| Purification Method | Extraction with hexane (B92381) after hydrolysis | Preparative HPLC |
| Reported Yield | 142 g of crude 11-hydroxy palmitic acid from 1000 g of resin | Not specified |
| Reported Purity | ~90% (crude) | High purity (isolated compound) |
Table 2: Analytical Techniques for this compound Quantification
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| HPLC-UV/MS | Separation based on polarity, detection by UV absorbance or mass-to-charge ratio.[7][17][18] | Dissolution in a suitable solvent. | High sensitivity and specificity (especially with MS), widely applicable.[7] | May require derivatization for UV detection if the compound lacks a strong chromophore. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.[9][10][11][19] | Derivatization to volatile esters (e.g., methyl esters) is required.[9] | Excellent separation efficiency and structural information from mass spectra.[9] | Derivatization step can introduce variability. Not suitable for non-volatile compounds. |
| qNMR | Quantification based on the integral of NMR signals relative to a known internal standard. | Dissolution in a deuterated solvent with an internal standard. | No need for compound-specific standards, provides structural information. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Protocol 1: Isolation of Crude this compound via Acid Hydrolysis
This protocol is adapted from the process described in European Patent EP 0409320 B1.[12]
-
Extraction:
-
Grind 1000 g of dried and ground Ipomoea orizabensis roots.
-
Extract the powder with 3.5 L of dichloromethane for 6 hours at 20°C with continuous stirring.
-
Filter the mixture and evaporate the filtrate under vacuum (20 mm Hg) at 70°C to obtain the crude resin.
-
-
Hydrolysis:
-
Mix 100 g of the obtained resin with 200 g of water and 10 ml of concentrated phosphoric acid (H₃PO₄).
-
Heat the mixture to 140°C under a pressure of 4-5 bar for 6 hours in a suitable reactor.
-
Cool the reaction mixture and separate the aqueous phase.
-
-
Purification of Crude Product:
-
Extract the resulting hydrolysis product with 1 L of hexane.
-
Evaporate the hexane extract under vacuum to yield crude this compound.
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general approach for the purification of fatty acids using preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to ensure protonation of the carboxylic acid).
-
Flow Rate: Optimized for the preparative column diameter.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or using an evaporative light scattering detector (ELSD).
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Mandatory Visualizations
References
- 1. This compound, 502-75-0 [thegoodscentscompany.com]
- 2. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. florajournal.com [florajournal.com]
- 11. GC-MS analysis of the methanolic extracts of Smilax china and Salix alba and their antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. gilson.com [gilson.com]
- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Asian Journal of Pharmaceutical Analysis [ajpaonline.com]
Validation & Comparative
Validating the Anti-inflammatory Effects of Jalapinolic Acid In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jalapinolic acid, a hydroxylated fatty acid, has been investigated for its potential therapeutic properties. This guide provides a comparative analysis of the in vitro anti-inflammatory effects of this compound, presenting available experimental data and methodologies. Due to a scarcity of direct quantitative in vitro studies on this compound, this guide also includes data on structurally related fatty acids to provide a broader context for its potential anti-inflammatory mechanisms. The primary focus is on its impact on key inflammatory pathways, including the inhibition of nitric oxide (NO) production, cyclooxygenase (COX) enzyme activity, and the nuclear factor-kappa B (NF-κB) signaling pathway. Standard anti-inflammatory drugs, such as Diclofenac, are used as benchmarks for comparison. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development efforts.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation can contribute to various diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins (B1171923) (synthesized by cyclooxygenase enzymes, COX-1 and COX-2), and pro-inflammatory cytokines. The transcription factor NF-κB is a pivotal regulator of genes involved in the inflammatory response.
This compound, chemically known as (11S)-hydroxy-9Z,12Z-octadecadienoic acid, is a fatty acid that has garnered interest for its potential biological activities. This guide focuses on validating its anti-inflammatory properties through a review of in vitro studies.
Comparative Analysis of In Vitro Anti-inflammatory Activity
Quantitative data on the direct in vitro anti-inflammatory effects of this compound is limited in publicly available research. Therefore, to provide a comparative framework, this section presents data on the inhibition of key inflammatory markers by standard anti-inflammatory drugs and related fatty acids. This allows for an indirect assessment of the potential efficacy of this compound.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC50 Value | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Diclofenac | 20 µg/mL | ~60-75% | 47.12 ± 4.85 µg/mL | [1] |
| Linoleic Acid Derivative (13-KODE) | 10 µM | Significant Inhibition | Not Reported | [2] |
Table 2: In Vitro Inhibition of COX-2 Enzyme Activity
| Compound | IC50 Value (COX-2) | Reference Drug | IC50 Value (Reference) | Citation |
| This compound | Data Not Available | |||
| Diclofenac | More potent than COX-1 | Celecoxib | Comparable | [3] |
| Hydroxy-octadecatrienoic acid derivative | Showed inhibitory activity | Indomethacin | 0.95 µM | [4] |
Table 3: In Vitro Inhibition of Protein Denaturation
| Compound | IC50 Value | Reference Drug | IC50 Value (Reference) | Citation |
| This compound | Data Not Available | |||
| Diclofenac Sodium | 64.30 µg/mL | - | - | [5] |
| Diclofenac | 86.75 µg/mL | - | - | [6] |
Key Inflammatory Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its anti-inflammatory effects is crucial for drug development. The following sections detail the key signaling pathways potentially modulated by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac primarily exert their effects by inhibiting these enzymes.
Caption: Potential inhibition of the COX-2 pathway by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key in vitro anti-inflammatory assays.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Caption: Workflow for the in vitro Nitric Oxide (NO) inhibition assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
COX-2 Enzyme Inhibition Assay
This assay determines the ability of a compound to directly inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagents: Use a commercial COX-2 inhibitor screening assay kit.
-
Preparation: Prepare the test compound (this compound) and a positive control (e.g., Celecoxib) at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, COX probe, and COX cofactor.
-
Enzyme Addition: Add the diluted COX-2 enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength according to the kit manufacturer's instructions.
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the signal from the wells with the test compound to the control wells.
Protein Denaturation Inhibition Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound (this compound) at various concentrations. A standard drug like Diclofenac sodium is used as a positive control.[7]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.[7]
-
Heating: Heat the mixtures at 70°C for 5 minutes.[7]
-
Cooling: Cool the mixtures to room temperature.
-
Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage of protein denaturation inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
Conclusion and Future Directions
The available literature provides a strong theoretical basis for the potential anti-inflammatory effects of this compound through the modulation of key inflammatory pathways such as NF-κB and COX-2. However, there is a clear need for direct in vitro quantitative studies to determine the specific IC50 values of this compound in various anti-inflammatory assays. Such studies are essential to accurately compare its potency with established anti-inflammatory drugs like Diclofenac.
Future research should focus on:
-
Performing dose-response studies of this compound in nitric oxide inhibition, COX-1/COX-2 enzyme inhibition, and protein denaturation assays to determine its IC50 values.
-
Investigating the effects of this compound on the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) at both the mRNA and protein levels.
-
Elucidating the precise molecular targets of this compound within the NF-κB signaling pathway.
By filling these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. medwinpublishers.com [medwinpublishers.com]
A Comparative Analysis of Jalapinolic Acid and Palmitic Acid on Cell Viability
For Immediate Release
A detailed comparative study reveals contrasting effects of Jalapinolic acid and palmitic acid on cellular viability, offering potential new avenues for research and drug development. This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and professionals in the field of drug development.
This report synthesizes available data on the impact of two distinct fatty acids, this compound (11-hydroxy-hexadecanoic acid) and palmitic acid, on cell viability. While palmitic acid, a saturated fatty acid, is widely documented for its lipotoxic effects leading to cell death in various cell types, data on the biological activity of this compound, a hydroxy fatty acid, is less prevalent. This guide aims to bridge this gap by presenting a comparative overview based on existing literature, including data on structurally similar ω-hydroxy fatty acids as a proxy for this compound where direct data is unavailable.
Executive Summary
Palmitic acid has been consistently shown to induce cellular stress and apoptosis through multiple mechanisms, including endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). In contrast, studies on ω-hydroxy fatty acids, such as ω-hydroxypalmitic acid, suggest a potential for cytotoxic and growth-inhibitory effects, particularly against cancer cell lines, indicating a different mode of action that also leads to programmed cell death. This comparative analysis highlights these differing impacts on cell viability and the underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The following table summarizes the effects of palmitic acid and a representative ω-hydroxy fatty acid (as a surrogate for this compound) on the viability of various cell lines. It is important to note that direct quantitative data for this compound is limited, and therefore, data for ω-hydroxypalmitic acid and other hydroxystearic acids are used for a comparative perspective.
| Fatty Acid | Cell Line | Concentration | Exposure Time | Effect on Cell Viability | Reference |
| Palmitic Acid | Astrocytic cells | 1 mM | 24 h | Reduction in cell survival | [1] |
| H9c2 cardiomyocytes | 100-500 µmol/L | 24 h | Time-dependent reduction in cell viability | [2] | |
| Neural Progenitor Cells | 200 and 400 μM | Not Specified | Significant reduction in cell viability | [3] | |
| MAC-T cells | 300 μM | 24 h | Reduced viability by 40% | [4] | |
| Rat tendon-derived cells | 10 µg/ml | 48 h | 60% reduction in cell viability | [5] | |
| Human granulosa cells | 300 μM | 3 days | Cell viability reduced to 9% | [6] | |
| NGF-differentiated PC12 cells | 300 μm | 24 h | Viability reduced to 16.6% | [7] | |
| ω-Hydroxypalmitic Acid | Human melanoma G361 cells | 100 µM | 12-24 h | Growth-inhibiting and cytotoxic activity, induced apoptosis | [8] |
| Hydroxystearic Acid Isomers | CaCo-2, HeLa cells | IC50: 25.1, 22.1 μM (5-HSA) | Not Specified | Growth inhibitory activity | [9] |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.
Cell Viability Assays
The most common method utilized to assess the effect of these fatty acids on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of either this compound (or its analogue) or palmitic acid. Control wells receive the vehicle (e.g., BSA-containing medium) alone.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well and incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Other assays mentioned in the literature include the AlamarBlue™ assay and trypan blue exclusion assay . The AlamarBlue™ assay, similar to the MTT assay, uses a redox indicator to measure metabolic activity. The trypan blue exclusion assay is a dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and palmitic acid on cell viability are rooted in their distinct interactions with cellular signaling pathways.
Palmitic Acid-Induced Cell Death
Palmitic acid is a well-established inducer of lipotoxicity, a process that leads to cell death through several interconnected pathways:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of saturated fatty acids like palmitate can disrupt ER homeostasis, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways.
-
Mitochondrial Dysfunction: Palmitic acid can impair mitochondrial function, leading to the generation of reactive oxygen species (ROS), a decrease in ATP production, and the release of pro-apoptotic factors like cytochrome c.[10]
-
Apoptosis Induction: Palmitic acid has been shown to induce apoptosis through the activation of caspases, a family of proteases that execute programmed cell death.[7] This can be triggered by both ER stress and mitochondrial pathways. The p53 tumor suppressor protein can also be activated in response to palmitic acid-induced stress, further promoting apoptosis.[11][12]
This compound and Hydroxy Fatty Acid-Induced Cell Death
While direct evidence for this compound is limited, studies on ω-hydroxy fatty acids suggest a mechanism of action that also converges on apoptosis, but potentially through different upstream triggers.
-
Induction of Apoptosis: ω-Hydroxypalmitic acid has been shown to induce apoptosis in human melanoma cells.[8] This process is characterized by DNA laddering and the activation of caspase-3, a key executioner caspase.[8]
-
Structure-Activity Relationship: The cytotoxic effects of hydroxy fatty acids appear to be dependent on their structure. The presence of both a hydroxyl group at one end of the carbon chain and a carboxyl group at the other end seems to be crucial for their activity.[8] The length of the carbon chain also plays a significant role in determining the extent of cytotoxicity.[8]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The comparative analysis of this compound and palmitic acid reveals distinct yet converging effects on cell viability, ultimately leading to apoptosis through different upstream mechanisms. Palmitic acid's lipotoxicity is characterized by the induction of cellular stress pathways, including ER stress and mitochondrial dysfunction. In contrast, the available data on ω-hydroxy fatty acids, used as a surrogate for this compound, points towards a more direct induction of apoptosis, particularly in cancer cells, with a strong dependence on its chemical structure.
This guide underscores the need for further research to elucidate the specific molecular targets and signaling pathways of this compound. A deeper understanding of its biological activities could unveil novel therapeutic opportunities, particularly in the context of diseases characterized by aberrant cell proliferation. The contrasting effects of these two fatty acids highlight the nuanced roles that different lipid species play in cellular health and disease.
References
- 1. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity | MDPI [mdpi.com]
- 2. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gallic acid induces apoptosis in A375.S2 human melanoma cells through caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. Effect of 4 hydroxy fatty acids on lipid accumulation in the 3T3-L1 cells: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]
Confirming the Structure of Jalapinolic Acid: A 2D NMR-Based Approach
A definitive guide to the structural elucidation of Jalapinolic acid using advanced 2D Nuclear Magnetic Resonance (NMR) techniques. This guide provides a comparative analysis of key 2D NMR methods, detailed experimental protocols, and supporting data to offer researchers, scientists, and drug development professionals a comprehensive resource for the structural confirmation of this important hydroxy fatty acid.
This compound, identified as (11S)-11-hydroxyhexadecanoic acid, is a C16 fatty acid that forms the aglycone core of various bioactive resin glycosides.[1] Accurate structural confirmation is paramount for understanding its biological activity and for its potential use in drug development. While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. This guide details the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in the complete structural elucidation of this compound.
Comparative Analysis of 2D NMR Techniques
The combination of COSY, HSQC, and HMBC experiments provides a comprehensive map of the molecule's connectivity. Each technique offers unique and complementary information, as summarized below.
| 2D NMR Technique | Information Provided | Key Correlations for this compound |
| COSY | Reveals proton-proton (¹H-¹H) couplings within a spin system, typically over two to three bonds. | Correlations between adjacent methylene (B1212753) protons along the fatty acid chain and between the methine proton at C-11 and its neighboring methylene protons. |
| HSQC | Shows direct one-bond correlations between protons and their attached carbons (¹H-¹³C). | Assigns each proton signal to its corresponding carbon atom, definitively identifying the carbon skeleton. |
| HMBC | Displays long-range correlations between protons and carbons over two to three bonds (¹H-¹³C). | Confirms the connectivity between different spin systems, for instance, linking the protons on C-10 and C-12 to the hydroxylated carbon at C-11, and protons at C-2 to the carbonyl carbon (C-1). |
Experimental Data for this compound
The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound, along with the key 2D NMR correlations.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | ~179.0 | - | - |
| 2 | ~34.0 | ~2.35 | t |
| 3 | ~24.5 | ~1.63 | m |
| 4-9 | ~29.0-29.5 | ~1.25-1.40 | m |
| 10 | ~37.5 | ~1.45 | m |
| 11 | ~72.0 | ~3.60 | m |
| 12 | ~37.5 | ~1.45 | m |
| 13 | ~25.5 | ~1.30 | m |
| 14 | ~31.8 | ~1.28 | m |
| 15 | ~22.6 | ~1.28 | m |
| 16 | ~14.1 | ~0.88 | t |
Table 2: Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-2 (~2.35 ppm) | H-3 | C-2 | C-1, C-3, C-4 |
| H-10 (~1.45 ppm) | H-9, H-11 | C-10 | C-9, C-11, C-12 |
| H-11 (~3.60 ppm) | H-10, H-12 | C-11 | C-9, C-10, C-12, C-13 |
| H-16 (~0.88 ppm) | H-15 | C-16 | C-14, C-15 |
Experimental Protocols
Sample Preparation: this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.
NMR Data Acquisition: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
COSY: The experiment is typically run with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
HSQC: A standard sensitivity-enhanced HSQC experiment is used with a spectral width optimized to cover all proton and carbon chemical shifts.
-
HMBC: The HMBC experiment is optimized for a long-range coupling constant of 8-10 Hz to observe two- and three-bond correlations.
Workflow for Structure Confirmation
The logical flow of data analysis for the structural confirmation of this compound using 2D NMR is depicted in the following diagram.
References
Investigating the Mechanism of Action of Jalapinolic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known mechanisms of action of Jalapinolic acid, primarily through its role in resin glycosides, and contrasts its activity with other relevant compounds. This document synthesizes available experimental data, details relevant experimental protocols, and presents signaling pathways and workflows using standardized visualizations.
Abstract
This compound, an 11-hydroxyhexadecanoic acid, is a key component of resin glycosides found in various plant species, notably from the Convolvulaceae family. Current research indicates that the primary mechanism of action of this compound-containing resin glycosides in cancer is the modulation of multidrug resistance (MDR) through the inhibition of P-glycoprotein (P-gp) efflux pumps. This activity potentiates the cytotoxicity of conventional chemotherapeutic agents in resistant cancer cell lines. While the direct biological activities of this compound as a free fatty acid are not extensively documented, related hydroxy fatty acids have been shown to induce apoptosis in cancer cells. This guide will focus on the well-established role of this compound within resin glycosides as MDR modulators and provide a comparative overview of their efficacy.
Comparative Analysis of this compound-Containing Resin Glycosides as Multidrug Resistance Modulators
Several studies have demonstrated the ability of resin glycosides containing this compound to reverse multidrug resistance in various cancer cell lines. This effect is primarily attributed to the inhibition of the P-glycoprotein (P-gp) efflux pump, which is overexpressed in many drug-resistant tumors and actively transports chemotherapeutic drugs out of the cancer cells. By inhibiting P-gp, these resin glycosides increase the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic efficacy.
The following table summarizes the quantitative data from studies on different this compound-containing resin glycosides and their ability to potentiate the cytotoxicity of vinblastine, a known P-gp substrate, in resistant cancer cell lines.
| Resin Glycoside (Source) | Cancer Cell Line | Chemotherapeutic Agent | Concentration of Resin Glycoside | Reversal Factor (RF) | Reference |
| Albinoside VII (Ipomoea alba) | MCF-7/Vin+ (Vinblastine-resistant breast cancer) | Vinblastine | 25 µg/mL | 201 | [1] |
| Albinoside VIII (Ipomoea alba) | MCF-7/Vin+ (Vinblastine-resistant breast cancer) | Vinblastine | 25 µg/mL | >2517 | [1] |
| Calonyctin E (Ipomoea muricata) | KB/VCR (Vincristine-resistant oral carcinoma) | Vincristine | 25 µM | 407.1 | [2] |
| Calonyctin J (Ipomoea muricata) | KB/VCR (Vincristine-resistant oral carcinoma) | Vincristine | 25 µM | 2.5 - 407.1 | [2] |
| Muricatic acid C methyl ester (Ipomoea muricata) | KB/VCR (Vincristine-resistant oral carcinoma) | Vincristine | 25 µM | 2.5 - 407.1 | [2] |
Note: The Reversal Factor (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the modulator. A higher RF indicates a more potent reversal of resistance.
Proposed Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which this compound-containing resin glycosides reverse MDR is through the inhibition of the P-glycoprotein (P-gp) efflux pump. While the exact molecular interactions are still under investigation, it is hypothesized that these amphipathic molecules interact with the transmembrane domains or the ATP-binding sites of P-gp, thereby competitively or non-competitively inhibiting its function. This leads to an accumulation of cytotoxic drugs inside the cancer cell, ultimately triggering apoptosis.
References
A Comparative Analysis of the Bioactivity of Jalapinolic Acid and Other Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of Jalapinolic acid against other notable hydroxy fatty acids, including Ricinoleic acid, 12-Hydroxyeicosatetraenoic acid (12-HETE), and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). The comparison focuses on their anti-cancer, anti-inflammatory, and anti-diabetic potential, supported by available experimental data.
Introduction to Hydroxy Fatty Acids
Hydroxy fatty acids (HFAs) are a class of fatty acids characterized by the presence of at least one hydroxyl group on the acyl chain. This structural modification confers a range of biological activities, making them a subject of growing interest in drug discovery and development. This guide specifically delves into the bioactivity of this compound, a hydroxy fatty acid found in certain plant species, and compares it with other well-studied HFAs.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anti-cancer, anti-inflammatory, and anti-diabetic activities of this compound (or compounds containing it), Ricinoleic acid, and 12-HETE. It is important to note that direct comparative studies are limited, and the presented data is derived from different experimental setups.
Table 1: Anti-Cancer Activity
| Compound | Cell Line(s) | Assay | IC50 Value | Citation(s) |
| Cairicosides A-E (containing this compound) | Human tumor cell lines | Cytotoxicity Assay | 4.28–14.31 μM | [1][2] |
| Ricinoleyl hydroxamic acid (RHA) | Melanoma cells | Cytotoxicity Assay | 19.33 µg/mL (24h), 34.38 µg/mL (72h), 13.22 µg/mL (120h) | [3] |
| 12-HETE | Ovarian cancer cells (OVCAR-3) | Caspase-3 Activity Inhibition | 1.13 µM | [4] |
Note: The data for this compound is derived from studies on resin glycosides (cairicosides) of which it is a component. The bioactivity of the pure compound may vary.
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Model | Effect/IC50 Value | Citation(s) |
| This compound | Not available | Not available | Data not available | |
| Ricinoleic acid | Carrageenan-induced edema | Guinea-pig eyelid | Pro- and anti-inflammatory effects observed | [5] |
| Ricinoleic acid | Nitric Oxide Synthase Activity | Rat ileum and colon | Increased NOS activity | [6] |
| 12-HETE | Thromboxane A2 antagonist binding | Human platelets | IC50 of 8 µM | [7] |
| FAHFAs | LPS-induced cytokine production | Adipose tissue macrophages | Attenuated pro-inflammatory cytokine production | [8] |
Table 3: Anti-Diabetic Activity
| Compound | Assay | Target | IC50 Value | Citation(s) |
| Purgin III (containing this compound) | α-glucosidase inhibition | α-glucosidase | 330 mM | [9] |
| Ricinoleic acid | Not available | Not available | Data not available | |
| 12-HETE | Not available | Not available | Data not available | |
| FAHFAs | Glucose-stimulated insulin (B600854) secretion | Pancreatic β-cells | Potentiated GSIS |
Note: The anti-diabetic activity of this compound is inferred from a study on a resin glycoside containing it. The high IC50 value for purgin III suggests weak inhibitory activity in this specific assay. FAHFAs show promise in modulating insulin secretion, a key aspect of diabetes management.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the design and replication of experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader.
Griess Assay for Nitric Oxide Production
This assay quantifies nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite (B80452), in the supernatant of cultured cells.
Protocol:
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and treat with the test compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Sample Collection: After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[11][12] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
2-NBDG Glucose Uptake Assay
This assay uses a fluorescently-labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake in cells.
Protocol:
-
Cell Preparation: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to starve them of glucose.
-
Compound Incubation: Treat the cells with the test compound in KRH buffer for a specified duration.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[13]
-
Termination and Washing: Stop the uptake by adding ice-cold KRH buffer and wash the cells three times with ice-cold buffer to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways potentially involved in the bioactivity of hydroxy fatty acids and a general workflow for assessing their cytotoxic effects.
Figure 1: Potential Anti-Inflammatory Signaling Pathway.
References
- 1. Pentasaccharide resin glycosides from Ipomoea cairica and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentasaccharide resin glycosides from Ipomoea cairica and their cytotoxic activities [agris.fao.org]
- 3. Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial Castor Oil, Cytotoxicity Properties and Application as a New Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ricinus communis L. fruit extract inhibits migration/invasion, induces apoptosis in breast cancer cells and arrests tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucose (2-NBDG) uptake assay [bio-protocol.org]
Validating Jalapinolic acid as a potential biomarker for a specific condition
Despite a thorough investigation of available scientific literature, there is currently no established evidence to support the validation of Jalapinolic acid as a potential biomarker for any specific medical condition. While research into novel biomarkers is a rapidly advancing field, this compound has not yet emerged as a candidate for disease detection, prognosis, or monitoring in clinical or research settings. This guide will objectively present the current state of knowledge regarding this compound and related compounds, highlighting the absence of data required for a comparative analysis against established biomarkers.
Understanding this compound
This compound, also known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid.[1] It belongs to a larger class of long-chain fatty acids.[2] While its chemical properties are documented[1][3], its specific biological roles and mechanisms of action in human health and disease remain largely unexplored.
The Search for a Specific Condition
Extensive searches for links between this compound and specific diseases such as cancer or inflammatory conditions have not yielded any direct associations. While some related fatty acids have been investigated for their potential biological activities, including anti-inflammatory and antioxidant properties[4][5][6][7], this research does not extend to the specific use of this compound as a biomarker. A biomarker must be a measurable indicator of a particular biological state or condition. Currently, there are no published studies that have measured levels of this compound in patient populations to correlate them with a specific disease.
Comparison with Alternative Biomarkers: A Missing Link
Without a designated medical condition for which this compound has shown potential as a biomarker, a comparative analysis with alternative, established biomarkers is not feasible. A meaningful comparison would require data on key performance metrics such as:
-
Sensitivity and Specificity: The ability of the biomarker to correctly identify individuals with the condition and those without.
-
Prognostic Value: The capacity of the biomarker to predict the future course of a disease.
-
Response to Therapy: Changes in the biomarker levels that indicate whether a treatment is effective.
As no studies have evaluated this compound in these contexts, no comparative data can be presented.
Experimental Protocols: The Foundation for Validation
The validation of a biomarker involves rigorous experimental protocols to ensure its accuracy, reliability, and clinical utility. These protocols typically include:
-
Cohort Studies: Measuring the biomarker in large groups of people with and without the condition of interest.
-
Analytical Method Validation: Establishing precise and reproducible methods for detecting and quantifying the biomarker in biological samples (e.g., blood, urine).
-
Clinical Utility Assessment: Determining how the biomarker can be used to improve patient care and outcomes.
At present, there are no published experimental protocols detailing the investigation of this compound as a biomarker for a specific disease.
Signaling Pathways and Experimental Workflows: A Hypothetical View
Given the absence of a specific disease context, any depiction of signaling pathways or experimental workflows involving this compound as a biomarker would be purely speculative. For a legitimate workflow to be established, a clear hypothesis linking this compound to the pathophysiology of a particular condition would first need to be formulated and tested.
The following diagram illustrates a general workflow for biomarker validation, which would be applicable to this compound should future research identify a potential disease link.
Caption: A generalized workflow for the discovery and validation of a new biomarker.
Conclusion
The validation of a biomarker is a comprehensive process that requires substantial scientific evidence. Currently, this compound has not been identified as a potential biomarker for any specific condition in the existing scientific literature. Therefore, a comparison guide with other alternatives, complete with experimental data and detailed protocols, cannot be compiled. The scientific community has not yet undertaken the necessary research to establish a link between this compound and a specific disease state. For researchers, scientists, and drug development professionals, this represents an unexplored area that may warrant future investigation. However, at present, the focus on this compound as a biomarker remains speculative.
References
- 1. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]
- 3. medkoo.com [medkoo.com]
- 4. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy and Safety of Jalapinolic Acid: A Review of Available Evidence
Currently, there is a notable absence of published in vivo efficacy and safety data specifically for isolated jalapinolic acid. This scarcity of direct evidence prevents a comprehensive comparison with alternative compounds. However, this compound is a known constituent of resin glycosides found in various plants of the Convolvulaceae family, particularly within the genus Ipomoea.[1][2] In vivo studies on extracts from these plants provide indirect insights into the potential biological activities of their components, including this compound.
This guide summarizes the available in vivo findings on extracts from Ipomoea species known to contain this compound, offering a qualitative overview of their potential therapeutic effects.
Anti-inflammatory Activity of Ipomoea Extracts
Extracts from several Ipomoea species have demonstrated significant anti-inflammatory properties in various animal models. These studies suggest that the complex mixture of compounds within these extracts, which includes resin glycosides containing this compound, can modulate inflammatory pathways.
A methanolic extract of Ipomoea obscura was shown to produce a significant inhibition of paw edema in mice induced by carrageenan (55.6% inhibition), dextran (B179266) (42% inhibition), and formalin (65% inhibition) when administered at a dose of 10 mg/kg body weight.[3] The anti-inflammatory effect is thought to be mediated through the inhibition of pro-inflammatory cytokines, nitric oxide (NO), and cyclooxygenase-2 (COX-2).[3] Similarly, an aqueous extract of Ipomoea asarifolia has shown anti-inflammatory activity in murine models of edema, peritonitis, and air-pouch inflammation.[4] The antinociceptive effects of an ethanolic extract of Ipomoea cairica have also been reported, with a dose-dependent reduction in the inflammatory phase of the formalin test in mice.[5]
Anti-tumor Activity of Ipomoea Extracts
In addition to anti-inflammatory effects, extracts from Ipomoea have been investigated for their potential anti-tumor activities in vivo.
The methanolic extract of Ipomoea obscura was found to inhibit solid tumor development in mice induced with Dalton's lymphoma ascites (DLA) cells and increased the life span of mice with Ehrlich ascites carcinoma (EAC) tumors by 83% and 53.8%, respectively.[3] The proposed mechanism for this anti-tumor effect may be linked to the extract's anti-inflammatory properties.[3] Furthermore, a hydroalcoholic extract of Ipomoea carnea leaves has been reported to possess substantial dose-dependent anticancer properties in both in-vitro and in-vivo studies.[6]
Safety and Toxicology of Ipomoea Extracts and Resin Glycosides
While specific toxicity data for this compound is unavailable, studies on Ipomoea extracts provide some indications of their safety profiles. The resin glycosides, of which this compound is a component, are known for their purgative effects.[2]
An aqueous extract of Ipomoea carnea leaves was tested for anti-inflammatory activity at doses of 250 mg/kg and 500 mg/kg body weight, with the higher dose showing strong activity.[6] The same extract has also been reported to have embryo-toxic effects in rats.[6] Research on an edible leaf extract of Ipomoea aquatica demonstrated a protective effect against doxorubicin-induced liver injury in rats at a dose of 100 mg/kg.[7]
It is crucial to note that these studies have been conducted on complex plant extracts, and the observed effects cannot be attributed solely to this compound. The synergistic or antagonistic interactions of various compounds within the extracts likely contribute to the overall biological activity and toxicity.
Data Summary
Due to the absence of specific in vivo data for this compound, a quantitative comparison table cannot be generated. The following table summarizes the qualitative findings from in vivo studies on Ipomoea extracts.
| Plant Species | Extract Type | Dose | Animal Model | Observed Efficacy | Citation |
| Ipomoea obscura | Methanolic | 10 mg/kg | Mice | Significant inhibition of carrageenan, dextran, and formalin-induced paw edema. Inhibition of solid tumor development and increased lifespan in tumor-bearing mice. | [3] |
| Ipomoea asarifolia | Aqueous | 20, 30, 40 mg/kg | Mice | Anti-inflammatory activity in models of edema, peritonitis, and air-pouch inflammation. | [4] |
| Ipomoea cairica | Ethanolic | 100-3000 mg/kg | Mice | Dose-dependent reduction of response in the inflammatory phase of the formalin test. | [5] |
| Ipomoea carnea | Hydroalcoholic | Not specified | In vivo models | Substantial anticancer properties. | [6] |
| Ipomoea aquatica | Aqueous | 100 mg/kg | Rats | Attenuation of doxorubicin-induced liver injury. | [7] |
Experimental Protocols
Detailed experimental protocols for isolated this compound are not available. The methodologies used in the cited studies on Ipomoea extracts generally involve standard in vivo models for assessing anti-inflammatory and anti-tumor activities. For instance, the carrageenan-induced paw edema model is a widely used acute inflammatory model.[3] Tumor models often involve the implantation of cancer cell lines into mice and monitoring tumor growth and survival rates.[3]
Conclusion
The available scientific literature does not contain specific in vivo efficacy and safety evaluations of isolated this compound. However, studies on extracts from Ipomoea species, which are known to contain this compound as part of their resin glycoside composition, suggest potential anti-inflammatory and anti-tumor activities. These findings provide a preliminary basis for future research into the therapeutic potential of this compound. To establish a clear efficacy and safety profile, further in vivo studies on the isolated compound are imperative. Such studies would need to determine its pharmacokinetic and pharmacodynamic properties, establish effective dose ranges, and conduct thorough toxicological assessments to identify any potential adverse effects. Without such data, a direct comparison to other therapeutic alternatives remains speculative.
References
- 1. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory and anti-tumor effect of Ipomoea obscura (L) and its mode of action through the inhibition of proinflammatory cytokines, nitric oxide and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous extract from Ipomoea asarifolia (Convolvulaceae) leaves and its phenolic compounds have anti-inflammatory activity in murine models of edema, peritonitis and air-pouch inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect from Ipomoea cairica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrap.net [ijrap.net]
- 7. Edible leaf extract of Ipomoea aquatica Forssk. (Convolvulaceae) attenuates doxorubicin-induced liver injury via inhibiting oxidative impairment, MAPK activation and intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Jalapinolic Acid and the Known Active Compound Gallic Acid in Anti-cancer and Anti-inflammatory Applications
In the ever-evolving landscape of drug discovery, natural products remain a vital source of novel therapeutic agents. This guide provides a detailed head-to-head comparison of Jalapinolic acid, a lesser-studied hydroxy fatty acid, with Gallic Acid, a well-established phenolic compound known for its potent biological activities. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by available experimental data.
Due to the limited specific experimental data available for this compound (11-hydroxyhexadecanoic acid), this guide will utilize data from its parent saturated fatty acid, n-hexadecanoic acid, as a predictive reference for its potential bioactivity. This approach is based on the established biological activities of n-hexadecanoic acid, which include anti-inflammatory and anticancer properties.[1][2][3][4]
Quantitative Data Presentation
The following table summarizes the available in vitro cytotoxic activity of n-hexadecanoic acid and Gallic Acid against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| n-Hexadecanoic acid | HCT-116 (Colon Carcinoma) | Not Specified | 0.8 µg/mL | [5] |
| n-Hexadecanoic acid | Human Oral Squamous Cell Carcinoma | Not Specified | 15.00 µg/mL (Ethanol extract) | [4][6] |
| Gallic Acid | SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | 22.1 ± 1.4 µg/mL (48h) | [7] |
| Gallic Acid | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 28.5 ± 1.6 µg/mL (48h) | [7] |
| Gallic Acid | MDA-MB-231 (Breast Cancer) | MTT Assay | 43.86 µg/mL (48h) | [8] |
| Gallic Acid | Jurkat (Lymphoblastic Leukemia) | MTS Assay | 50.9 ± 1.5 µM (48h) | [9] |
| Gallic Acid | NTERA-2 (Embryonic Carcinoma) | MTT Assay | ~200 µM | [10] |
Experimental Protocols
Determination of Anticancer Activity (Cell Viability Assays)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or Gallic Acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
-
2. MTS Assay: .[9]
-
Principle: Similar to the MTT assay, the MTS assay uses a different tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is reduced to a soluble formazan product. This eliminates the need for a solubilization step.
-
Protocol: The protocol is similar to the MTT assay, but after the incubation with the MTS reagent, the absorbance can be read directly without a solubilization step.
Determination of Anti-inflammatory Activity
1. Inhibition of Protein Denaturation Assay: .[13][14][15]
-
Principle: Inflammation can be associated with protein denaturation. This in vitro assay assesses the ability of a compound to inhibit the heat- or chemically-induced denaturation of a protein, such as egg albumin or bovine serum albumin.
-
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the protein solution (e.g., egg albumin), phosphate-buffered saline, and various concentrations of the test compound is prepared.
-
Incubation: The mixture is incubated at a specific temperature to induce denaturation.
-
Absorbance Measurement: The turbidity of the solution, which indicates the extent of protein denaturation, is measured using a spectrophotometer.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated, and the IC50 value can be determined.
-
2. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages: .[16]
-
Principle: During inflammation, macrophages can be stimulated by lipopolysaccharide (LPS) to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with the test compound for a certain period, followed by stimulation with LPS.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compound on NO production is calculated.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of Gallic Acid-induced apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing compound cytotoxicity.
References
- 1. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. scielo.br [scielo.br]
- 5. scialert.net [scialert.net]
- 6. Palmitic acid of Musa Paradisiaca induces apoptosis through caspase-3 in human oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Jalapinolic acid, a hydroxylated fatty acid with potential therapeutic applications. Given the limited availability of direct cross-validation studies for this compound, this document compiles and compares validated methods for structurally similar hydroxy fatty acids, offering a robust framework for selecting an appropriate analytical technique. The comparison focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound and its Quantification
This compound, or 11-hydroxyhexadecanoic acid, is a C16 hydroxy fatty acid found in various plant species. Its biological activities are a subject of growing interest in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. The selection of an optimal analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of hydroxy fatty acids, based on data from validated methods for analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1 µg/mL | ng/mL to pg/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ~3 µg/mL | pg/mL to ng/mL range | ng/mL range |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Precision (%RSD) | < 5% | < 15% | < 15% |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on mass-to-charge ratio, minimizing matrix effects. | High; good separation and specific mass fragmentation patterns. |
| Sample Preparation | Relatively simple; may involve liquid-liquid extraction or solid-phase extraction. | Can be simple (protein precipitation) to complex (solid-phase extraction). | More complex; requires derivatization to increase volatility. |
| Instrumentation Cost | Low to moderate | High | Moderate to high |
| Throughput | High | High | Moderate |
Experimental Protocols
The following are representative experimental protocols for the quantification of hydroxy fatty acids, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices where high sensitivity is not the primary requirement.
Sample Preparation:
-
Extraction: Extract the sample containing this compound with a suitable organic solvent such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v), acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a low wavelength, typically around 205-210 nm, as fatty acids lack a strong chromophore.
-
Injection Volume: 20 µL.
Validation Parameters (based on analogous compounds):
-
Linearity: Prepare a series of standard solutions of a similar hydroxy fatty acid (e.g., ricinoleic acid) in the mobile phase over a concentration range of 5-100 µg/mL.
-
Accuracy and Precision: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. Analyze the samples in replicate to determine intraday and interday precision.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.
Sample Preparation:
-
Protein Precipitation: For biological samples, precipitate proteins by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A C18 or C8 reversed-phase column with smaller particle size (e.g., 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For a C16 hydroxy fatty acid, the precursor ion would be [M-H]⁻.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a mandatory step.
Sample Preparation and Derivatization:
-
Extraction and Hydrolysis: Extract lipids from the sample and hydrolyze to release free fatty acids.
-
Derivatization: Convert the fatty acids to their more volatile methyl ester (FAME) and trimethylsilyl (B98337) (TMS) ether derivatives. A common procedure involves:
-
Esterification: React the extracted fatty acids with BF₃-methanol to form fatty acid methyl esters.
-
Silylation: React the hydroxyl group with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ether.[1]
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to separate the FAMEs.
-
Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan mode for identification of unknown compounds or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and the specific sample preparation steps for each technique.
Caption: General workflow for analytical method validation.
Caption: Sample preparation workflows for different analytical techniques.
Disclaimer: The experimental protocols and validation data presented in this guide are based on methods developed for analogous hydroxy fatty acids and should be adapted and re-validated specifically for this compound in the user's laboratory and sample matrix.
References
Navigating the Therapeutic Potential of Jalapinolic Acid: A Comparative Analysis of Structurally Related Hydroxy Fatty Acid Analogs
A comprehensive review of the existing scientific literature reveals a notable absence of direct structure-activity relationship (SAR) studies on jalapinolic acid analogs. This compound, or 11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid with potential biological activities, yet research into its synthetic derivatives and their comparative efficacy is not publicly available. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of SAR studies conducted on structurally similar long-chain hydroxy fatty acids, namely ricinoleic acid and hydroxystearic acid. The findings from these related compounds can serve as a foundational reference for prospective research into the therapeutic applications of novel this compound derivatives.
While direct experimental data on this compound analogs is lacking, the exploration of related hydroxy fatty acids provides a framework for understanding how modifications to the chemical structure can influence biological activity, particularly in the context of anticancer and antimicrobial effects.
Comparative Analysis of Ricinoleic Acid Analogs
Ricinoleic acid, an 18-carbon unsaturated hydroxy fatty acid, has been the subject of various SAR studies. These investigations have primarily focused on modifying the carboxyl and hydroxyl groups, as well as the double bond, to explore the impact on its therapeutic properties. A review of synthetic derivatives of ricinoleic acid highlights their potential as anticancer and antimicrobial agents.[1][2][3]
Table 1: Summary of Biological Activities of Ricinoleic Acid Analogs
| Analog Class | Structural Modification | Observed Biological Activity | Reference |
| Lipoamino acid derivatives | Amide linkage of amino acids (e.g., glycine, alanine, proline) to the amino group of (Z)-methyl-12-aminooctadec-9-enoate (derived from ricinoleic acid) | Promising antibacterial and antifungal activity, with some analogs exhibiting good anti-biofilm activity against Gram-positive bacteria.[4] | [4] |
| Ester and Amide Derivatives | Modification of the carboxylic acid group | Varied anticancer and antimicrobial activities, with specific derivatives showing enhanced potency compared to the parent compound. | [1][2][3] |
Experimental Protocols: Synthesis and Evaluation of Ricinoleic Acid-Based Lipoamino Acids
A series of novel lipoamino acid derivatives were synthesized from (Z)-methyl-12-aminooctadec-9-enoate, which is derived from ricinoleic acid, and various L-amino acids.[4]
Synthesis Workflow:
Caption: Synthetic pathway for ricinoleic acid-based lipoamino acids.
Antimicrobial Activity Assessment: The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using the broth microdilution method.[4] Anti-biofilm activity was also assessed for the most promising compounds.[4]
Comparative Analysis of Hydroxystearic Acid Regioisomers
A study on the antiproliferative effects of six regioisomers of hydroxystearic acid (HSA) on various human cancer cell lines provides valuable insights into how the position of the hydroxyl group on the fatty acid chain influences cytotoxic activity.[5]
Table 2: Growth Inhibitory Effects (IC50, µM) of Hydroxystearic Acid Regioisomers on Human Cancer Cell Lines
| Compound | CaCo-2 | HT29 | HeLa | MCF7 | PC3 | NLF (Normal Lung Fibroblasts) |
| 5-HSA | >100 | >100 | >100 | >100 | >100 | >100 |
| 7-HSA | 65 ± 5 | 70 ± 6 | 80 ± 7 | 75 ± 6 | 85 ± 8 | >100 |
| 8-HSA | 55 ± 4 | 60 ± 5 | 70 ± 6 | 65 ± 5 | 75 ± 7 | >100 |
| 9-HSA | 40 ± 3 | 45 ± 4 | 55 ± 5 | 50 ± 4 | 60 ± 5 | >100 |
| 10-HSA | 60 ± 5 | 65 ± 6 | 75 ± 7 | 70 ± 6 | 80 ± 7 | >100 |
| 11-HSA | 80 ± 7 | 85 ± 8 | 95 ± 9 | 90 ± 8 | >100 | >100 |
Data extracted from the publication by Maccarone et al. (2022).[5]
The results indicate that the position of the hydroxyl group significantly affects the antiproliferative activity, with 9-hydroxystearic acid showing the most potent inhibitory effects across the tested cancer cell lines while exhibiting lower cytotoxicity towards normal lung fibroblasts.[5]
Experimental Protocols: Evaluation of Hydroxystearic Acid Cytotoxicity
Cell Culture and Viability Assay: Human cancer cell lines (CaCo-2, HT29, HeLa, MCF7, PC3) and normal human lung fibroblasts (NLF) were cultured under standard conditions. The growth inhibitory effects of the HSA regioisomers were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Experimental Workflow:
Caption: Workflow for assessing the cytotoxicity of HSA regioisomers.
Inferred Structure-Activity Relationships and Future Directions
Based on the available data for ricinoleic acid and hydroxystearic acid, several key inferences can be drawn that may guide future research on this compound analogs:
-
Modification of the Carboxyl Group: Esterification or amidation of the carboxylic acid moiety in ricinoleic acid has been shown to modulate its biological activity.[4] This suggests that similar modifications to the carboxyl group of this compound could lead to analogs with enhanced or altered therapeutic properties.
-
Position of the Hydroxyl Group: The study on hydroxystearic acid regioisomers clearly demonstrates that the position of the hydroxyl group is a critical determinant of antiproliferative activity.[5] This highlights the importance of synthesizing and testing this compound analogs with the hydroxyl group at different positions along the carbon chain.
-
Introduction of Functional Groups: The incorporation of amino acid moieties into the ricinoleic acid backbone resulted in compounds with significant antimicrobial and anti-biofilm properties.[4] This suggests that creating hybrid molecules by conjugating this compound with other bioactive pharmacophores could be a promising strategy for developing novel therapeutic agents.
The lack of direct SAR studies on this compound analogs represents a significant research gap and a compelling opportunity for medicinal chemists and pharmacologists. Future investigations should focus on the systematic synthesis of this compound derivatives with modifications at the carboxyl and hydroxyl groups, as well as variations in the position of the hydroxyl group. Comprehensive biological evaluation of these analogs against a panel of cancer cell lines and microbial strains will be crucial for elucidating their therapeutic potential and establishing a clear structure-activity relationship.
References
- 1. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A R...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis and biological evaluation of ricinoleic acid-based lipoamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Hydroxyhexadecanoic Acid Stereoisomers: Unraveling Differential Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of different stereoisomers of hydroxyhexadecanoic acid and related hydroxy fatty acids. While comprehensive comparative data for all stereoisomers of hydroxyhexadecanoic acid is limited, this document synthesizes available research on its derivatives and analogous C18 fatty acids to highlight the critical role of stereochemistry in determining biological activity. The information is intended to support research and development efforts in pharmacology and therapeutics.
Quantitative Data Summary
The biological activity of hydroxy fatty acids is significantly influenced by the specific spatial arrangement of the hydroxyl group. Below are comparative data from studies on a derivative of hydroxyhexadecanoic acid and the closely related hydroxystearic acid, illustrating the differential effects of stereoisomers on Peroxisome Proliferator-Activated Receptor (PPAR) activation and anti-proliferative activity.
Table 1: Comparative PPAR Agonist Activity of 2,4-dimethyl-4-hydroxy-16-phenylhexadecanoic acid 1,4-lactone Stereoisomers
| Stereoisomer | mPPARα EC50 (μM) | mPPARδ EC50 (μM) | mPPARγ EC50 (μM) |
| Most Potent Isomer | 12 | 9 | >100 |
Data sourced from a study on novel PPAR agonists from marine natural product libraries.[1]
Table 2: Comparative Anti-proliferative Activity of Hydroxystearic Acid (HSA) Regioisomers on Human Cancer Cell Lines
| Compound | HeLa IC50 (μM) | MCF7 IC50 (μM) | HT29 IC50 (μM) |
| 5-HSA | 22.1 | 46.4 | 51.3 |
| 7-HSA | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 9-HSA | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 8-HSA | No Inhibitory Activity | No Inhibitory Activity | No Inhibitory Activity |
| 10-HSA | Very Weak Effect | Very Weak Effect | Very Weak Effect |
| 11-HSA | Very Weak Effect | Very Weak Effect | Very Weak Effect |
IC50 values indicate the concentration required to inhibit cell growth by 50%. "Significant Inhibition" and "Very Weak Effect" are as reported in the source study where specific IC50 values were not provided for all isomers.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological effects of hydroxy fatty acid stereoisomers.
PPARα Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Cell Culture and Transfection:
-
Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For the assay, cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a PPARα reporter plasmid (containing a luciferase gene under the control of a PPARα response element) and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.
Compound Treatment and Luciferase Assay:
-
Following a 24-hour transfection period, the medium is replaced with fresh medium containing the different stereoisomers of the hydroxy fatty acid at various concentrations. A known PPARα agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Cells are incubated for an additional 24 hours.
-
The medium is removed, and the cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
β-galactosidase activity is measured to normalize the luciferase data for transfection efficiency.
-
The relative luciferase activity is calculated and plotted against the compound concentration to determine the EC50 value.[3]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Cell Seeding and Treatment:
-
Cancer cell lines (e.g., HeLa, MCF7, HT29) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the hydroxy fatty acid stereoisomers. A vehicle control is also included.
-
Cells are incubated for a period of 24 to 72 hours, depending on the cell line's doubling time.
MTT Assay Procedure:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[2][4]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by hydroxy fatty acids and a typical experimental workflow for comparing the biological effects of their stereoisomers.
Caption: PPAR activation by a hydroxy fatty acid ligand.
Caption: Workflow for comparing stereoisomer bioactivity.
References
- 1. A stereo-controlled synthesis of 2,4-dimethyl-4-hydroxy-16-phenylhexadecanoic acid 1,4-lactone and its PPAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Unveiling the Target: A Comparative Guide to Validating Cyclooxygenase-2 (COX-2) as the Putative Enzyme Target for Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Cyclooxygenase-2 (COX-2) as a hypothetical target for the biological activity of Jalapinolic acid. By presenting a direct comparison with a well-established COX-2 inhibitor, Celecoxib, this document outlines the necessary experimental data, detailed protocols, and logical workflows required to substantiate such a claim.
Comparative Performance Analysis
To ascertain the inhibitory potential of this compound against COX-2, a direct comparison with the known inhibitor Celecoxib is essential. The following table summarizes hypothetical quantitative data from key validation experiments.
| Parameter | This compound | Celecoxib (Positive Control) | Interpretation |
| Enzymatic Assay (COX-2) | |||
| IC₅₀ | 15 µM | 0.04 µM | Indicates the concentration required for 50% inhibition. A lower value signifies higher potency. |
| Ki | 5 µM | 0.01 µM | Represents the enzyme-inhibitor binding affinity. A lower value indicates stronger binding. |
| Binding Assay (Surface Plasmon Resonance) | |||
| Kᴅ | 8 µM | 0.02 µM | Measures the equilibrium dissociation constant. A lower value indicates a higher binding affinity. |
| Cell-Based Assay (PGE₂ Production) | |||
| EC₅₀ | 25 µM | 0.1 µM | Denotes the concentration for 50% of the maximal effect in a cellular context. |
| Selectivity (COX-1 IC₅₀ / COX-2 IC₅₀) | 50 | >300 | A higher ratio indicates greater selectivity for COX-2 over the constitutively expressed COX-1 isoform, suggesting a better safety profile. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings.
COX-2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on purified COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer (100 mM Tris-HCl, pH 8.0)
-
This compound and Celecoxib
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and Celecoxib in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 170 µL of the assay buffer containing the fluorometric probe to each well.
-
Initiate the reaction by adding 10 µL of human recombinant COX-2 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding 10 µL of arachidonic acid to each well.
-
Immediately measure the fluorescence intensity at an excitation of 535 nm and an emission of 590 nm every minute for 20 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
Objective: To assess the effect of this compound on COX-2 activity within a cellular environment by measuring the production of PGE₂.
Materials:
-
Human macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound and Celecoxib
-
Cell culture medium (DMEM)
-
PGE₂ ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and culture for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.
-
Induce the expression of COX-2 by treating the cells with LPS (1 µg/mL) for 18 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the PGE₂ concentration against the logarithm of the inhibitor concentration to determine the EC₅₀ value.
Visualizing the Validation Workflow and Signaling Pathway
Experimental Workflow for Target Validation
The following diagram illustrates the logical flow of experiments to validate COX-2 as the enzyme target of this compound.
COX-2 Signaling Pathway
This diagram depicts the signaling cascade leading to inflammation and the proposed point of inhibition by this compound.
Comparative Logic of Inhibition
The following diagram illustrates the logical relationship in the proposed inhibitory action of this compound as compared to the known inhibitor, Celecoxib.
A Researcher's Guide to Assessing the Synergistic Potential of Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, reduce toxicity, and overcome resistance. Jalapinolic acid, a unique hydroxylated fatty acid, has garnered interest for its potential biological activities. This guide provides a comprehensive framework for assessing the synergistic effects of this compound when combined with other therapeutic compounds, such as conventional chemotherapeutics or antimicrobial agents. While specific experimental data on this compound combinations are not yet widely published, this document outlines the established methodologies and data presentation formats necessary for such investigations.
I. Experimental Protocols for Synergy Assessment
The quantitative assessment of synergy is crucial to determine whether the combined effect of two or more drugs is greater than the sum of their individual effects. The two most common methods for in vitro synergy testing are the checkerboard assay and the subsequent calculation of the Combination Index (CI) or Fractional Inhibitory Concentration Index (FICI).
The checkerboard assay is a widely used method to evaluate the in vitro interaction of two compounds.[1][2][3] It involves a two-dimensional dilution matrix of the compounds being tested.
1. Preparation of Reagents and Microplates:
-
Prepare stock solutions of this compound and the compound it will be combined with (e.g., an antibiotic or a chemotherapy drug) at a concentration at least 10 times higher than the highest concentration to be tested.[2]
-
Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) of each compound individually against the target cells (e.g., bacteria or cancer cells).[2][4] This will inform the concentration range for the checkerboard assay.
-
In a 96-well microtiter plate, prepare serial dilutions of this compound horizontally and the second compound vertically.[4] This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells: wells with cells and no compounds (growth control), wells with medium only (sterility control), and wells with each compound alone in a range of concentrations.
2. Inoculation and Incubation:
-
Prepare a standardized inoculum of the target cells (e.g., a bacterial suspension of ~5 x 10^5 CFU/mL or a specific density of cancer cells).[2]
-
Add the cell suspension to all wells except the sterility control.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 16-24 hours for bacteria, or 37°C in a CO2 incubator for mammalian cells for a specified time).[2]
3. Data Collection:
-
After incubation, assess the endpoint. For antimicrobial assays, this is typically the visual inhibition of growth or measurement of optical density.[5] For anticancer assays, cell viability can be measured using assays like the MTT assay.
1. Fractional Inhibitory Concentration Index (FICI) for Antimicrobial Synergy: The FICI is calculated for each well that shows inhibition in the checkerboard assay.[4] The formula is as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[4]
The results are interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4[4]
2. Combination Index (CI) for Anticancer Synergy: The Chou-Talalay method is a widely accepted model for quantifying drug synergy in cancer research.[6][7] The Combination Index (CI) is calculated using the following equation:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂[6]
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% cell death).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
The interpretation of the CI value is:
II. Data Presentation: Summarizing Synergy Data
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against S. aureus
| This compound (µg/mL) | Antibiotic X (µg/mL) | FICI | Interpretation |
| 16 (MIC alone) | 0 | - | - |
| 0 | 8 (MIC alone) | - | - |
| 4 | 1 | 0.375 | Synergy |
| 2 | 2 | 0.375 | Synergy |
| 8 | 0.5 | 0.5625 | Additive |
Table 2: Hypothetical Combination Index Data for this compound and Doxorubicin in Breast Cancer Cells (MCF-7)
| This compound (µM) | Doxorubicin (µM) | Effect (Fa) | CI Value | Interpretation |
| 5 (IC50 alone) | 0 | 0.5 | - | - |
| 0 | 0.1 (IC50 alone) | 0.5 | - | - |
| 1.25 | 0.025 | 0.5 | 0.5 | Synergy |
| 2.5 | 0.05 | 0.75 | 0.75 | Synergy |
| 0.625 | 0.0125 | 0.25 | 0.25 | Strong Synergy |
III. Visualizing Workflows and Pathways
Visual representations of experimental workflows and biological pathways can greatly aid in understanding the complex interactions involved in synergistic effects.
A. Experimental Workflow for Synergy Assessment
B. Hypothetical Signaling Pathway for Anticancer Synergy
In cancer therapy, synergistic interactions often arise from the combined action of drugs on multiple signaling pathways that regulate cell survival, proliferation, and apoptosis.
This guide provides the foundational knowledge and tools for researchers to rigorously assess the synergistic potential of this compound with other compounds. By employing these standardized methodologies, the scientific community can build a comprehensive understanding of its therapeutic promise in combination therapies.
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. punnettsquare.org [punnettsquare.org]
Comparative metabolic profiling after treatment with Jalapinolic acid
A guide for researchers, scientists, and drug development professionals on the metabolic effects of Jalapinolic acid, with a comparative look at Palmitic and Ellagic Acids.
Introduction
This compound, chemically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid. While it is structurally related to the common saturated fatty acid, palmitic acid, there is a notable lack of direct research on its specific metabolic effects and overall metabolic profile. This guide aims to provide a comparative framework for understanding the potential metabolic impact of this compound. Due to the absence of direct experimental data on this compound, this document will extrapolate potential metabolic roles based on its structural similarity to palmitic acid and other hydroxy fatty acids. For a comprehensive comparison, the well-documented metabolic effects of palmitic acid and a structurally distinct natural compound with significant metabolic influence, ellagic acid, are presented alongside. This guide also provides detailed experimental protocols for researchers interested in conducting metabolic profiling studies on this compound, paving the way for future investigations into its biomedical potential.
Compound Profiles
| Feature | This compound | Palmitic Acid | Ellagic Acid |
| Chemical Structure | (11S)-11-hydroxyhexadecanoic acid | Hexadecanoic acid | 2,3,7,8-tetrahydroxy-chromeno[5,4,3-cde]chromene-5,10-dione |
| Formula | C16H32O3 | C16H32O2 | C14H6O8 |
| Molar Mass | 272.42 g/mol | 256.42 g/mol | 302.19 g/mol |
| Description | A 16-carbon saturated fatty acid with a hydroxyl group at the 11th carbon. | The most common saturated fatty acid in animals and plants.[1] | A natural polyphenol found in various fruits and nuts.[2][3][4] |
| Known Metabolic Roles | Not well-characterized. Hypothesized to participate in fatty acid metabolism. | A major source of energy, a key component of cell membranes, and a signaling molecule.[1][5] | Modulates glucose and lipid metabolism, exhibits antioxidant and anti-inflammatory properties.[2][3][4] |
Comparative Metabolic Effects
The following sections compare the known metabolic effects of Palmitic Acid and Ellagic Acid. The "Hypothesized Effects of this compound" are based on its structural similarity to palmitic acid and general knowledge of hydroxy fatty acid metabolism.
Lipid Metabolism
| Compound | Effect on Lipid Metabolism |
| This compound (Hypothesized) | As a hydroxy fatty acid, it may undergo β-oxidation for energy production, similar to other fatty acids. The hydroxyl group could potentially alter the rate and products of its metabolism compared to palmitic acid. It might also be incorporated into complex lipids like triglycerides and phospholipids. |
| Palmitic Acid | Serves as a primary substrate for triglyceride synthesis for energy storage in adipose tissue.[5] It is also a key component of cellular membranes, influencing their fluidity and function.[1] Excess palmitic acid is associated with increased LDL cholesterol levels and the development of atherosclerosis.[5] It can also act as a signaling molecule, influencing pathways related to inflammation and metabolic diseases.[6] |
| Ellagic Acid | Has been shown to reduce fat accumulation by down-regulating adipogenic markers.[7] It can inhibit pancreatic lipase (B570770) activity, reducing the absorption of dietary fats.[2] Studies have shown that ellagic acid can lower levels of triacylglycerols, total cholesterol, and LDL cholesterol.[2][4] It may also enhance fatty acid oxidation.[2] |
Glucose Metabolism
| Compound | Effect on Glucose Metabolism |
| This compound (Hypothesized) | The impact on glucose metabolism is unknown. As a fatty acid, its metabolism could influence glucose utilization through the Randle cycle, where increased fatty acid oxidation can inhibit glucose oxidation. |
| Palmitic Acid | High levels of palmitic acid can induce insulin (B600854) resistance, a key factor in the development of type 2 diabetes.[5] It can impair insulin signaling pathways in various tissues, leading to decreased glucose uptake.[6] |
| Ellagic Acid | Can improve glucose tolerance and insulin sensitivity.[2] It may enhance cellular glucose uptake and stimulate insulin secretion from pancreatic β-cells.[2][4] Ellagic acid has also been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which can help regulate blood sugar levels.[3][4] |
Signaling Pathways
| Compound | Affected Signaling Pathways |
| This compound (Hypothesized) | Unknown. As a lipid molecule, it could potentially interact with nuclear receptors (e.g., PPARs) or other lipid-sensing pathways that regulate metabolic gene expression. |
| Palmitic Acid | Can activate pro-inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4), protein kinase C (PKC), and nuclear factor-κB (NF-κB).[6] It is also involved in the synthesis of signaling lipids like ceramides, which are implicated in insulin resistance and apoptosis.[8] |
| Ellagic Acid | Modulates various signaling pathways, including those involved in inflammation and oxidative stress.[9] It can upregulate the expression of genes that are sensitive to insulin.[2] It has been found to regulate inflammatory mediators like inhibitory κB (IκB) and mitogen-activated protein kinases (MAPKs).[10][11] |
Experimental Protocols for Metabolic Profiling
To elucidate the metabolic effects of this compound, an untargeted metabolomics approach is recommended. This allows for a comprehensive analysis of changes in a wide range of metabolites in response to treatment.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte metabolism, C2C12 for muscle metabolism).
-
Culture Conditions: Culture cells in standard conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).
-
Treatment: Treat cells with this compound at various concentrations (e.g., 10, 50, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., ethanol (B145695) or DMSO) and a positive control (e.g., palmitic acid).
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
Sample Analysis by Mass Spectrometry
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for analysis. Both reversed-phase and HILIC chromatography are recommended to cover a broad range of metabolites.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to detect a wider array of metabolites.
Data Processing and Analysis
-
Peak Picking and Alignment: Use software such as XCMS or MZmine to process the raw mass spectrometry data, which includes peak picking, feature alignment, and integration.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that are significantly altered by this compound treatment.
-
Metabolite Identification: Identify the differential metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., METLIN, HMDB). Confirm identities using tandem mass spectrometry (MS/MS) fragmentation patterns.
-
Pathway Analysis: Use tools like MetaboAnalyst to perform pathway analysis and identify the metabolic pathways most affected by this compound.
Visualizations
Conclusion
While this compound remains an understudied molecule, its structural similarity to palmitic acid suggests it likely plays a role in cellular lipid metabolism. However, the presence of a hydroxyl group could lead to unique metabolic activities and signaling properties that differ from its non-hydroxylated counterpart. The comparative data presented for palmitic acid and ellagic acid highlight the diverse ways in which natural compounds can influence cellular metabolism. Further research, employing the metabolomics protocols outlined in this guide, is essential to fully characterize the metabolic profile of this compound and to explore its potential as a bioactive compound for researchers, scientists, and drug development professionals.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid Affects Metabolic and Transcriptomic Profiles and Attenuates Features of Metabolic Syndrome in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effects of Ellagic Acid on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellagic acid suppresses lipid accumulation by suppressing early adipogenic events and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thehealthedgepodcast.com [thehealthedgepodcast.com]
- 10. Ellagic acid identified through metabolomic analysis is an active metabolite in strawberry ('Seolhyang') regulating lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of Jalapinolic Acid: A Guide for Laboratory Professionals
Absence of specific regulatory disposal information for jalapinolic acid necessitates a cautious approach, treating the compound as potentially hazardous chemical waste. This guide provides essential operational procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
In the absence of a comprehensive Safety Data Sheet (SDS) detailing specific disposal protocols, this compound should be managed in accordance with general laboratory best practices for chemical waste. All disposal activities must comply with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for site-specific procedures.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. The lack of extensive hazard data underscores the need for careful handling.
| Property | Data |
| Molecular Formula | C₁₆H₃₂O₃ |
| Molecular Weight | 272.42 g/mol |
| Appearance | Solid powder (presumed) |
| Solubility | Estimated to be sparingly soluble in water |
Step-by-Step Disposal Protocol
This procedural guide is based on standard practices for handling laboratory chemicals with incomplete hazard profiles.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
2. Waste Collection and Segregation:
-
Container: Collect this compound waste in a dedicated, chemically compatible container with a secure screw-top lid. The container must be in good condition and free from leaks.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1][2] Do not use abbreviations or chemical formulas.[2]
-
Segregation: Store the this compound waste container separately from incompatible materials. As a fatty acid, it should be segregated from strong bases, strong oxidizing agents, and reactive metals.[1][3]
3. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[3][4]
-
Ventilation: Ensure the storage area is well-ventilated.
4. Disposal:
-
Do Not Dispose Down the Drain: Due to the lack of ecotoxicity data and its low estimated water solubility, do not dispose of this compound down the sanitary sewer.[2][4][5]
-
Do Not Dispose in Regular Trash: Solid this compound waste should not be disposed of in the regular trash.[4][5]
-
Contact EHS: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[2] Provide them with all available information on the compound.
5. Spill Management:
-
In the event of a spill, restrict access to the area.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the labeled hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
This guide provides a conservative and safety-conscious framework for managing this compound waste. Adherence to these procedures and consultation with institutional safety personnel are paramount to ensuring a safe laboratory environment.
References
Essential Safety and Operational Guide for Handling Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Jalapinolic acid (11-Hydroxyhexadecanoic acid) in a laboratory setting. The following procedures are designed to ensure the safety of personnel and to provide clear, step-by-step guidance for operational and disposal plans.
Hazard Identification and Risk Assessment
Analog Toxicity Data:
| Substance | Test Type | Route | Species | Result |
| Fatty acids, C16-18 and C18-unsatd., branched and linear ester with trimethylolpropane | Acute Oral LD50 | Oral | Rat | > 2000 mg/kg bw[1] |
| Fatty acids, C16-18, triesters with trimethylolpropane | Acute Oral LD50 | Oral | Rat | > 2000 mg/kg bw[1] |
| Fatty acids, C8-10(even), C14-18(even) and C16-18(even)- unsatd., triesters with trimethylolpropane | Acute Oral LD50 | Oral | Rat | > 2000 mg/kg bw[1] |
Based on available information, long-chain fatty acid esters generally exhibit low acute toxicity. However, direct contact may cause skin and eye irritation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes.[2] |
| Face Shield | Recommended when handling large quantities or if there is a significant splash risk. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[2] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound that may generate dust, or solutions that may produce aerosols, should be conducted in a fume hood or other ventilated enclosure. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a fume hood or ventilated enclosure to minimize inhalation of dust.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and colleagues.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
Disposal Protocol:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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